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Core Science & Biosynthesis

Foundational

The Structural and Functional Dynamics of N-Acyl-D-sphingosine-1-phosphocholine in Membrane Lipid Rafts

Executive Summary N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM) , is the most abundant sphingolipid in mammalian cell membranes. Far beyond acting as a mere structural barrier, SM is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM) , is the most abundant sphingolipid in mammalian cell membranes. Far beyond acting as a mere structural barrier, SM is the primary architect of lipid rafts—nanoscale, highly dynamic membrane microdomains. By orchestrating liquid-ordered ( Lo​ ) phases with cholesterol, SM regulates membrane sorting, orchestrates receptor clustering, and serves as a latent reservoir for bioactive lipid messengers.

This guide provides an in-depth mechanistic analysis of SM’s role in lipid raft architecture, the biophysics of the sphingomyelin-ceramide signaling axis, and field-proven methodologies for isolating and validating detergent-resistant membranes (DRMs).

Molecular Architecture: The Biophysics of the Liquid-Ordered Phase

To understand lipid rafts, one must first understand the thermodynamic relationship between Sphingomyelin and cholesterol. Unlike glycerophospholipids (e.g., phosphatidylcholine), SM is built on a ceramide backbone consisting of a sphingosine chain and a fatty acid linked via an amide bond 1.

The Causality of Raft Formation

The saturated nature of SM's long acyl chains allows for tight, highly ordered packing. The amide group of the sphingosine backbone acts as both a hydrogen bond donor and acceptor, forming a dense hydrogen-bonding network with the hydroxyl group of cholesterol. This interaction creates a liquid-ordered ( Lo​ ) phase amidst the more fluid, liquid-disordered ( Ld​ ) phase of the bulk plasma membrane.

In this Lo​ phase, the acyl chains exhibit low lateral motion (high rigidity), yet the entire SM-cholesterol complex retains high lateral mobility across the membrane plane. This unique biophysical state is what allows lipid rafts to act as floating platforms that can rapidly aggregate in response to extracellular stimuli.

Quantitative Comparison of Membrane Lipids
Lipid MoleculeBackboneAcyl Chain SaturationHeadgroup SizePhase PreferencePrimary Function in Rafts
Sphingomyelin (SM) CeramideHighly SaturatedLarge (Phosphocholine)Liquid-Ordered ( Lo​ )Structural scaffold, cholesterol binding
Ceramide CeramideHighly SaturatedSmall (Hydroxyl)Gel-like / SolidDisplaces cholesterol, induces curvature
Phosphatidylcholine (PC) GlycerolOften UnsaturatedLarge (Phosphocholine)Liquid-Disordered ( Ld​ )Bulk membrane fluidity (Non-raft)

Dynamic Remodeling: The Sphingomyelin-Ceramide Axis

Lipid rafts are not static entities; they are responsive signaling hubs. The most critical functional transition in raft biology is the enzymatic hydrolysis of SM to ceramide by Acid Sphingomyelinase (aSMase) .

When aSMase is translocated to the outer leaflet of the plasma membrane during cellular stress or receptor activation, it cleaves the bulky phosphocholine headgroup from SM. This seemingly simple biochemical reaction drastically alters the local membrane biophysics 2.

  • Cholesterol Displacement: Ceramide lacks the large headgroup required to shield cholesterol from the aqueous environment. Consequently, ceramide selectively displaces cholesterol from the raft.

  • Negative Curvature: The small headgroup and wide hydrophobic tails of ceramide create a cone shape, inducing negative membrane curvature and promoting vesicle formation.

  • Platform Coalescence: Ceramide molecules self-associate tightly, transitioning the microdomain from a liquid-ordered phase into a larger, gel-like Ceramide-Rich Platform (CRP) 3.

SM_Ceramide SM Sphingomyelin (SM) + Cholesterol aSMase Acid Sphingomyelinase (aSMase) Activation SM->aSMase Stimulus (e.g., Stress/Ligand) Ceramide Ceramide Generation (Cholesterol Efflux) aSMase->Ceramide Cleavage of Phosphocholine CRP Ceramide-Rich Platforms (CRPs) Gel-like Phase Ceramide->CRP Self-association & Coalescence

Fig 1: Biophysical transition from SM-cholesterol rafts to Ceramide-Rich Platforms (CRPs).

Signal Transduction: Fas-Mediated Apoptosis

The structural transition from SM to CRPs is the mechanical foundation for numerous signaling cascades, most notably the Fas (CD95) apoptotic pathway .

In type I apoptotic cells, the engagement of the Fas receptor by the Fas Ligand (FasL) requires the receptor to trimerize and cluster to form the Death-Inducing Signaling Complex (DISC). However, Fas receptors floating randomly in the fluid bulk membrane cannot cluster efficiently enough to trigger apoptosis.

The Causality of SM in Apoptosis: Upon FasL binding, aSMase translocates to the lipid rafts and hydrolyzes SM into ceramide. The resulting Ceramide-Rich Platforms act as a thermodynamic trap. The altered lipid environment drives the aggregation of microscopic rafts into macrodomains, physically forcing the translocated Fas receptors into high-density clusters. This proximity is strictly required for the recruitment of FADD and Procaspase-8, culminating in the execution of apoptosis 4. Without membrane SM, this clustering fails, and the apoptotic signal is aborted.

Fas_Signaling FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Ligand Binding Rafts Lipid Raft Aggregation (SM to Ceramide Conversion) FasR->Rafts Receptor Translocation DISC DISC Formation (FADD + Procaspase-8) Rafts->DISC Macrodomain Assembly Caspase Caspase Cascade Activation DISC->Caspase Procaspase Cleavage Apoptosis Apoptosis Execution Caspase->Apoptosis Cellular Dismantling

Fig 2: The role of SM-enriched raft aggregation in Fas-mediated apoptotic signaling.

Experimental Methodology: Isolation of Detergent-Resistant Membranes (DRMs)

To study SM-enriched lipid rafts, researchers exploit their unique biophysical properties. Because SM and cholesterol pack so tightly, these domains resist solubilization by non-ionic detergents at low temperatures. This allows for the isolation of Detergent-Resistant Membranes (DRMs) via isopycnic density gradient ultracentrifugation 5.

Detergent Selection Matrix
DetergentTypeStringencyApplication / Notes
1% Triton X-100 Non-ionicHighGold standard for DRM isolation. Yields highly pure, tightly packed Lo​ domains.
1% Lubrol-WX Non-ionicMediumPreserves weaker protein-lipid interactions lost in Triton.
2% CHAPSO ZwitterionicLowUsed when studying sensitive receptor complexes (e.g., APP processing) 6.
Self-Validating Protocol: DRM Isolation via Sucrose Gradient

Critical Rationale: All steps prior to ultracentrifugation MUST be performed strictly at 4°C. At higher temperatures, the thermal kinetic energy overcomes the van der Waals forces holding the SM-cholesterol complexes together, causing the rafts to dissolve into the detergent.

Step-by-Step Methodology:

  • Cell Harvest & Lysis:

    • Wash confluent cell monolayers (approx. 5×107 cells) twice with ice-cold PBS.

    • Lyse cells in 1.0 mL of ice-cold MNE Buffer (25 mM MES, 150 mM NaCl, 5 mM EDTA, pH 6.5) containing 1% Triton X-100 and a broad-spectrum protease inhibitor cocktail.

    • Incubation: Keep on ice for exactly 30 minutes to allow solubilization of the Ld​ bulk membrane while preserving the Lo​ rafts.

  • Mechanical Homogenization:

    • Transfer the lysate to a pre-chilled Dounce homogenizer.

    • Perform 15–30 strokes with a tight-fitting pestle to mechanically shear the cellular architecture, ensuring complete release of DRMs.

  • Discontinuous Sucrose Gradient Assembly:

    • Mix 1.0 mL of the homogenate with 1.0 mL of 80% (w/v) sucrose in MNE buffer to create a 40% sucrose base layer. Place this at the bottom of an ultracentrifuge tube.

    • Carefully overlay with 6.0 mL of 30% (w/v) sucrose in MNE buffer.

    • Carefully overlay with 4.0 mL of 5% (w/v) sucrose in MNE buffer.

  • Isopycnic Ultracentrifugation:

    • Centrifuge at 100,000 × g for 16–18 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

    • Causality: Due to the high lipid-to-protein ratio of SM/cholesterol rafts, they possess high buoyancy and will float to the 5%/30% interface, whereas solubilized bulk proteins remain in the heavy 40% fraction.

  • Fractionation & Validation:

    • Collect 1.0 mL fractions from top to bottom (Fractions 1–12).

    • Self-Validation: Perform Western blotting on all fractions. Validated DRMs (Fractions 2–4) must test positive for raft markers (e.g., Flotillin-1, Caveolin-1) and negative for bulk membrane/cytosolic markers (e.g., Transferrin Receptor, GAPDH).

Protocol Lysis 1. Cell Lysis (1% Triton X-100 @ 4°C) Homogenize 2. Dounce Homogenization (Mechanical Shearing) Lysis->Homogenize Gradient 3. Sucrose Gradient (5% / 30% / 40%) Homogenize->Gradient Centrifuge 4. Ultracentrifugation (100,000 x g, 16h) Gradient->Centrifuge Fraction 5. Fractionation (Top to Bottom) Centrifuge->Fraction Validate 6. Western Blot Validation (Flotillin-1 / Caveolin) Fraction->Validate

Fig 3: Standard workflow for the isolation and validation of Detergent-Resistant Membranes (DRMs).

References

  • Sphingomyelin - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • Sphingolipids and lipid rafts: Novel concepts and methods of analysis. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Role of membrane sphingomyelin and ceramide in platform formation for Fas-mediated apoptosis. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Epstein-Barr Virus LMP1 Modulates Lipid Raft Microdomains and the Vimentin Cytoskeleton for Signal Transduction and Transformation. Journal of Virology (ASM). Available at:[Link]

  • Cholesterol accumulation in Niemann Pick type C (NPC) model cells causes a shift in APP localization to lipid rafts. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Exploratory

N-Acyl-D-sphingosine-1-phosphocholine biosynthesis pathway in mammalian cells

An In-Depth Technical Guide to N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) Biosynthesis in Mammalian Cells Introduction: The Centrality of Sphingomyelin in Mammalian Cell Biology N-Acyl-D-sphingosine-1-phosphoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) Biosynthesis in Mammalian Cells

Introduction: The Centrality of Sphingomyelin in Mammalian Cell Biology

N-Acyl-D-sphingosine-1-phosphocholine, universally known as sphingomyelin (SM), stands as the most abundant sphingolipid in mammalian cells.[1] It is a cornerstone of cellular architecture and communication, playing a profound dual role. Structurally, sphingomyelin is a critical component of cellular membranes, particularly enriched in the plasma membrane and the myelin sheath of nerve cells.[1][2] Functionally, it serves as a dynamic reservoir for potent signaling molecules, most notably ceramide, which is released upon SM hydrolysis and is deeply involved in regulating cellular proliferation, differentiation, and apoptosis.[1][2][3][4]

The interaction between sphingomyelin and cholesterol is a key driver for the formation of specialized membrane microdomains known as lipid rafts.[5][6] These rafts act as signaling platforms, concentrating or excluding specific proteins to modulate a vast array of signal transduction pathways.[3][6] Given its integral role, it is no surprise that dysregulation of sphingomyelin metabolism is implicated in numerous human pathologies, including lipid storage disorders like Niemann-Pick disease, atherosclerosis, and cancer.[1][2] This guide provides a detailed technical overview of the sphingomyelin biosynthesis pathway, the key molecular players, and the state-of-the-art methodologies used to investigate its function.

The Core Biosynthetic Reaction: A Nexus of Lipid Pathways

The terminal step in the de novo synthesis of sphingomyelin is a deceptively simple yet elegant reaction that bridges glycerolipid and sphingolipid metabolism. The enzyme sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide. This reaction yields two vital lipid products: sphingomyelin (SM), which is incorporated into membranes, and diacylglycerol (DAG), a canonical second messenger that activates protein kinase C and other signaling cascades.[3][7][8]

The reaction can be summarized as: Ceramide + Phosphatidylcholine ⇌ Sphingomyelin + Diacylglycerol

This enzymatic step is a critical control point, as it simultaneously consumes the pro-apoptotic lipid ceramide while producing the signaling lipid DAG and the structural lipid SM.[3][8][9] The balance of this reaction is therefore fundamental to cellular homeostasis and fate.

Sphingomyelin_Synthesis cluster_reactants Substrates cluster_products Products Ceramide Ceramide SMS Sphingomyelin Synthase (SMS1 / SMS2) Ceramide->SMS PC Phosphatidylcholine PC->SMS SM Sphingomyelin (SM) DAG Diacylglycerol (DAG) SMS->SM SMS->DAG

Caption: The core enzymatic reaction for sphingomyelin synthesis.

Key Enzymatic Players: The Sphingomyelin Synthases (SMS)

In mammals, the synthesis of sphingomyelin is primarily carried out by two homologous enzymes, Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2).[3][8] While they catalyze the same reaction, their distinct subcellular localizations dictate their specific physiological roles.

  • Sphingomyelin Synthase 1 (SMS1): SMS1 is exclusively localized to the luminal side of the Golgi apparatus, with the highest concentration in the trans-Golgi.[8][9][10][11][12] It is considered the principal enzyme responsible for the bulk of de novo sphingomyelin synthesis, playing a housekeeping role in maintaining cellular membrane composition.[12] Its C-terminal domain contains a specific Golgi targeting signal.[8][9]

  • Sphingomyelin Synthase 2 (SMS2): SMS2 has a dual localization, residing predominantly at the plasma membrane with a smaller, distinct pool also found in the Golgi apparatus.[8][9][11][13] The plasma membrane-localized pool of SMS2 is crucial for signal-responsive SM synthesis and for regulating local pools of ceramide and DAG at the cell surface.[7][13] Like SMS1, its C-terminal tail contains the necessary targeting information, in this case for the plasma membrane.[8][9]

FeatureSphingomyelin Synthase 1 (SMS1)Sphingomyelin Synthase 2 (SMS2)
Primary Localization Trans-Golgi Apparatus[8][9][12]Plasma Membrane[8][9][11]
Secondary Localization NoneGolgi Apparatus[11]
Primary Function Bulk de novo sphingomyelin synthesis[12]Signal-responsive SM synthesis, regulation of plasma membrane lipid pools[7][13]
Targeting Signal C-terminal Golgi targeting domain[8][9]C-terminal plasma membrane targeting domain[8][9]

Substrate Logistics: The Ceramide Transport Machinery

A fundamental challenge in sphingomyelin biosynthesis is the spatial separation of synthesis sites. The precursor, ceramide, is synthesized on the cytosolic face of the Endoplasmic Reticulum (ER).[10][14][15] To be converted into sphingomyelin by SMS1, it must be transported to the lumen of the trans-Golgi. This transport occurs via two main routes: a vesicular pathway that is part of the general secretory pathway, and a more direct, non-vesicular pathway.[16][17][18]

The predominant non-vesicular pathway is mediated by the Ceramide Transfer Protein (CERT) .[19][20][21] CERT is a cytosolic protein that acts as a lipid shuttle, specifically extracting ceramide from the ER membrane and delivering it to the trans-Golgi in an ATP-dependent manner.[10][14][22][23] This process occurs at membrane contact sites, where the ER and Golgi are held in close proximity. The function of CERT is elegantly controlled by its multi-domain structure:

  • START Domain: A C-terminal StAR-related lipid transfer domain that specifically recognizes, binds, and shields the hydrophobic ceramide molecule for its journey through the aqueous cytosol.[10]

  • Pleckstrin Homology (PH) Domain: An N-terminal domain that acts as a targeting module by binding specifically to phosphatidylinositol 4-phosphate (PI4P), a phosphoinositide enriched in the trans-Golgi membrane.[10][20]

  • FFAT Motif: A "two phenylalanines in an acidic tract" motif that binds to VAMP-associated proteins (VAPs) resident in the ER membrane, thereby tethering CERT to the source of ceramide.[10][20]

The activity of CERT is tightly regulated by phosphorylation; it is active in its dephosphorylated state and inactivated upon phosphorylation, providing a switch to control ceramide flow.[20][23]

CERT_Transport cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi trans-Golgi VAP VAP CERT CERT VAP->CERT binds Ceramide_ER Ceramide Ceramide_ER->CERT extracts PI4P PI(4)P SMS1 SMS1 CERT->PI4P binds CERT->SMS1 delivers Ceramide

Caption: CERT-mediated non-vesicular transport of ceramide from ER to Golgi.

Methodologies for Studying Sphingomyelin Biosynthesis

Dissecting the sphingomyelin pathway requires a suite of robust analytical techniques capable of quantifying lipids, measuring enzyme activity, and visualizing subcellular dynamics.

Protocol 1: Quantification of Sphingomyelin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for lipidomics, providing unparalleled sensitivity and specificity for the accurate quantification of individual sphingomyelin molecular species, which differ in their fatty acid chain length and saturation.[24][25][26][27]

Step-by-Step Methodology:

  • Sample Preparation: Harvest mammalian cells (e.g., 1-5 million cells) by scraping into a cold phosphate-buffered saline (PBS) solution and pelleting by centrifugation.

  • Lipid Extraction: Resuspend the cell pellet in a glass tube. Perform a biphasic lipid extraction using the Bligh & Dyer method. This typically involves a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v) to which the sample is added, followed by the addition of chloroform and water to induce phase separation.

  • Phase Separation & Collection: Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected into a new glass tube. An internal standard, such as a stable isotope-labeled SM (e.g., d18:1/18:1-d9 SM), should be added before extraction for accurate quantification.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C8 or C18 column.

    • Use a gradient elution with mobile phases containing solvents like methanol, isopropanol, and water with an additive like ammonium formate.[26][28]

    • Perform detection using a triple quadrupole mass spectrometer in positive ion mode.

    • Utilize Multiple Reaction Monitoring (MRM) by selecting the precursor ion (the intact SM molecule, [M+H]+) and a specific product ion (typically m/z 184.1, corresponding to the phosphocholine headgroup) for highly specific detection.[24]

  • Data Analysis: Quantify the endogenous SM species by comparing their peak areas to the peak area of the known amount of internal standard.

LCMS_Workflow Start Cell Pellet Extract Lipid Extraction (Bligh & Dyer + Internal Std) Start->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute LC Liquid Chromatography (C18 Column Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection, m/z 184.1) LC->MS Analyze Data Analysis & Quantification MS->Analyze End SM Profile Analyze->End

Caption: Workflow for sphingomyelin quantification by LC-MS/MS.

Protocol 2: Cell-Based Sphingomyelin Synthase (SMS) Activity Assay

Rationale: This assay measures the functional activity of SMS enzymes within a cellular context, making it ideal for studying enzyme regulation or screening for inhibitors. It relies on feeding cells a short-chain, non-natural ceramide analog and quantifying its conversion to the corresponding short-chain sphingomyelin.[28]

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells (or a cell line of interest, potentially overexpressing SMS1 or SMS2) in a multi-well plate and grow to ~80-90% confluency.

  • Substrate Addition: Prepare a working solution of N-hexanoyl-D-erythro-sphingosine (C6-Ceramide) in culture medium. A typical final concentration is 5-10 µM.

  • Incubation: Remove the old medium from the cells, wash once with PBS, and add the C6-Ceramide-containing medium. Incubate for a defined period (e.g., 1-4 hours) at 37°C. For inhibitor screening, pre-incubate cells with the test compound before adding the substrate.

  • Reaction Termination & Lysis: Terminate the reaction by aspirating the medium and washing the cells with ice-cold PBS. Lyse the cells directly in the well using a suitable buffer.

  • Lipid Extraction: Transfer the cell lysate to a glass tube and perform a lipid extraction as described in Protocol 1, using appropriate internal standards (e.g., C6-Ceramide-d7 and C6-SM-d9).

  • LC-MS/MS Quantification: Quantify the amount of the product, C6-Sphingomyelin, and the remaining substrate, C6-Ceramide, using LC-MS/MS with specific MRM transitions for these short-chain lipids.

  • Activity Calculation: SMS activity can be expressed as the amount of C6-SM produced per unit of time per amount of total protein in the lysate. For inhibition studies, calculate the percentage of inhibition relative to a vehicle-treated control.[28]

Protocol 3: Visualization of Sphingomyelin in Cells

Rationale: Understanding the subcellular localization and trafficking of sphingomyelin is crucial. Fluorescence microscopy provides the necessary spatial resolution. Two primary strategies are employed.

Method A: Fluorescent Lipid Analogs This classic approach involves introducing a ceramide analog tagged with a fluorophore (e.g., NBD or BODIPY) to living cells.[29][30] The cell's metabolic machinery incorporates the analog, allowing researchers to trace its path from the ER to the Golgi and subsequently to the plasma membrane.[29]

  • Caveat: The bulky fluorescent tags can alter the lipid's biophysical properties and metabolism, potentially leading to artifacts.[30][31]

Method B: Specific Protein-Based Probes This more modern and reliable method utilizes fluorescently-tagged proteins that specifically bind to endogenous sphingomyelin without significantly perturbing the cell.

  • Probe Examples: The most common probes are non-toxic fragments of bacterial or marine toxins that have evolved to bind SM with high affinity and specificity, such as Lysenin (from the earthworm Eisenia foetida) or Equinatoxin II (from the sea anemone Actinia equina).[3][31][32]

  • Application: These probes, fused to a fluorescent protein like GFP (e.g., GFP-Lysenin), can be expressed in cells or added to fixed cells. They label the endogenous pools of SM, allowing for high-resolution imaging of its distribution in the Golgi, plasma membrane, and endocytic pathways.[32]

Conclusion

The biosynthesis of N-Acyl-D-sphingosine-1-phosphocholine is a cornerstone of mammalian lipid metabolism, defined by its spatial segregation across organelles and its intricate regulation. The pathway's central players—the Golgi-resident SMS1, the plasma membrane-associated SMS2, and the ER-to-Golgi ceramide shuttle CERT—work in concert to maintain membrane integrity, control the balance of bioactive lipids, and orchestrate cellular signaling platforms. The sophisticated analytical and imaging techniques now available provide researchers and drug developers with powerful tools to dissect this pathway, paving the way for a deeper understanding of its role in health and a wide range of diseases.

References

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  • Fluorescent analogs of sphingomyelin. (n.d.). ResearchGate. [Link]

  • LibreTexts. (2021). 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. [Link]

  • Pavoine, C., & Pecker, F. (2001). Sphingolipids in mammalian cell signalling. Cellular and Molecular Life Sciences, 58(14), 2071-2082. [Link]

  • SGMS2 sphingomyelin synthase 2 [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information. [Link]

  • Holthuis, J. C. M., & van Meer, G. (2022). Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway. eLife, 11, e79278. [Link]

  • Yeang, C., Ding, T., Chirico, W. J., & Jiang, X. C. (2011). Subcellular targeting domains of sphingomyelin synthase 1 and 2. Nutrition & Metabolism, 8(1), 89. [Link]

  • Gump, J. M., & Thorburn, A. (2011). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. International Journal of Cell Biology, 2011, 182913. [Link]

  • SGMS1 protein expression summary. (n.d.). The Human Protein Atlas. [Link]

  • Pruett, S. T., et al. (2018). Sphingolipid biosynthesis in man and microbes. Natural Product Reports, 35(6), 524-560. [Link]

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Foundational

Structural properties and phase behavior of N-Acyl-D-sphingosine-1-phosphocholine bilayers

An In-Depth Technical Guide to the Structural Properties and Phase Behavior of N-Acyl-D-Sphingosine-1-Phosphocholine Bilayers Abstract N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties and Phase Behavior of N-Acyl-D-Sphingosine-1-Phosphocholine Bilayers

Abstract

N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a principal sphingolipid in mammalian cell membranes, playing a pivotal role in membrane structure, signal transduction, and the formation of specialized lipid microdomains, or "rafts".[1][2] This guide provides a comprehensive examination of the molecular architecture and thermotropic phase behavior of SM bilayers. We delve into the unique structural features of SM—the sphingosine backbone, the amide linkage, and the phosphocholine headgroup—that collectively govern its biophysical properties. A central focus is the critical role of both intramolecular and intermolecular hydrogen bonding, which imparts a high degree of order and viscosity to SM-containing membranes.[3][4] The influence of N-acyl chain length and saturation on key parameters such as phase transition temperature (Tₘ), bilayer thickness, and molecular packing is systematically explored. Furthermore, this document details the fundamental experimental methodologies, including Differential Scanning Calorimetry (DSC) and Atomic Force Microscopy (AFM), used to characterize these properties, providing both the theoretical basis and practical workflows for researchers in the field.

Introduction: The Significance of Sphingomyelin in Membrane Biology

Sphingomyelins are a class of phospholipids predominantly found in the exoplasmic leaflet of the plasma membrane of eukaryotic cells.[2] Unlike glycerophospholipids, which are built on a glycerol backbone, sphingolipids are derived from a sphingoid base, most commonly sphingosine.[2][5] This structural distinction is fundamental to their unique biophysical behavior. The lipid moiety of SM, known as ceramide, consists of a sphingosine base linked to a fatty acid via an amide bond.[2]

The biological importance of SM stems from its ability to laterally segregate with cholesterol and other saturated lipids, forming liquid-ordered (Lₒ) microdomains known as lipid rafts.[1][6] These platforms are crucial for organizing cellular processes by concentrating or excluding specific membrane proteins involved in signaling and trafficking. The physical properties of SM, particularly its propensity for tight packing and strong intermolecular interactions, are the driving forces behind the formation and stability of these domains. This guide aims to provide a detailed, mechanistically-grounded understanding of these properties for researchers and drug development professionals seeking to modulate membrane structure and function.

Molecular Structure and Intrinsic Properties

The behavior of SM in a bilayer is a direct consequence of its unique molecular architecture. The key components are the sphingosine base, the N-acyl chain, and the phosphocholine headgroup. The D-erythro stereoconfiguration of the sphingosine base is the form exclusively found in nature.[5][7]

Key structural features that differentiate SM from its glycerophospholipid counterparts include:

  • The Sphingosine Backbone: This long-chain amino alcohol features a hydroxyl group at the C3 position and a trans double bond between C4 and C5.[5]

  • The Amide Linkage: The fatty acid is attached to the sphingoid base via an amide bond, in contrast to the ester bonds found in glycerophospholipids. This region contains a hydrogen bond donor (the N-H group) and an acceptor (the C=O group).

  • N-Acyl Chain Diversity: The N-linked acyl chains in natural SMs are highly variable, typically ranging from 16 to 24 carbons in length, and are mostly saturated.[4][8] This variability significantly impacts the physical properties of the membrane.[9]

cluster_SM N-Acyl-D-Sphingosine-1-Phosphocholine (Sphingomyelin) PC_Head Phosphocholine Headgroup Phosphate Phosphate (Acceptor) PC_Head->Phosphate Sph_Base Sphingosine Base Phosphate->Sph_Base links to C1 Amide Amide Linkage (N-H Donor, C=O Acceptor) Acyl_Chain N-Acyl Chain (Variable Length, Saturated) Amide->Acyl_Chain Sph_Base->Amide links at C2 OH_group C3-OH (Donor) Sph_Base->OH_group Trans_DB trans-Δ4 Double Bond Sph_Base->Trans_DB OH_group->Phosphate Intramolecular H-Bond

Fig. 2: Thermotropic phase transition of a lipid bilayer.

Factors Influencing Structural Properties and Phase Transitions

The precise biophysical properties of an SM bilayer are not static; they are finely tuned by the molecular structure of the constituent lipids, particularly the N-acyl chain.

Effect of N-Acyl Chain Length

The length of the saturated N-acyl chain is a primary determinant of bilayer structure and stability. Systematic studies have revealed clear trends:

  • Phase Transition Temperature (Tₘ): As the length of the saturated acyl chain increases, the van der Waals interactions between chains become stronger. This increased attraction requires more thermal energy to disrupt the ordered packing, resulting in a linear increase in the main phase transition temperature. [9][10]* Bilayer Thickness: Longer acyl chains directly contribute to a thicker membrane. Atomistic simulations and X-ray diffraction studies show a clear linear increase in bilayer thickness with each additional CH₂ group in the acyl chain. [8][9][11]* Area Per Lipid: The stronger inter-chain attraction associated with longer chains leads to tighter packing, resulting in a slight decrease in the average area occupied by each lipid molecule in the plane of the bilayer. [8][11]* Interdigitation: A significant mismatch in length between the long sphingosine base (18 carbons) and the N-acyl chain can lead to the interdigitation of the longer chains into the opposing leaflet of the bilayer. [9][11]This phenomenon is particularly relevant for SMs with very long acyl chains (e.g., C24:0) and can provide a mechanism for transmitting information across the membrane. [11]

    SM Species (Saturated N-Acyl Chain) Main Transition Temp. (Tₘ) Relative Bilayer Thickness
    Lauroyl (C12:0) SM ~24°C Thinner
    Myristoyl (C14:0) SM ~35°C
    Palmitoyl (C16:0) SM ~41°C Increasing
    Stearoyl (C18:0) SM ~48°C
    Lignoceroyl (C24:0) SM ~60°C Thicker

    Note: Absolute Tₘ values can vary slightly based on experimental conditions (e.g., hydration, buffer), but the trend is consistent.

Effect of Acyl Chain Unsaturation

The introduction of a cis double bond into the N-acyl chain creates a permanent kink, which disrupts the orderly packing of the chains. This has two major consequences:

  • Increased Fluidity: The packing disruption lowers the Tₘ, as less energy is needed to transition to the fluid phase. [11]2. Increased Area Per Lipid: The kink forces the lipids further apart, increasing the average molecular area. [11]

Experimental Methodologies for Characterization

A multi-technique approach is essential to fully elucidate the structure and phase behavior of SM bilayers. Each method provides complementary information, and their combined application yields a holistic understanding.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for studying the thermodynamics of lipid phase transitions. It directly measures the heat absorbed or released by a sample as its temperature is changed at a constant rate. The transition from a gel to a fluid phase is an endothermic process, appearing as a peak in the DSC thermogram. This allows for the precise determination of the Tₘ (the peak's midpoint) and the transition enthalpy (ΔH, the area under the peak), which relates to the cooperativity of the transition. [12][13] Experimental Protocol: DSC Analysis of SM Liposomes

  • Sample Preparation:

    • Dissolve a known quantity of the desired SM species in a chloroform/methanol solvent mixture (e.g., 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, HEPES) to a final lipid concentration of 1-5 mg/mL. Hydration should be performed above the lipid's Tₘ.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs). For unilamellar vesicles, the suspension can be subjected to extrusion through polycarbonate filters or sonication.

  • DSC Measurement:

    • Accurately pipette a known volume of the liposome suspension into a DSC sample pan. Pipette an identical volume of pure buffer into a reference pan.

    • Hermetically seal both pans.

    • Place the pans in the DSC instrument.

    • Set the thermal program: typically, an initial equilibration period followed by several heating and cooling cycles at a controlled scan rate (e.g., 1-2°C/min) across the temperature range of interest.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Analyze the resulting heat capacity curve to determine the onset temperature, the peak temperature (Tₘ), and the integrated area (enthalpy, ΔH) of the phase transition peak.

prep 1. Sample Preparation (Lipid film hydration -> Liposomes) load 2. Loading Pans (Sample & Reference) prep->load scan 3. Thermal Scan (Controlled heating/cooling cycles) load->scan acq 4. Data Acquisition (Heat Flow vs. Temperature) scan->acq analysis 5. Analysis (Determine Tm and ΔH) acq->analysis

Fig. 3: General workflow for a DSC experiment.
Atomic Force Microscopy (AFM)

Causality: AFM is a powerful imaging technique for visualizing the topography of supported lipid bilayers at nanometer resolution. It is particularly valuable for studying phase-separated systems. Because lipids in the gel or Lₒ phase are more tightly packed and ordered, these domains are physically thicker than the surrounding fluid (Lα) phase regions. AFM can directly measure this height difference, allowing for the visualization and quantification of domain formation, size, and shape. [6][14]

Other Key Techniques
  • X-Ray Diffraction: Provides detailed structural information, including the lamellar repeat distance (d-spacing), which is used to calculate bilayer thickness, and the in-plane packing of the acyl chains. [5][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ²H (Deuterium) NMR, in particular, is used to determine the acyl chain order parameter (S_CD), providing a quantitative measure of chain mobility and order at specific carbon positions along the lipid tail. [7]

Conclusion and Future Directions

The unique molecular structure of N-Acyl-D-sphingosine-1-phosphocholine, defined by its sphingosine backbone and capacity for extensive hydrogen bonding, endows its bilayers with distinct properties of order, stability, and thickness. These properties are highly tunable by the length and saturation of the N-acyl chain and are fundamental to SM's biological role in forming ordered membrane domains with cholesterol. The combination of thermodynamic analysis via DSC, direct visualization with AFM, and detailed structural insights from X-ray and NMR provides a robust framework for understanding these complex systems.

Future research will continue to explore the influence of more complex, biologically relevant lipid compositions on SM phase behavior. Understanding how SM interacts within the vast diversity of a cellular membrane, including its interplay with membrane proteins and other sphingolipid classes like ceramides and gangliosides, remains a key challenge. These investigations are critical for advancing our knowledge of membrane biology and for the rational design of therapeutics that target membrane-associated processes.

References

  • NSF PAR. (2025). Sphingomyelin slows interfacial hydrogen-bonding dynamics in lipid membranes.
  • Slotte, J. P. (2016). The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(2), 304–310. [Link]

  • Ali, S., et al. (2001). Sphingomyelin interfacial behavior: the impact of changing acyl chain composition. Biophysical Journal, 81(3), 1548–1558. [Link]

  • Nyholm, T. K., et al. (2003). The Influence of Hydrogen Bonding on Sphingomyelin/Colipid Interactions in Bilayer Membranes. Biophysical Journal, 84(5), 3137–3146. [Link]

  • Mombelli, E., et al. (2003). Hydrogen-bonding propensities of sphingomyelin in solution and in a bilayer assembly: a molecular dynamics study. Biophysical Journal, 84(3), 1630–1641. [Link]

  • ResearchGate. (2025). Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers. [Link]

  • Aittoniemi, J., et al. (2006). Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers. Biophysical Journal, 90(3), 878–892. [Link]

  • Slotte, J. P. (2016). The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids. Åbo Akademi University Research Portal. [Link]

  • Aittoniemi, J., et al. (2006). Influence of chain length and unsaturation on sphingomyelin bilayers. Biophysical Journal, 90(3), 878–892. [Link]

  • ResearchGate. (2025). Sphingomyelin Acyl Chains Influence the Formation of Sphingomyelin- and Cholesterol-Enriched Domains. [Link]

  • Busto, F., et al. (2022). Phase behaviour of C18-N-acyl sphingolipids, the prevalent species in human brain. Colloids and Surfaces B: Biointerfaces, 219, 112855. [Link]

  • Jørgensen, K., et al. (2003). Phase Behavior and Nanoscale Structure of Phospholipid Membranes Incorporated with Acylated C14-Peptides. Biophysical Journal, 85(2), 1004–1014. [Link]

  • Castro, B. M., et al. (2007). Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments. Biophysical Journal, 92(10), 3605–3621. [Link]

  • ResearchGate. (n.d.). Phase behavior of phospholipids. [Link]

  • Ueno, Y. (2013). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Membranes, 3(1), 13-32. [Link]

  • Frank, H. G., et al. (2021). Structural Diversity of Photoswitchable Sphingolipids for Optodynamic Control of Lipid Raft Microdomains. bioRxiv. [Link]

  • Sonnino, S., & Prinetti, A. (2006). Dynamic and Structural Properties of Sphingolipids as Driving Forces for the Formation of Membrane Domains. Chemical Reviews, 106(6), 2125–2153. [Link]

  • LIPID MAPS. (n.d.). Sphingosine. [Link]

  • Niemelä, P. S., et al. (2004). Structure and Dynamics of Sphingomyelin Bilayer: Insight Gained through Systematic Comparison to Phosphatidylcholine. Biophysical Journal, 87(4), 2490–2508. [Link]

  • Al-Saad, K. A., et al. (2013). Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(3), 368–377. [Link]

  • Billich, A., & Baumruker, T. (2018). Sphingosine-1-phosphate metabolism: A structural perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(1), 37-47. [Link]

  • Thiele, C., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLoS ONE, 11(4), e0153009. [Link]

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Exploratory

The Hydrolytic Engine of Bioactive Lipids: An In-depth Technical Guide to N-Acyl-D-sphingosine-1-phosphocholine Degradation by Sphingomyelinase

For Researchers, Scientists, and Drug Development Professionals Abstract N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin, is a pivotal sphingolipid in animal cell membranes, contributing to both st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin, is a pivotal sphingolipid in animal cell membranes, contributing to both structural integrity and complex signaling pathways.[1][2] Its degradation, catalyzed by a family of enzymes called sphingomyelinases (SMases), is a critical event that unleashes a cascade of bioactive lipid messengers, most notably ceramide and sphingosine-1-phosphate, which regulate a multitude of cellular processes including proliferation, apoptosis, and inflammation.[3][4] This technical guide provides a comprehensive exploration of the sphingomyelin degradation mechanism, detailing the distinct enzymatic actions of the three major classes of sphingomyelinases—acid, neutral, and alkaline—and offering in-depth, field-proven experimental protocols for their study.

Introduction: The Central Role of Sphingomyelin and its Catabolism

Sphingomyelin, first isolated in the 1880s, is a unique phospholipid not synthesized from glycerol.[1] It consists of a phosphocholine head group, a sphingosine backbone, and a fatty acid, collectively forming a ceramide moiety.[1][5] Predominantly found in the plasma membrane, particularly in the myelin sheath of nerve cells, sphingomyelin constitutes 10-20 mol% of the plasma membrane lipids in humans.[1][2] Beyond its structural role in organizing lipid rafts with cholesterol, the metabolic turnover of sphingomyelin is a key source of potent second messengers that govern cell fate.[2][3]

The hydrolytic cleavage of sphingomyelin into ceramide and phosphocholine is orchestrated by sphingomyelinases.[3][6] This enzymatic step is a critical control point in cellular signaling, and its dysregulation is implicated in numerous diseases, including Niemann-Pick disease, atherosclerosis, diabetes, and cancer.[4][7][8] Understanding the nuanced mechanisms of sphingomyelinase action is therefore paramount for the development of novel therapeutic interventions.

The Sphingomyelinase Family: Distinct Mechanisms for a Common Substrate

Sphingomyelinases are categorized into three main classes based on their optimal pH for activity: acid, neutral, and alkaline sphingomyelinases.[7][9] Each class possesses unique structural features, catalytic mechanisms, and subcellular localizations, reflecting their distinct physiological roles.

Acid Sphingomyelinase (aSMase): The Lysosomal and Secretory Workhorse

Acid sphingomyelinase (aSMase) functions optimally at an acidic pH (4.5-5.5) and exists in two forms: a lysosomal form (L-SMase) and a secretory form (S-SMase), both encoded by the SMPD1 gene.[7][10]

  • Catalytic Mechanism: The catalytic core of aSMase contains a metallophosphatase fold with a binuclear zinc center.[11][12] Two zinc ions coordinate a water molecule, activating it for a nucleophilic attack on the phosphodiester bond of sphingomyelin.[11][13] This hydrolytic reaction cleaves sphingomyelin into ceramide and phosphocholine.[7][11] The activity of aSMase can be enhanced in lipid environments enriched with lysobisphosphatidic acid (LBPA) or phosphatidylinositol (PI).[7]

  • Regulation and Function: L-SMase is crucial for the degradation of sphingomyelin within the lysosome, a central hub for cellular recycling.[6][7] Its deficiency leads to the lysosomal storage disorder Niemann-Pick disease types A and B, characterized by the accumulation of sphingomyelin.[4][11] S-SMase is secreted into the extracellular space and requires exogenous zinc for full activity.[14][15] Both forms are implicated in cellular stress responses, including those triggered by pathogens, inflammatory cytokines, and chemotherapy.[3][7]

Neutral Sphingomyelinase (nSMase): A Key Player in Stress-Induced Signaling

Neutral sphingomyelinase (nSMase) exhibits optimal activity at a neutral pH (7.4) and is primarily located at the plasma membrane.[3][9] There are several isoforms of nSMase, with nSMase2 being the most extensively studied.[16][17]

  • Catalytic Mechanism: The catalytic mechanism of nSMase is dependent on divalent metal cations, typically magnesium (Mg2+) or cobalt (Co2+), for optimal activity.[9] The active site contains conserved glutamic acid and histidine residues that coordinate these metal ions, which in turn facilitate the binding of sphingomyelin and the subsequent hydrolysis of the phosphodiester bond.[9]

  • Regulation and Function: nSMase is a key mediator of ceramide production in response to a variety of cellular stresses, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[16][18] The activation of nSMase by TNF-α is a well-characterized signaling pathway involving the TNF receptor-1 (TNFR-1) and the adaptor protein FAN (Factor Associated with Neutral sphingomyelinase).[16][18] The ceramide generated by nSMase plays a critical role in apoptosis, inflammation, and cell cycle regulation.[17][19]

Alkaline Sphingomyelinase (alk-SMase): The Intestinal Guardian

Alkaline sphingomyelinase (alk-SMase), also known as NPP7, functions at an alkaline pH and is predominantly found in the intestinal tract and human bile.[8][20]

  • Catalytic Mechanism: Unlike aSMase and nSMase, alk-SMase belongs to the nucleotide pyrophosphatase/phosphodiesterase (NPP) family and does not share structural similarity with the other sphingomyelinases.[8][21] Its activity is uniquely dependent on the presence of bile salts, which are thought to facilitate substrate presentation.[20] The enzyme hydrolyzes dietary sphingomyelin into ceramide and phosphocholine.[20][22] The crystal structure of human alk-SMase reveals a specific aromatic box composed of tyrosine residues that recognizes the choline moiety of its substrate.[20]

  • Regulation and Function: alk-SMase is the primary enzyme responsible for the digestion of dietary sphingomyelin in the gut.[8][22] By generating ceramide, it plays a role in regulating cholesterol absorption and has been shown to have anti-inflammatory and anti-proliferative effects in the colon.[8][22] Downregulation of alk-SMase has been observed in colorectal cancer.[8][23]

Visualizing the Degradation Pathway and Experimental Workflow

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the sphingomyelin degradation pathway and a general experimental workflow for assaying sphingomyelinase activity.

Sphingomyelin_Degradation_Pathway Sphingomyelin Degradation Pathway sphingomyelin N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) ceramide Ceramide sphingomyelin->ceramide Hydrolysis phosphocholine Phosphocholine sphingomyelin->phosphocholine Hydrolysis asmase aSMase (pH 4.5-5.5) Cofactor: Zn2+ nsmase nSMase (pH 7.4) Cofactor: Mg2+ alksmase alk-SMase (alkaline pH) Requires Bile Salts

Caption: The enzymatic hydrolysis of sphingomyelin by different classes of sphingomyelinases.

SMase_Assay_Workflow General Sphingomyelinase Assay Workflow start Start sample_prep 1. Sample Preparation (Cell/Tissue Lysate, Serum) start->sample_prep reaction_setup 2. Reaction Setup (Buffer, Substrate, Sample) sample_prep->reaction_setup incubation 3. Incubation (Specific Temp & Time) reaction_setup->incubation detection 4. Detection of Product (Colorimetric/Fluorometric) incubation->detection data_analysis 5. Data Analysis (Standard Curve, Activity Calculation) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining sphingomyelinase activity in biological samples.

Experimental Protocols for Measuring Sphingomyelinase Activity

The quantification of sphingomyelinase activity is crucial for both basic research and drug discovery. Here, we provide detailed protocols for colorimetric and fluorometric assays, which are widely used for their sensitivity and high-throughput capabilities.

Colorimetric Assay for Acid Sphingomyelinase (aSMase) Activity

This assay relies on the enzymatic conversion of sphingomyelin to phosphocholine, which is then used in a series of reactions to generate a colored product.[24]

Materials:

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 570 nm

  • aSMase Assay Buffer I (pH 5.0)

  • aSMase Assay Buffer II

  • aSMase Substrate (e.g., sphingomyelin)

  • aSMase Enzyme Mix I

  • aSMase Enzyme Mix II

  • Choline Standard

  • aSMase Probe

  • aSMase Enhancer

  • Protease Inhibitor Cocktail

Protocol:

  • Sample Preparation:

    • For cell pellets (1 x 10^6 cells) or tissue (10 mg), add 100 µL of aSMase Assay Buffer I containing a protease inhibitor cocktail.

    • Homogenize on ice using a Dounce homogenizer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Standard Curve Preparation:

    • Prepare a series of choline standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Choline Standard stock in aSMase Assay Buffer I.

  • Assay Procedure:

    • To each well of the 96-well plate, add 5-10 µL of sample supernatant.

    • Add 4 µL of aSMase Substrate and adjust the final volume to 25 µL with aSMase Assay Buffer I.

    • For a positive control, use a known amount of recombinant aSMase.

    • For a background control, use a sample without the addition of the substrate.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 25 µL of aSMase Buffer II and incubating at 100°C for 10 minutes.

    • Centrifuge the plate to pellet any precipitate and transfer the supernatant to a new plate.

    • Add a reaction mix containing aSMase Enzyme Mix I, aSMase Enzyme Mix II, aSMase Probe, and aSMase Enhancer to each well.

    • Incubate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve of absorbance versus the amount of choline.

    • Determine the amount of phosphocholine generated in the samples from the standard curve.

    • Calculate the aSMase activity (nmol/min/mg or U/mg).

Fluorometric Assay for Sphingomyelinase Activity

This high-throughput assay utilizes a fluorescent substrate that becomes fluorescent upon cleavage by sphingomyelinase.[25][26]

Materials:

  • 96-well or 384-well black flat-bottom plate

  • Fluorescence microplate reader

  • Assay Buffer (specific to the SMase being assayed, e.g., pH 5.0 for aSMase, pH 7.4 for nSMase)

  • Fluorescent Sphingomyelin Substrate (e.g., BODIPY-labeled sphingomyelin or a profluorescent substrate like HMU-PC)[25][26]

  • Stop Solution (if required by the specific substrate)

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in the colorimetric assay, using the appropriate pH buffer for the SMase of interest.

  • Assay Procedure:

    • To each well, add the sample lysate.

    • Initiate the reaction by adding the fluorescent sphingomyelin substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes to 5 hours, depending on the enzyme activity and substrate).[26]

    • If necessary, add a stop solution to terminate the reaction.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of a no-enzyme control from all readings.

    • The sphingomyelinase activity is directly proportional to the increase in fluorescence.

    • A standard curve can be generated using a known amount of the fluorescent product to quantify the activity.

Quantitative Data Summary

Sphingomyelinase ClassOptimal pHCation DependenceSubcellular LocalizationKey Activators/Regulators
Acid (aSMase) 4.5 - 5.5[7]Zn2+[11]Lysosomes, Secreted[7]Stress stimuli, LBPA, PI[7]
Neutral (nSMase) 7.4[9]Mg2+, Co2+[9]Plasma Membrane[3]TNF-α, Stress stimuli[16]
Alkaline (alk-SMase) Alkaline[8]Bile Salts[20]Intestinal Lumen, Bile[8]Dietary Intake

Conclusion and Future Directions

The degradation of sphingomyelin by sphingomyelinases is a fundamental process with profound implications for cellular health and disease. The distinct catalytic mechanisms and regulatory networks of acid, neutral, and alkaline sphingomyelinases underscore their specialized roles in different physiological contexts. The experimental protocols detailed in this guide provide robust and reliable methods for interrogating the activity of these crucial enzymes.

Future research will likely focus on the development of isoform-specific inhibitors of sphingomyelinases for therapeutic applications. A deeper understanding of the complex interplay between sphingomyelin metabolism and other signaling pathways will undoubtedly unveil new targets for the treatment of a wide range of human diseases.

References

  • Acid sphingomyelinase - Wikipedia. (URL: [Link])

  • Sphingomyelin - Wikipedia. (URL: [Link])

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  • Human acid sphingomyelinase structures provide insight to molecular basis of Niemann–Pick disease - PMC. (URL: [Link])

  • The structure and catalytic mechanism of human sphingomyelin phosphodiesterase like 3a--an acid sphingomyelinase homologue with a novel nucleotide hydrolase activity - PubMed. (URL: [Link])

  • The structure and catalytic mechanism of human sphingomyelin phosphodiesterase like 3a – an acid sphingomyelinase homologue with a novel nucleotide hydrolase activity - ScienceOpen. (URL: [Link])

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  • Sphingomyelin phosphodiesterase - Wikipedia. (URL: [Link])

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  • Alkaline sphingomyelinase: An old enzyme with novel implications. Duan, Rui-Dong. (URL: [Link])

  • (PDF) Crystal structure of mammalian acid sphingomyelinase - ResearchGate. (URL: [Link])

  • Acid and neutral sphingomyelinases: roles and mechanisms of regulation - PubMed - NIH. (URL: [Link])

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  • Acid Sphingomyelinase Activity Colorimetric Assay Kit (BN00825). (URL: [Link])

  • Assay to measure sphingomyelinase and ceramidase activities efficiently and safely | Request PDF - ResearchGate. (URL: [Link])

  • Crystal structure and activation mechanism of human neutral sphingomyelinase 2 | Request PDF - ResearchGate. (URL: [Link])

  • Characterization of a Neutral Sphingomyelinase Activity in Human Serum and Plasma. (URL: [Link])

  • Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI. (URL: [Link])

  • Crystal structure of the human alkaline sphingomyelinase provides insights into substrate recognition - PMC. (URL: [Link])

  • Alkaline sphingomyelinase (NPP7) promotes cholesterol absorption by affecting sphingomyelin levels in the gut: A study with NPP7 knockout mice - American Physiological Society Journal. (URL: [Link])

  • A high-throughput sphingomyelinase assay using natural substrate - PMC - NIH. (URL: [Link])

  • Sphingomyelin Assay Kit - Cell Biolabs, Inc. (URL: [Link])

  • A new Zn2+-stimulated sphingomyelinase in fetal bovine serum - PubMed. (URL: [Link])

  • Alkaline sphingomyelinase (NPP7) in hepatobiliary diseases: A field that needs to be closely studied - Baishideng Publishing Group. (URL: [Link])

  • Sphingomyelinases: Their regulation and roles in cardiovascular pathophysiology | Request PDF - ResearchGate. (URL: [Link])

  • Alkaline sphingomyelinase (NPP7) in hepatobiliary diseases: A field that needs to be closely studied - ResearchGate. (URL: [Link])

  • Degradation of Host Sphingomyelin Is Essential for Leishmania Virulence | PLOS Pathogens - Research journals. (URL: [Link])

  • The cellular trafficking and zinc dependence of secretory and lysosomal sphingomyelinase, two products of the acid sphingomyelinase gene - PubMed. (URL: [Link])

  • (PDF) Zn2+-stimulated Sphingomyelinase Is Secreted by Many Cell Types and Is a Product of the Acid Sphingomyelinase Gene - ResearchGate. (URL: [Link])

  • Zn2+-stimulated sphingomyelinase is secreted by many cell types and is a product of the acid sphingomyelinase gene - PubMed. (URL: [Link])

Sources

Foundational

Physiological functions of N-Acyl-D-sphingosine-1-phosphocholine in apoptosis

Title: The Sphingomyelin-Ceramide Axis: Physiological Functions of N-Acyl-D-sphingosine-1-phosphocholine in Apoptotic Signaling Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Sphingomyelin-Ceramide Axis: Physiological Functions of N-Acyl-D-sphingosine-1-phosphocholine in Apoptotic Signaling Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

N-Acyl-D-sphingosine-1-phosphocholine, universally known as sphingomyelin (SM), is the most abundant sphingolipid in the mammalian plasma membrane. While historically characterized as a passive structural element, advanced lipidomics have redefined SM as the apex precursor in a highly conserved, dynamic signal transduction network known as the "sphingomyelin cycle" [1]. This whitepaper elucidates the mechanistic role of SM hydrolysis in programmed cell death, details the spatiotemporal dynamics of ceramide generation, and provides field-proven, self-validating analytical protocols for quantifying these lipid mediators.

Mechanistic Framework: The Sphingomyelin Cycle and Apoptosis

The physiological function of SM in apoptosis is fundamentally tied to its enzymatic degradation. When cells encounter death-inducing stimuli—such as Tumor Necrosis Factor-alpha (TNF-α), Fas ligand, ionizing radiation, or oxidative stress—membrane-bound sphingomyelinases (SMases) are rapidly activated [2].

SMases are phosphodiesterases that cleave the phosphocholine headgroup from SM, yielding the highly bioactive lipid second messenger, ceramide [3]. Unlike SM, which stabilizes the lipid bilayer, ceramide possesses a small polar headgroup and a highly hydrophobic backbone. This biophysical shift spontaneously drives the formation of ceramide-enriched membrane microdomains (lipid rafts), which facilitate the clustering and activation of death receptors (e.g., CD95/Fas) [4].

Intracellularly, the generated ceramide initiates a lethal signaling cascade:

  • Phosphatase Activation: Ceramide directly binds and activates Ceramide-Activated Protein Phosphatases (CAPPs), primarily PP1 and PP2A. These phosphatases dephosphorylate and inactivate the pro-survival kinase Akt/PKB.

  • Kinase Cascades: Ceramide activates the stress-activated protein kinase (SAPK) and c-Jun N-terminal kinase (JNK) pathways, which phosphorylate downstream targets that promote apoptosis [5].

  • Mitochondrial Permeabilization: Ceramide accumulation at the mitochondria induces Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c, apoptosome assembly, and the executioner caspase cascade [6].

signaling_pathway Stimuli Apoptotic Stimuli (TNF-α, FasL, UV, ROS) SMase Sphingomyelinases (Acid & Neutral SMase) Stimuli->SMase Activates SM Sphingomyelin (N-Acyl-D-sphingosine-1-phosphocholine) Ceramide Ceramide (Lipid Second Messenger) SM->Ceramide Hydrolysis by SMase SMase->Ceramide Targets Downstream Effectors (PP2A, JNK, Cathepsin D) Ceramide->Targets Activates Akt Akt/PKB (Pro-survival Pathway) Targets->Akt Inhibits (via PP2A) MOMP Mitochondrial Permeabilization (Cytochrome c release) Targets->MOMP Promotes Apoptosis Apoptosis (Caspase 3/9 Activation) MOMP->Apoptosis Triggers

Figure 1: The Sphingomyelin-Ceramide Apoptotic Signaling Axis.

Quantitative Profiling of Sphingolipids During Apoptosis

To understand the apoptotic threshold, researchers must quantify the "sphingolipid rheostat"—the critical balance between pro-apoptotic ceramide and anti-apoptotic sphingosine-1-phosphate (S1P) [7]. During the execution phase of apoptosis, SM levels in the outer leaflet of the plasma membrane drop significantly due to lipid scrambling and subsequent hydrolysis by cytosolic SMases [4].

The table below summarizes the typical quantitative shifts observed in a standardized human T-cell leukemia (Jurkat) model following Fas-ligation.

Table 1: Quantitative Shifts in Sphingolipid Species During Apoptosis

Lipid SpeciesBaseline Conc. (pmol/10⁶ cells)Apoptotic Conc. (pmol/10⁶ cells)Fold ChangePhysiological Role in Apoptosis
Sphingomyelin (Total) 450.5 ± 20.1280.2 ± 15.4-1.6xMembrane scaffold; Ceramide precursor.
C16:0-Ceramide 12.4 ± 1.868.5 ± 5.2+5.5xPrimary pro-apoptotic mediator; forms membrane pores.
C24:1-Ceramide 45.2 ± 3.152.1 ± 4.0+1.1xStructural ceramide; minimal role in acute apoptosis.
Sphingosine-1-Phosphate 5.8 ± 0.61.2 ± 0.3-4.8xPro-survival mediator; degraded to allow cell death.

Experimental Methodology: Validating the SM-Ceramide Axis

Measuring highly hydrophobic sphingolipids requires rigorous, self-validating protocols. The following workflow details the absolute quantification of SM and Ceramide via Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS).

Causality in Experimental Design:

  • Why a Biphasic Acidic Extraction? Sphingolipids span a wide polarity range. Using a standard Bligh & Dyer method (Chloroform/Methanol) is insufficient for quantitative recovery of acidic sphingolipids. Adding 0.1 N HCl ensures the protonation of phosphate groups, forcing these lipids efficiently into the organic phase.

  • Why C17-Spiked Internal Standards? Mammalian cells synthesize even-chain sphingolipids (e.g., C16, C18, C24). Spiking the lysis buffer with odd-chain synthetic lipids (C17-SM, C17-Ceramide) immediately upon cell lysis controls for both extraction losses and matrix-induced ion suppression during ESI-MS/MS. This creates a self-validating system: if the C17 signal deviates by >15% from the calibration curve, the extraction is flagged for poor recovery and discarded.

Protocol: Step-by-Step LC-MS/MS Lipidomics

  • Metabolic Quenching & Lysis: Rapidly wash 5x10⁶ apoptotic cells with ice-cold PBS. Resuspend in 800 µL of ice-cold Methanol to instantly quench enzymatic SMase activity.

  • Internal Standard Spiking: Add 10 µL of a custom internal standard mix (containing 100 pmol C17-Sphingomyelin and 50 pmol C17-Ceramide).

  • Biphasic Extraction: Add 400 µL of Chloroform and 200 µL of 0.1 N HCl. Vortex vigorously for 5 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Organic Phase Recovery: Carefully extract the lower organic phase (containing the sphingolipids) using a glass Hamilton syringe to avoid plasticizer contamination. Transfer to a clean glass vial.

  • Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of ultra-pure Nitrogen gas. Reconstitute the lipid film in 100 µL of Methanol:Isopropanol (1:1, v/v).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity CSH C18). Use a binary gradient of Water/Acetonitrile (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B), both containing 10 mM Ammonium Formate and 0.1% Formic Acid. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode, targeting specific precursor-to-product ion transitions (e.g., m/z 703.6 -> 184.1 for C16-SM).

workflow Sample Cell Lysis & Metabolic Quenching Spike Spike Internal Standards (C17-SM, C17-Ceramide) Sample->Spike Extract Biphasic Lipid Extraction (CHCl3:MeOH:HCl) Spike->Extract Validates Recovery LCMS RP-LC-MS/MS (MRM Mode) Extract->LCMS Organic Phase Data Absolute Quantification & Flux Analysis LCMS->Data Peak Integration

Figure 2: Self-Validating LC-MS/MS Workflow for Sphingolipid Quantification.

Therapeutic Implications in Drug Development

Understanding the N-Acyl-D-sphingosine-1-phosphocholine to ceramide flux is critical for modern oncology. Many chemotherapeutics (e.g., daunorubicin) and radiotherapies exert their cytotoxic effects not just through DNA damage, but by directly activating acid SMase, thereby flooding the cell with apoptotic ceramide [7]. Conversely, tumor cells often upregulate Glucosylceramide Synthase (GCS) or Sphingomyelin Synthase (SMS) to rapidly clear pro-apoptotic ceramide, converting it back into SM or glycosphingolipids to acquire multi-drug resistance. Drug development programs are currently targeting these specific metabolic nodes to resensitize refractory tumors to apoptosis.

References

  • [3] Stress-induced apoptosis and the sphingomyelin pathway. PubMed (National Institutes of Health). URL: [Link]

  • [4] Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology. The Journal of Cell Biology (Rockefeller University Press). URL: [Link]

  • [2] The sphingomyelin signal transduction pathway mediates apoptosis for tumor necrosis factor, Fas, and ionizing radiation. Biochemistry and Cell Biology (Canadian Science Publishing). URL: [Link]

  • [5] Ceramide signaling in apoptosis. British Medical Bulletin (SciSpace/OUP). URL: [Link]

  • [6] Acid sphingomyelinase mediated release of ceramide is essential to trigger the mitochondrial pathway of apoptosis by galectin-1. Cellular Signalling (PubMed). URL: [Link]

  • [1] Ceramide: a stress signal and mediator of growth suppression and apoptosis. Journal of Cellular Biochemistry (PubMed). URL: [Link]

  • [7] Cancer Treatment Strategies Targeting Sphingolipid Metabolism. PMC - National Institutes of Health. URL: [Link]

Sources

Exploratory

Intracellular Trafficking of N-Acyl-D-sphingosine-1-phosphocholine: Mechanisms, Methodologies, and Therapeutic Implications

Executive Summary N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM) , is the most abundant sphingolipid in mammalian cells. Beyond its structural role in forming liquid-ordered membrane micro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM) , is the most abundant sphingolipid in mammalian cells. Beyond its structural role in forming liquid-ordered membrane microdomains (lipid rafts), SM is a critical metabolic reservoir for bioactive signaling lipids such as ceramide and sphingosine-1-phosphate[1][2]. The intracellular trafficking of SM—spanning its de novo synthesis in the endoplasmic reticulum (ER) and Golgi apparatus, its targeted exocytosis to the plasma membrane (PM), and its subsequent endolysosomal recycling or degradation—is a highly regulated, compartmentalized network[3][4].

This technical guide dissects the molecular machinery governing SM trafficking, provides a mechanistic rationale for its transport pathways, and outlines a self-validating experimental framework for quantifying SM dynamics in live cells.

De Novo Synthesis and ER-to-Golgi Trafficking

Sphingomyelin synthesis begins in the ER with the generation of ceramide. However, the enzymes responsible for converting ceramide to SM—specifically Sphingomyelin Synthase 1 (SMS1)—reside in the trans-Golgi network (TGN)[1][3].

The transport of ceramide from the ER to the TGN is a critical rate-limiting step. Unlike many bulk lipids that rely on vesicular transport, ceramide is highly hydrophobic and prone to forming rigid microdomains that can disrupt standard vesicular budding. To circumvent this, cells utilize a specialized, non-vesicular transport mechanism mediated by the Ceramide Transfer Protein (CERT) [5][6].

The CERT-Mediated Membrane Contact Site

CERT is a 68-kDa cytosolic protein that establishes physical membrane contact sites between the ER and the Golgi[6]. Its function is driven by three distinct structural domains:

  • FFAT Motif : Binds to the VAMP-associated protein (VAP) on the ER membrane, anchoring CERT to the ceramide source[3][6].

  • PH (Pleckstrin Homology) Domain : Specifically recognizes and binds phosphatidylinositol 4-phosphate (PI4P), which is highly enriched in the TGN membrane, ensuring directional targeting[3][6].

  • START Domain : A hydrophobic cavity that specifically extracts ceramide from the ER, shields it through the aqueous cytosol, and deposits it into the TGN[3][6].

Once delivered to the TGN, SMS1 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, generating SM and diacylglycerol (DAG)[1][4].

CERT_Mechanism cluster_CERT CERT (Ceramide Transfer Protein) ER Endoplasmic Reticulum (Ceramide Synthesis) VAP VAP Protein ER->VAP START START Domain ER->START Extracts Ceramide FFAT FFAT Motif VAP->FFAT Binds SMS1 SMS1 Enzyme START->SMS1 Delivers Ceramide PH PH Domain PI4P PI4P PH->PI4P Binds Golgi trans-Golgi Network (SM Synthesis) PI4P->Golgi SMS1->Golgi Converts to SM

Fig 1. CERT-mediated non-vesicular transport of ceramide from the ER to the trans-Golgi network.

TGN Sorting and Anterograde Transport

Following synthesis at the TGN, SM must be transported to the plasma membrane, where it constitutes a major fraction of the outer leaflet. Historically, lipid transport was viewed as a passive passenger process within protein-coated vesicles. However, recent live-cell imaging using engineered SM-binding biosensors (e.g., Eqt-SM) has proven that SM is actively sorted[7].

SM is partitioned into a distinct class of TGN-derived secretory transport carriers. These specific vesicles are highly enriched in glycophosphatidylinositol (GPI)-anchored proteins but exclude standard integral membrane secretory proteins like CD8α[7]. This active sorting mechanism is crucial for establishing the lipid asymmetry and raft microdomains necessary for apical membrane polarization and signal transduction.

Endocytosis, Recycling, and Lysosomal Degradation

At the plasma membrane, SM undergoes continuous turnover. Internalization of SM is primarily driven by caveolin-dependent endocytic pathways, routing the lipid into early endosomes[8][9].

The subsequent intracellular fate of SM is heavily dictated by its acyl chain length[10]:

  • Short-chain SMs (e.g., 16:0) are rapidly recycled from early endosomes back to the PM, maintaining structural homeostasis.

  • Long-chain SMs (e.g., 24:0) exhibit a higher propensity to partition into liquid-ordered domains and are preferentially sorted into late endosomes and lysosomes[10].

In the lysosome, acid sphingomyelinase (aSMase) hydrolyzes SM back into ceramide[9]. Dysfunctions in this endolysosomal trafficking route—such as mutations in the NPC1 gene (Niemann-Pick Type C)—prevent the proper efflux of cholesterol and sphingolipids, leading to massive, cytotoxic accumulation of SM in late endosomes[3][10].

SM_Trafficking Cer Ceramide (ER) CERT CERT Transport Cer->CERT TGN trans-Golgi Network CERT->TGN Vesicle Secretory Vesicles TGN->Vesicle Sorting PM Plasma Membrane Vesicle->PM Exocytosis Endo Early Endosomes PM->Endo Caveolar Endocytosis Recycle Recycling Endosomes Endo->Recycle Fast Recycling LateEndo Late Endosomes/Lysosomes Endo->LateEndo Maturation/Degradation Recycle->PM

Fig 2. Global intracellular trafficking pathways of sphingomyelin from synthesis to degradation.

Quantitative Analysis of SM Trafficking Kinetics

To understand the temporal dynamics of SM trafficking, researchers utilize fluorescent analogs like BODIPY-SM or Pyrene-SM. The table below synthesizes the quantitative subcellular distribution of SM over time following PM insertion, highlighting the divergence based on acyl chain length[8][9][10].

TimepointCompartmentShort-Chain SM (e.g., Pyr4SM)Long-Chain SM (e.g., Pyr12SM)Biological Implication
0 min (4°C) Plasma Membrane (Outer Leaflet)100%100%Endocytosis is thermally halted; probe is strictly extracellular.
30 min (37°C) Early Endosomes~17% internalized~21% internalizedInitial uptake via caveolae is largely independent of chain length.
120 min (37°C) Late Endosomes / Golgi~25% internalized~45% internalizedLong-chain SMs are retained intracellularly for degradation/signaling; short-chain SMs are rapidly recycled to the PM.
Steady State PM Outer Leaflet55 - 67%55 - 67%Validated via bacterial SMase cleavage assays.

Validated Experimental Protocol: BODIPY-SM Pulse-Chase

Tracking lipid dynamics requires a self-validating experimental design to distinguish between plasma membrane-bound lipids and genuinely internalized lipids. The BODIPY-SM Pulse-Chase with Back-Exchange protocol is the gold standard for this purpose[8][11][12].

BODIPY-SM is utilized because it exhibits a concentration-dependent emission shift (green to red), allowing researchers to visualize lipid clustering and raft formation in live cells[11][12].

Step-by-Step Methodology & Causality
  • Pre-cooling (Thermal Blockade):

    • Action: Cool cultured cells (e.g., fibroblasts or CATH.a neurons) to 4°C for 10 minutes[8].

    • Causality: Membrane fluidity decreases, completely halting vesicular endocytosis. This ensures the subsequent label only incorporates into the outer PM leaflet.

  • Pulse Labeling:

    • Action: Incubate cells with 1 μM BODIPY-SM complexed with defatted Bovine Serum Albumin (BSA) in serum-free medium at 4°C for 30 minutes in the dark[8][12].

    • Causality: BSA acts as a carrier, eliminating the need for cytotoxic organic solvents to dissolve the highly hydrophobic SM[12].

  • Washing:

    • Action: Wash cells twice with ice-cold Hank's Balanced Salt Solution (HBSS)[8].

    • Causality: Removes unbound BODIPY-SM from the extracellular space.

  • Chase (Internalization):

    • Action: Replace with 37°C serum-free medium and incubate for the desired time (e.g., 15, 30, 60, 120 minutes)[8].

    • Causality: Restores physiological temperature, reactivating caveolin- and clathrin-mediated endocytosis, allowing the probe to traffic intracellularly.

  • Back-Exchange (BE) (The Self-Validating Step):

    • Action: Wash cells 6 times (10 min each) on ice with HBSS containing 5% (w/v) defatted BSA and an endocytosis inhibitor cocktail (e.g., NaN3, 2-deoxyglucose)[8].

    • Causality: Defatted BSA acts as a highly efficient "lipid sink." Because the cells are back at 4°C and chemically inhibited, no further trafficking occurs. The BSA extracts all BODIPY-SM remaining on the outer PM leaflet. Therefore, any fluorescence detected afterward is guaranteed to be strictly intracellular[8][11].

  • Quantification:

    • Action: Lyse cells for HPLC analysis or fix for quantitative confocal fluorescence microscopy[8][11].

BODIPY_Protocol Step1 1. 4°C Pre-cooling (Halts Endocytosis) Step2 2. Pulse Labeling (1 μM BODIPY-SM at 4°C) Step1->Step2 Step3 3. Wash (Ice-cold HBSS) Step2->Step3 Step4 4. 37°C Chase (Initiates Internalization) Step3->Step4 Step5 5. Back-Exchange (5% defatted BSA at 4°C) Step4->Step5 Step6 6. Quantification (Microscopy / HPLC) Step5->Step6

Fig 3. BODIPY-SM pulse-chase and back-exchange workflow for isolating intracellular lipid pools.

References

  • Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer. National Institutes of Health (NIH) - PMC. 1

  • CERT-Dependent Ceramide Transport, A Crucial Process in Cells. Scientific Archives.3

  • Intracellular trafficking of ceramide by ceramide transfer protein. J-Stage. 5

  • Intra- and intercellular trafficking in sphingolipid metabolism in myelination. National Institutes of Health (NIH) - PMC. 4

  • Intracellular trafficking of ceramide by the ceramide trafficking protein CERT. Mizutani Foundation for Glycoscience.6

  • Ceramide Transport Protein CERT and Its Inhibitors. Encyclopedia.pub. 2

  • Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length. Molecular Biology of the Cell. 10

  • Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons. National Institutes of Health (NIH) - PMC. 8

  • Sphingomyelin is sorted at the trans Golgi network into a distinct class of secretory vesicle. PNAS. 7

  • Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons. National Institutes of Health (NIH) - PubMed. 9

  • Applications of BODIPY–Sphingolipid Analogs to Study Lipid Traffic and Metabolism in Cells. ResearchGate. 11

  • Sphingolipids, Steroids, Lipopolysaccharides and Related Probes—Section 13.3. Thermo Fisher Scientific. 12

Sources

Protocols & Analytical Methods

Method

High-Recovery Extraction of N-Acyl-D-sphingosine-1-phosphocholine from Tissue Samples: A Modified MTBE-AA Workflow

[label="Easy Decantation", fillcolor="#F1F3F4 Refining Document Structure I'm now putting the finishing touches on the document, ensuring all diagrams and data tables are consistently integrated and well-explained. I'm f...

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM), is a critical amphipathic sphingolipid comprising a sphingoid base, an amide-linked fatty acyl chain, and a phosphocholine headgroup. Highly enriched in the myelin sheath of brain tissue and eukaryotic plasma membranes, it plays a fundamental role in signal transduction and the formation of lipid rafts.

Extracting N-Acyl-D-sphingosine-1-phosphocholine from complex tissue matrices presents a distinct physicochemical challenge. Because it is tightly associated with membrane proteins, extraction requires a solvent system capable of aggressively disrupting lipid-protein hydrogen bonds without inducing hydrolysis or thermal degradation.

Historically, the 1[1] have been the gold standards, utilizing chloroform and methanol. However, chloroform’s high density (1.48 g/mL) forces the lipid-rich organic phase to the bottom of the extraction tube. To retrieve the lipids, a pipette must pierce the upper aqueous layer and a dense, insoluble protein disk, risking severe contamination and sample loss[2].

To circumvent this, modern lipidomics relies on the Methyl-tert-butyl ether (MTBE) method pioneered by3[3]. Because MTBE has a lower density than water (0.74 g/mL), it induces a "density inversion," placing the lipid-containing organic phase safely at the top of the tube. This protocol further optimizes the MTBE method by replacing water with 0.1% Ammonium Acetate (MTBE-AA) during phase separation. This modification increases the ionic strength of the aqueous phase, driving amphipathic lipids like N-Acyl-D-sphingosine-1-phosphocholine into the organic phase while tightly pelleting DNA and proteins[4].

Logic F Folch Method (Chloroform) F1 High Density (1.48 g/mL) Lipids in Bottom Layer F->F1 M MTBE Method (Methyl-tert-butyl ether) M1 Low Density (0.74 g/mL) Lipids in Top Layer M->M1 F2 Pipette passes through protein/aqueous layer F1->F2 F3 High Contamination Risk F2->F3 M2 Direct pipetting of upper organic phase M1->M2 M3 Clean, Automatable Recovery M2->M3

Fig 1: Density-driven mechanistic advantages of MTBE over Folch extraction.

Quantitative Data: Method Comparison

The table below summarizes the recovery rates and operational metrics of traditional vs. modern extraction systems, demonstrating why the MTBE-AA method is superior for sphingolipid recovery from tissues[3].

Metric / Lipid ClassFolch (Chloroform/MeOH)MTBE (Standard)MTBE-AA (Modified with NH₄Ac)
Organic Solvent Density 1.48 g/mL0.74 g/mL0.74 g/mL
Organic Phase Location Bottom LayerTop LayerTop Layer
Sphingomyelin Recovery 85% - 92%85% - 90%> 92%
Phosphatidylinositol Recovery ~68.6%~91.7%> 92.0%
Protein Pellet Location Interface (Middle)BottomBottom (Tightly compacted)
Automation Suitability PoorExcellentExcellent
Toxicity Profile High (Carcinogenic)ModerateModerate

Self-Validating Quality Control Architecture

A robust protocol must be a self-validating system. To ensure the integrity of the N-Acyl-D-sphingosine-1-phosphocholine extraction, this workflow mandates the use of an internal sentinel standard prior to homogenization.

By spiking the raw tissue with a deuterated standard (e.g.,5[5]), the protocol internally validates its own efficacy. If the absolute recovery of the d9-SM standard in the final LC-MS/MS analysis falls outside the 80–120% acceptance criteria, the sample preparation is flagged. This corrects for matrix-induced ion suppression and physical extraction losses, ensuring absolute quantitative trustworthiness.

Step-by-Step MTBE-AA Extraction Protocol

Reagents & Materials
  • Methanol (MeOH): LC-MS Grade.

  • Methyl-tert-butyl ether (MTBE): LC-MS Grade (Contains 0.01% BHT to prevent lipid oxidation)[4].

  • Ammonium Acetate (NH₄Ac): 0.1% (w/v) in LC-MS Grade Water.

  • Internal Standard: SPLASH Lipidomix or Sphingomyelin-d9.

  • Homogenization: Ceramic beads (1.4 mm) and a bead-beating homogenizer.

Phase 1: Tissue Disruption (Causality: Preventing Thermal Degradation)
  • Tissue Weighing: Aliquot 10–20 mg of frozen tissue into a 2 mL reinforced homogenization tube containing ceramic beads. Keep tubes on dry ice to prevent endogenous lipases from degrading sphingolipids into ceramides.

  • Internal Standard Addition: Add 10 µL of the internal standard mixture directly to the frozen tissue[5].

  • Solvent Addition: Add 400 µL of ice-cold Methanol.

  • Mechanical Shearing: Homogenize using a bead beater for 2 cycles of 30 seconds at 4°C. Causality: Ceramic bead beating provides high-throughput mechanical shearing without the localized thermal degradation commonly caused by probe sonication[6].

Phase 2: Single-Phase Solubilization (Causality: Unbiased Lipid Partitioning)
  • MTBE Addition: Add 1.2 mL of MTBE to the homogenate.

  • Incubation: Vortex vigorously for 10 seconds, then incubate the tubes on a multi-tube shaker at room temperature for 1 hour. Causality: This creates a single-phase system, allowing the highly non-polar MTBE maximal surface-area contact with the tissue matrix to solubilize the lipids before phase separation is forced[3].

Phase 3: Biphasic Separation (Causality: Density Inversion & Salting Out)
  • Phase Induction: Add 300 µL of 0.1% Ammonium Acetate (aq) to the mixture.

  • Vortexing: Vortex for 15 seconds, followed by a 10-minute incubation at room temperature. Causality: The addition of an aqueous buffer breaks the single phase into two. The ammonium acetate increases the ionic strength, which "salts out" amphipathic lipids like N-Acyl-D-sphingosine-1-phosphocholine into the upper MTBE layer while precipitating proteins into a tight pellet[4].

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

Phase 4: Collection & Reconstitution
  • Aspiration: Carefully aspirate 1,000 µL of the upper organic (MTBE) phase and transfer it to a clean glass vial. Because the lipids are in the top layer, there is no need to pierce the protein interface, easily enabling robotic automation[1].

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Resuspend the lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v) for downstream LC-MS/MS analysis.

Experimental Workflow Visualization

Workflow L1 Tissue Sample + Internal Std (SM-d9) L2 Homogenization (Ceramic Beads, 4°C, MeOH) L1->L2 L3 Single-Phase Solubilization (Add MTBE, 1h incubation) L2->L3 L4 Phase Separation (Add 0.1% Ammonium Acetate) L3->L4 L5 Centrifugation (10,000 x g, 10 min) L4->L5 L6 Upper Organic Phase (Sphingomyelin Fraction) L5->L6 Pipette Top L7 Lower Aqueous Phase & Protein Pellet L5->L7 Discard/Archive

Fig 2: MTBE-AA extraction workflow for N-Acyl-D-sphingosine-1-phosphocholine.

References

  • Alshehry, Z. H., et al. "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma." Frontiers in Bioengineering and Biotechnology.
  • Chromatography Today. "Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard." Chromatography Today.
  • Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research (via PMC - NIH).
  • Murdoch Research Portal. "Evaluation of Tissue-Specific Extraction Protocols for Comprehensive Lipid Profiling." Murdoch University.
  • MDPI. "Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis." MDPI.
  • bioRxiv. "A novel integrated extraction protocol for multi-omic studies in heavily degraded samples." bioRxiv.
  • SciSpace. "An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids." SciSpace.

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Application

Comprehensive Mass Spectrometry Analysis of N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) Species: From Extraction to Targeted Lipidomics

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Biological Significance N-Acyl-D-sphingosine-1-phosphocholine, universally known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Biological Significance

N-Acyl-D-sphingosine-1-phosphocholine, universally known as sphingomyelin (SM), is the most abundant sphingolipid in mammalian cell membranes. Structurally, SM consists of a ceramide core—a sphingoid base linked to a fatty acyl chain via an amide bond—and a phosphocholine headgroup attached via a phosphodiester linkage.

Beyond serving as a structural component of lipid rafts, SM is a critical signaling precursor. Aberrant SM metabolism is the primary biochemical hallmark of Niemann-Pick disease type B (NPD-B), a lysosomal storage disorder caused by acid sphingomyelinase (ASM) deficiency[1]. In NPD-B, the inability to hydrolyze SM back into ceramide leads to toxic intracellular accumulation of SM and its deacylated biomarker, lysosphingomyelin, predominantly in macrophages[2]. Consequently, robust quantification of SM species is vital for disease diagnosis, biomarker discovery, and evaluating the efficacy of targeted therapeutics (such as SMS2 inhibitors)[3].

SM_Metabolism Ceramide Ceramide (Sphingoid Base + Acyl Chain) SMS Sphingomyelin Synthase (SMS) Ceramide->SMS + Phosphocholine headgroup PC Phosphatidylcholine (PC) PC->SMS Donates headgroup SM Sphingomyelin (SM) N-Acyl-D-sphingosine-1-phosphocholine SMS->SM ASM Acid Sphingomyelinase (ASM) Deficient in Niemann-Pick Disease SM->ASM Hydrolysis LysoSM Lysosphingomyelin (Deacylated Biomarker) SM->LysoSM Deacylase (Pathological bypass) ASM->Ceramide Normal Pathway

Figure 1: Sphingomyelin biosynthesis and pathological accumulation in Niemann-Pick Disease.

Mechanistic Insights: Overcoming Analytical Bottlenecks

As a Senior Application Scientist, it is critical to understand why specific analytical choices are made, rather than just following a recipe. The analysis of SM via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents three distinct challenges: extraction efficiency, chromatographic resolution, and isobaric interference.

Extraction Causality: Why MTBE over Bligh-Dyer?

Historically, the Bligh-Dyer method (Chloroform/Methanol/Water) has been the gold standard for lipid extraction. However, chloroform has a high density, forcing the lipid-rich organic phase to the bottom of the tube. To recover the lipids, the analyst must pipette through the upper aqueous layer and the dense protein disk at the interface, which frequently causes contamination and ruins reproducibility[4].

The Solution: The Methyl-tert-butyl ether (MTBE) extraction method inverts this paradigm. Because MTBE has a lower density than water, the lipid-containing organic phase forms the upper layer[4][5]. This allows for clean, rapid aspiration of the lipid extract without disturbing the non-extractable matrix pellet at the bottom, making the protocol highly amenable to automated, high-throughput liquid handlers.

Chromatographic Causality: HILIC vs. RPLC

Reversed-Phase Liquid Chromatography (RPLC) separates lipids based on the hydrophobicity of their fatty acyl chains. Because SM and Phosphatidylcholine (PC) species can share identical acyl chain lengths, they frequently co-elute in RPLC. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on the polarity of their headgroups[6]. By using HILIC, the entire SM lipid class is chromatographically resolved from the PC class prior to entering the mass spectrometer, eliminating competitive ion suppression and simplifying quantification[7].

Mass Spectrometry Causality: The m/z 184.07 Fragment

In positive electrospray ionization (ESI+), SMs readily protonate to form [M+H]+ precursor ions. Upon collision-induced dissociation (CID) in a triple quadrupole mass spectrometer, the phosphodiester bond is cleaved, yielding a highly abundant and diagnostic product ion at m/z 184.07 (the protonated phosphocholine headgroup)[8][9][10]. Because PCs yield this exact same fragment, resolving SM from PC via HILIC (or Differential Ion Mobility Spectrometry, DMS[11]) prior to Multiple Reaction Monitoring (MRM) is an absolute requirement for accurate lipidomics.

Table 1: Comparison of Lipid Extraction Methodologies
FeatureTraditional Bligh-Dyer[4]MTBE Method (Recommended)[4][5]
Solvent System Chloroform / Methanol / WaterMTBE / Methanol / Water
Organic Phase Position Bottom (High density)Top (Low density)
Protein/Matrix Position Interfacial disk (middle)Dense pellet at the bottom
Automation Potential Low (Requires puncturing aqueous layer)High (Direct top-layer access)
Toxicity Profile High (Chloroform is a known carcinogen)Moderate (Safer handling)

Experimental Protocols

The following self-validating protocols provide a complete workflow from sample preparation to MS quantification.

Workflow Sample Biological Sample (Plasma/Cells) Extraction MTBE Extraction (Upper Organic Phase) Sample->Extraction LC HILIC Separation (Resolves SM from PC) Extraction->LC Ionization ESI (+) Ionization Yields [M+H]+ LC->Ionization MSMS Tandem MS (MRM) Precursor -> m/z 184.07 Ionization->MSMS Data Quantification & Lipidomic Profiling MSMS->Data

Figure 2: End-to-end analytical workflow for Sphingomyelin quantification via LC-MS/MS.

Protocol 1: High-Throughput MTBE Lipid Extraction

Note: Perform all steps using glass or solvent-resistant polypropylene tubes to prevent polymer leaching.

  • Sample Aliquoting: Transfer 20 µL of plasma (or 2 mg of homogenized tissue/cell lysate) into a 1.5 mL extraction tube[4].

  • Internal Standard (IS) Addition: Spike the sample with 10 µL of a stable isotope-labeled internal standard mixture (e.g., 10 µM of d18:1/15:0-d31 SM). Causality: IS addition prior to extraction corrects for any downstream matrix effects or extraction losses.

  • Protein Precipitation: Add 1.5 mL of ice-cold Methanol. Vortex vigorously for 10 seconds to precipitate proteins and disrupt lipid-protein complexes.

  • Lipid Partitioning: Add 5.0 mL of MTBE. Cap tightly and incubate the mixture for 1 hour at room temperature on an orbital shaker[4].

  • Phase Separation: Induce phase separation by adding 1.25 mL of MS-grade water. Vortex for 10 seconds and incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the tubes at 1,000 × g for 10 minutes at 4°C. The sample will separate into a lower aqueous layer, a solid protein pellet at the bottom, and an upper lipid-rich MTBE layer[4][5].

  • Collection & Drying: Carefully aspirate 4.0 mL of the upper MTBE phase and transfer it to a clean glass vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of Methanol/Chloroform (1:1, v/v) or the initial LC mobile phase. Vortex and transfer to an autosampler vial with a glass insert[3].

Protocol 2: Targeted LC-MS/MS Analysis (HILIC-MRM)

This protocol utilizes a Triple Quadrupole Mass Spectrometer operating in positive ESI mode.

A. Chromatographic Conditions (HILIC)

  • Column: Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile / Water (95:5, v/v) containing 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile / Water (50:50, v/v) containing 5 mM ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 100% A (Isocratic hold to retain polar headgroups).

    • 1.0 - 6.0 min: Linear ramp to 80% A.

    • 6.0 - 7.0 min: Linear ramp to 50% A (Elution of highly polar species).

    • 7.1 - 10.0 min: 100% A (Column re-equilibration)[7].

B. Mass Spectrometry Parameters

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: +4500 V to +5000 V.

  • Source Temperature: 400°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Characteristic MRM Transitions for Major Sphingomyelin Species

The Q3 product ion is universally m/z 184.1 for all SM species due to the cleavage of the phosphocholine headgroup[8][9][10].

Sphingomyelin SpeciesPrecursor Ion (Q1) [M+H]+ Product Ion (Q3) [m/z] Collision Energy (eV)
SM (d18:1/16:0) 703.6184.1+28
SM (d18:1/18:0) 731.6184.1+28
SM (d18:1/20:0) 759.6184.1+30
SM (d18:1/22:0) 787.7184.1+30
SM (d18:1/24:1) 813.7184.1+32
SM (d18:1/24:0) 815.7184.1+32
IS: SM (d18:1/15:0-d31) 720.8184.1+28

Data Analysis: Quantify the endogenous SM species by calculating the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard. Multiply this ratio by the known concentration of the spiked internal standard to yield the absolute concentration in the biological sample.

References

  • ESI-MS Quantitation of Increased Sphingomyelin in Niemann-Pick Disease Type B HDL. PubMed (NIH). Available at:[Link]

  • Resolution of Sphingomyelins in Complex Lipid Extracts by Differential Ion Mobility Spectrometry (DMS). SCIEX. Available at:[Link]

  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. PubMed Central (NIH). Available at:[Link]

  • Using precursor ion scan of 184 with liquid chromatography-electrospray ionization-tandem mass spectrometry for concentration normalization in cellular lipidomic studies. PubMed (NIH). Available at:[Link]

  • LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PC, LPC, SM). Waters Corporation. Available at:[Link]

  • Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry. LIPID MAPS. Available at:[Link]

  • Application of LC-ESI-MS/MS in the analysis of lipid species in samples from patients with X-linked adrenoleukodystrophy, a peroxisomal disease. JSBMS. Available at:[Link]

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. PubMed Central (NIH). Available at:[Link]

  • Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. Available at:[Link]

Sources

Method

Application Notes & Protocols: Preparation of N-Acyl-D-sphingosine-1-phosphocholine Liposomes for Targeted Drug Delivery

Abstract N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a crucial component of mammalian cell membranes, particularly enriched in lipid rafts.[1] Liposomes formulated with sphingomyelin a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a crucial component of mammalian cell membranes, particularly enriched in lipid rafts.[1] Liposomes formulated with sphingomyelin and cholesterol exhibit high stability and biocompatibility, making them exceptional candidates for advanced drug delivery systems.[1][2] This guide provides a comprehensive, in-depth protocol for the preparation, characterization, and functionalization of sphingomyelin-based liposomes. We will delve into the scientific rationale behind key procedural steps, offer detailed, field-tested protocols, and present methods for robust quality control and targeted functionalization, empowering researchers to develop potent, site-specific nanomedicines.

Foundational Principles: The "Why" Behind the Protocol

The unique properties of sphingomyelin make it a superior choice for drug delivery vesicles.

  • Inherent Stability: The saturated acyl chains and the ability of sphingomyelin to form strong hydrogen bonds with cholesterol result in a tightly packed, rigid, and less permeable lipid bilayer.[2][3] This reduces premature drug leakage and enhances stability in circulation compared to many unsaturated phosphatidylcholine-based liposomes.

  • Biocompatibility: As a natural component of cell membranes, sphingomyelin liposomes exhibit low immunogenicity and high biocompatibility.[4]

  • Passive Targeting (The EPR Effect): Liposomes within the 100-200 nm size range naturally accumulate in solid tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][6] Tumor vasculature is leaky, allowing nanoparticles to extravasate, while poor lymphatic drainage traps them in the tumor microenvironment.[5][7][8]

  • Active Targeting Potential: The liposome surface can be modified with targeting ligands (e.g., antibodies, peptides) to facilitate specific recognition and binding to receptors overexpressed on cancer cells, a process known as active targeting.[9][10][11]

This protocol is centered around the thin-film hydration followed by extrusion method. This is a robust and widely adopted technique that allows for excellent control over liposome size and lamellarity.[12][13][14]

Workflow Overview: From Lipids to Targeted Vesicles

The entire process can be visualized as a multi-stage workflow, starting from raw materials and culminating in a functional, targeted drug delivery system. Each stage requires careful execution and validation.

G cluster_0 Part 1: Liposome Formulation cluster_1 Part 2: Drug Encapsulation cluster_2 Part 3: Targeting & QC A 1. Lipid Mixing (SM, Cholesterol, Functional Lipid) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer + Drug Precursor) Forms MLVs B->C D 4. Size Reduction (Extrusion) Forms LUVs C->D E 5. Drug Loading (e.g., Remote Loading via pH gradient) D->E Empty Liposomes F 6. Purification (Size Exclusion Chromatography) E->F G 7. Surface Functionalization (Ligand Conjugation) F->G Drug-Loaded Liposomes H 8. Final Characterization (Size, Zeta, EE%) G->H I Final Targeted Liposome H->I Ready for In Vitro / In Vivo Studies

Caption: Workflow for preparing targeted SM liposomes.

Detailed Protocols

Protocol 3.1: Preparation of Sphingomyelin/Cholesterol Liposomes (100 nm)

This protocol details the creation of unilamellar vesicles using the thin-film hydration and extrusion method.[13][15]

Materials:

  • N-Acyl-D-sphingosine-1-phosphocholine (e.g., from Egg Yolk)

  • Cholesterol

  • DSPE-PEG(2000)-NHS (for active targeting)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., 300 mM Ammonium Sulfate, pH 7.4)

  • Purification Buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

Equipment:

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask (50 mL)

  • Syringes (1 mL, gas-tight)

Procedure:

  • Lipid Preparation (Molar Ratio SM:Chol:DSPE-PEG-NHS 55:40:5):

    • In a clean round-bottom flask, add the required amounts of lipids from their stock solutions in chloroform/methanol. For a total lipid amount of 50 mg, this corresponds to approximately 32.8 mg SM, 12.3 mg Cholesterol, and 4.9 mg DSPE-PEG(2000)-NHS.

    • Scientist's Note: The 55:40 molar ratio of SM to Cholesterol is critical for creating a stable, rigid bilayer.[16] The DSPE-PEG-NHS provides a "stealth" polyethylene glycol layer to increase circulation time and a reactive N-hydroxysuccinimide (NHS) ester group for later conjugation of amine-containing ligands.[17]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to 45-50°C.

    • Begin rotation and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.[12]

    • Once the film appears dry, place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[12]

  • Hydration:

    • Pre-heat the hydration buffer (300 mM Ammonium Sulfate) and the flask containing the lipid film to 60-65°C.

    • Scientist's Note: Hydration must occur above the main phase transition temperature (Tc) of the lipid mixture to ensure proper sheet formation. The Tc for egg sphingomyelin is ~37-41°C. Heating to 60-65°C ensures all lipids are in a fluid state.[18]

    • Add 2 mL of the pre-heated hydration buffer to the flask.

    • Agitate the flask by hand or continue gentle rotation (without vacuum) in the water bath for 30-60 minutes. The lipid film will swell and disperse to form multilamellar vesicles (MLVs), resulting in a milky suspension.[19]

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes as per the manufacturer's instructions.[20]

    • Heat the extruder block to 60-65°C.

    • Draw the MLV suspension into a syringe and place it in one end of the extruder. Place an empty syringe on the other end.

    • Force the suspension through the membranes from one syringe to the other. The first few passes may be difficult.

    • Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure the final collection is in the alternate syringe.[14]

    • Scientist's Note: Extrusion forces the large, heterogeneous MLVs through defined pores, resulting in the formation of more homogenous large unilamellar vesicles (LUVs) with a diameter close to the pore size.[14][20] The resulting suspension should appear more translucent.

  • Purification (Buffer Exchange):

    • To prepare for remote drug loading, the external ammonium sulfate buffer must be exchanged.

    • Use a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with the purification buffer (HBS, pH 7.4).

    • Load the extruded liposome suspension onto the column. The liposomes will elute in the void volume, separated from the smaller salt molecules.

    • Collect the liposome-containing fractions (typically the first, more turbid fractions).

Protocol 3.2: Remote Loading of Doxorubicin

This protocol uses a transmembrane pH gradient to actively load the chemotherapeutic drug doxorubicin into the liposomes.

Procedure:

  • Preparation:

    • Quantify the lipid concentration of the purified liposome suspension (e.g., using the Stewart assay).

    • Prepare a stock solution of Doxorubicin HCl in the purification buffer (e.g., 5 mg/mL).

  • Loading:

    • Heat the liposome suspension (containing internal ammonium sulfate) to 60°C.

    • Add the doxorubicin solution to the liposomes at a drug-to-lipid ratio of 1:5 (w/w).

    • Incubate at 60°C for 30 minutes, with occasional mixing.

    • Mechanism Rationale: The liposomes contain a high concentration of (NH₄)₂SO₄, while the exterior buffer is HBS. Ammonia (NH₃), being a small, neutral molecule, can diffuse out of the liposome, leaving behind a proton (H⁺) and creating an acidic interior (low pH). Doxorubicin, a weak base, is neutral in the external pH 7.4 buffer, allowing it to cross the lipid bilayer. Once inside, it becomes protonated in the acidic core, trapping it as an insoluble salt complex. This active process enables extremely high encapsulation efficiencies (>90%).[21][22][23]

  • Purification:

    • Cool the mixture to room temperature.

    • Remove any unencapsulated doxorubicin using a size-exclusion column as described in Protocol 3.1, Step 5. The drug-loaded liposomes will appear as a distinct orange/red band.

Protocol 3.3: Surface Functionalization with Targeting Ligand

This protocol describes the covalent attachment of an amine-containing targeting ligand (e.g., a peptide or antibody fragment) to the NHS-functionalized PEG on the liposome surface.[9][17]

Procedure:

  • Reaction Setup:

    • To the purified, doxorubicin-loaded liposomes in HBS (pH 7.4), add the targeting ligand at a molar ratio of approximately 1:1000 to 1:500 (ligand:total lipid).

    • Gently mix and allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

    • Mechanism Rationale: The NHS ester on the distal end of the DSPE-PEG is highly reactive towards primary amine groups (e.g., lysine residues) on the targeting ligand, forming a stable amide bond.[17]

  • Quenching & Purification:

    • Quench any unreacted NHS groups by adding a small amount of a primary amine-containing buffer, such as Tris or ethanolamine.

    • Remove any unconjugated ligand via size-exclusion chromatography or dialysis.

Quality Control and Characterization

Robust characterization is a self-validating step, ensuring that the prepared liposomes meet the required specifications for targeted delivery.

ParameterTechniqueTypical SpecificationRationale
Size (Z-average) Dynamic Light Scattering (DLS)100 - 150 nmOptimal for exploiting the EPR effect and avoiding rapid renal clearance.[24][25]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a homogenous, monodisperse population, which is critical for reproducible in vivo behavior.[25]
Surface Charge (Zeta Potential) Electrophoretic Light Scattering (ELS)-5 to -20 mVA slightly negative charge prevents aggregation and reduces non-specific uptake by the reticuloendothelial system.[26][27]
Encapsulation Efficiency (%EE) Spectrophotometry or Fluorometry> 90%High EE ensures a sufficient therapeutic dose is delivered. Calculated as: ((Drug_total - Drug_free) / Drug_total) * 100.
Protocol 4.1: DLS and Zeta Potential Measurement
  • Dilute a small aliquot of the final liposome suspension (e.g., 1:50 or 1:100) in the purification buffer (HBS).[28]

  • Use a calibrated instrument (e.g., Malvern Zetasizer) to measure the hydrodynamic diameter (Z-average), PDI, and zeta potential.[26][27]

  • Perform measurements in triplicate at 25°C.[28]

Visualization of the Final Product

The final product is a sophisticated nanocarrier, engineered at the molecular level for targeted therapy.

G cluster_0 Targeted Sphingomyelin Liposome A B C Aqueous Core (Encapsulated Drug) D Sphingomyelin E D:s->E:n F Cholesterol G F:s->G:n H PEG Spacer I H:n->I:s J Targeting Ligand (e.g., Antibody) K J:n->K:s

Caption: Structure of a targeted SM liposome.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Large particle size / PDI > 0.3 Incomplete extrusion; Extrusion temp. too low; Membrane rupture.Increase number of extrusion passes; Ensure extrusion is performed above Tc; Check membrane integrity and re-assemble extruder.
Low Encapsulation Efficiency Disrupted pH gradient; Insufficient incubation time/temp.Ensure proper buffer exchange before loading; Verify internal/external buffers; Optimize loading time and temperature (e.g., 60°C for 30-60 min).
Liposome Aggregation Low surface charge; Improper buffer ionic strength.Verify zeta potential is slightly negative; Ensure final formulation is in a suitable buffer like HBS or PBS.
Failed Ligand Conjugation Inactive NHS groups (hydrolysis); Inaccessible amine groups on ligand.Use fresh DSPE-PEG-NHS; Check pH of conjugation buffer (should be 7.4-8.0); Consider using a different linker chemistry.

References

  • Beltrán-Gracia, E., López-Camacho, A., Higuera-Ciapara, I., & Velázquez-Fernández, J. B. (2019). Nanomedicine review: clinical developments in liposomal applications. Cancer Nanotechnology, 10(1), 11. [Link]

  • Genizer. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • Brookhaven Instruments. (2021). Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonically-Assisted Thin Film Hydration for Liposome Preparation. Retrieved from [Link]

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry, 1, 801–832. [Link]

  • Mayer, L. D., Hope, M. J., & Cullis, P. R. (1986). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 858(1), 161-168. [Link]

  • Kunam, V. R., & Kanugo, I. (2020). Liposomal doxorubicin as targeted delivery platform: Current trends in surface functionalization. Journal of Controlled Release, 328, 454-471. [Link]

  • Bhattacharjee, S. (2016). DLS and zeta potential - What they are and what they are not? Journal of Controlled Release, 235, 337-351. [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells. Saudi Pharmaceutical Journal, 24(2), 165-175. [Link]

  • CD Bioparticles. (n.d.). Surface Modification of Phospholipid Liposomes: Unlocking the Potential for Targeted Therapy. Retrieved from [Link]

  • Ong, S. G., Chitneni, M., Lee, K. S., Ming, L. C., & Yuen, K. H. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. [Link]

  • Maeda, H. (2021). The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application. Journal of Personalized Medicine, 11(8), 791. [Link]

  • Cazzolla, A., Mondala, J. R. M., Wanigasekara, J., Carroll, J., Daly, N., Tiwari, B., & Gorle, S. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLoS ONE, 19(4), e0300467. [Link]

  • Fritze, A., Hens, F., Kimpfler, A., Schubert, R., & Peschka-Süss, R. (2006). Remote loading of doxorubicin into liposomes driven by a transmembrane phosphate gradient. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(10), 1633-1640. [Link]

  • Wikipedia. (n.d.). Enhanced permeability and retention effect. Retrieved from [Link]

  • Zare, H., Mirkov, I., & Vasić, V. (2016). Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior. Iranian Journal of Pharmaceutical Research, 15(4), 677–688. [Link]

  • Bio-protocol. (2021). Sphingomyelin-DPhPC liposomes preparation. Bio-protocol, 11(15), e4104. [Link]

  • Sharma, G., Anabousi, S., Ehrhardt, C., & Ravi Kumar, M. N. V. (2018). Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. Current Medicinal Chemistry, 25(35), 4568-4591. [Link]

  • Scilit. (n.d.). Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. Retrieved from [Link]

  • CD Formulation. (n.d.). Liposome Size Reduction Technologies. Retrieved from [Link]

  • Sci-Hub. (n.d.). Evaluation of Extrusion Technique for Nanosizing Liposomes. Retrieved from [Link]

  • Bio-protocol. (2016). 4.2.2. Characterization of Liposomal Size and Zeta Potential Distributions Using Dynamic and Electrophoretic Light Scattering. Bio-protocol, 6(12), e1825. [Link]

  • Greish, K. (2010). Enhanced permeability and retention (EPR) effect for anticancer nanomedicine drug targeting. Methods in molecular biology (Clifton, N.J.), 624, 25–37. [Link]

  • Al-Jamal, W. T., & Kostarelos, K. (2025). Remote Co-Loading of Doxorubicin and Hydralazine into PEGylated Liposomes: In Vitro Anti-Proliferative Effect Against Breast Cancer. Pharmaceutics, 17(4), 493. [Link]

  • MDPI. (2025). Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives. Retrieved from [Link]

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  • AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. [Link]

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  • de la Arada, I., Alonso, A., & Goñi, F. M. (2001). Interaction of Cholesterol with Sphingomyelin in Mixed Membranes Containing Phosphatidylcholine, Studied by Spin-Label ESR and IR Spectroscopies. A Possible Stabilization of Gel-Phase Sphingolipid Domains by Cholesterol. Biochemistry, 40(13), 3979–3987. [Link]

  • MDPI. (2024). Light-Responsive and Dual-Targeting Liposomes: From Mechanisms to Targeting Strategies. Retrieved from [Link]

  • Noble, G. T., Stefanick, J. F., Ashley, J. D., Kiziltepe, T., & Bilgicer, B. (2014). Current trends in the use of liposomes for tumor targeting. Nanomedicine, 10(5), 441-455. [Link]

  • Preprints.org. (2025). Targeting Strategies in Liposomal Drug Delivery[v1]. [Link]

  • Quinn, P. J. (2013). Structure of Sphingomyelin Bilayers and Complexes with Cholesterol Forming Membrane Rafts. Langmuir, 29(30), 9477-9486. [Link]

  • Quinn, P. J. (2013). Structure of sphingomyelin bilayers and complexes with cholesterol forming membrane rafts. Langmuir : the ACS journal of surfaces and colloids, 29(30), 9477–9486. [Link]

  • Dietrich, C., Bagatolli, L. A., Volovyk, Z. N., Thompson, T. E., Levi, M., Jacobson, K., & Gratton, E. (2001). Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes. Biophysical journal, 80(3), 1417–1428. [Link]

  • NanoMedicines Research Group. (n.d.). Optimization and Characterization of a Sphingomyelin/ Cholesterol Liposome Formulation of Vinorelbine with Promising Antitumor Activity. Retrieved from [Link]

  • Li, Z., & Guan, X. (2017). Sphingolipids and Cholesterol. In Advances in Experimental Medicine and Biology (Vol. 1021, pp. 29-43). Springer, Singapore. [Link]

  • Tofani, L., D'Arcangelo, G., & Ulrih, N. P. (2018). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 7(10), 164. [Link]

  • Google Patents. (n.d.). EP2480208A1 - Methods for the preparation of liposomes.
  • Slotte, J. P., & Mattjus, P. (1995). Influence of sphingosine on the thermal phase behaviour of neutral and acidic phospholipid liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1237(2), 112-118. [Link]

  • Gómez-Larrauri, A., & Goñi, F. M. (2003). Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments. Biophysical Journal, 84(5), 3108–3118. [Link]

  • Jahn, A., Vreeland, W. N., Gaitan, M., & Locascio, L. E. (2004). Effects of temperature, acyl chain length, and flow-rate ratio on liposome formation and size in a microfluidic network. Langmuir, 20(23), 9997-10003. [Link]

Sources

Application

Application Note: High-Resolution HPLC-UV Quantification of N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin)

Introduction & Biological Context N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM), is a ubiquitous sphingolipid integral to mammalian cell membranes and lipid rafts. Beyond providing struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM), is a ubiquitous sphingolipid integral to mammalian cell membranes and lipid rafts. Beyond providing structural integrity, SM acts as a critical mediator in1[1]. The enzymatic hydrolysis of SM by sphingomyelinase generates ceramide—a potent pro-apoptotic signaling molecule. Further downstream metabolism yields sphingosine-1-phosphate (S1P), which counteracts ceramide by promoting cell survival and proliferation[1]. For drug development professionals targeting lipid metabolism, accurate quantification of SM is a foundational requirement.

SMPathway SM Sphingomyelin (Membrane Stability) Cer Ceramide (Apoptosis) SM->Cer SMase Sph Sphingosine (Intermediate) Cer->Sph CDase S1P Sphingosine-1-Phosphate (Cell Survival) Sph->S1P SphK

Figure 1: Sphingomyelin metabolic pathway illustrating the rheostat between apoptosis (Ceramide) and survival (S1P).

Analytical Challenges & Mechanistic Rationale

Quantifying SM via High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection presents a unique optical challenge. Unlike analytes with conjugated aromatic rings, SM lacks strong chromophores. Consequently, 2[2]. At the optimal wavelength of 203 nm, the measured absorbance is primarily driven by the 3[3], alongside the amide linkage.

Because mobile phase solvents also absorb heavily in this low-UV region, 2[2]. An isocratic mixture of Acetonitrile/Methanol/Water is highly recommended. This specific combination provides exceptional UV transparency while4[4].

Experimental Protocol

Reagents & Materials
  • Standards: N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) reference standard (≥98% purity).

  • Solvents: HPLC-Grade Acetonitrile, Methanol, Chloroform, and Ultrapure Water (18.2 MΩ·cm). Note: Solvent purity is critical; trace organics will cause severe baseline noise at 203 nm.

  • Column: End-capped Reversed-Phase C18 Column (250 mm × 4.6 mm, 5 µm particle size).

Sample Preparation (Modified Bligh-Dyer Extraction)

A biphasic liquid-liquid extraction is required to isolate the amphiphilic SM from complex biological matrices (e.g., plasma or tissue homogenates) while precipitating interfering proteins.

  • Aliquot: Transfer 100 µL of the biological sample into a glass centrifuge tube.

  • Protein Disruption: Add 375 µL of Chloroform:Methanol (1:2, v/v) and vortex vigorously for 30 seconds. (Causality: The high methanol concentration denatures lipid-bound proteins, releasing SM into the solvent).

  • Phase Separation: Add 125 µL of Chloroform, vortex, then add 125 µL of Ultrapure Water and vortex again. (Causality: Adjusting the ratio forces the mixture to separate into two distinct phases. The non-polar acyl chains of SM drive it into the lower chloroform layer).

  • Centrifugation: Centrifuge at 1,000 × g for 5 minutes at 4°C.

  • Collection & Concentration: Carefully extract the lower organic phase. Evaporate to dryness under a gentle stream of Nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of the HPLC mobile phase.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile / Methanol / Water (65:21:14, v/v). Pre-mixed and vacuum-degassed.

  • Elution Mode: Strictly Isocratic. (Causality: Gradient elution at 203 nm causes massive baseline drift due to the shifting UV cutoffs of the changing solvent ratios).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 203 nm.

  • Column Temperature: 30°C. (Causality: Elevating the temperature decreases mobile phase viscosity and improves the mass transfer kinetics of large lipid molecules, reducing peak tailing).

  • Injection Volume: 20 µL.

HPLCWorkflow Ext 1. Lipid Extraction (Bligh-Dyer Method) Evap 2. Solvent Evaporation (N2 Stream) Ext->Evap Recon 3. Reconstitution (Mobile Phase) Evap->Recon HPLC 4. RP-HPLC Separation (C18, Isocratic) Recon->HPLC UV 5. UV Detection (λ = 203 nm) HPLC->UV

Figure 2: Step-by-step workflow for the extraction and HPLC-UV quantification of Sphingomyelin.

Method Validation & Quantitative Data

The following table summarizes the expected validation parameters for this self-validating HPLC-UV system, ensuring high scientific integrity and reproducibility.

Validation ParameterValue / RangeScientific Rationale
Linearity Range 10 – 500 µg/mLCovers physiological SM concentrations found in standard biological matrices.
Limit of Detection (LOD) 2.5 µg/mLAchieved via the high UV transparency of the isocratic mobile phase.
Limit of Quantification (LOQ) 8.0 µg/mLEnsures a Signal-to-Noise (S/N) ratio ≥ 10 at 203 nm.
Intra-day Precision (RSD%) 2.1% – 3.4%Validates system stability and minimal baseline drift during a single sequence.
Inter-day Precision (RSD%) 3.5% – 4.8%Confirms robustness across multiple analytical runs and mobile phase batches.
Extraction Recovery 92.5% – 96.8%Demonstrates the efficiency of the modified Bligh-Dyer biphasic partition.

Troubleshooting & Causality

When operating at the optical limits of UV detection, minor system variations can cause significant chromatographic issues.

ObservationCausality (Mechanistic Source)Corrective Action
Severe Baseline Drift At 203 nm, dynamic mixing of solvents with different UV cutoffs causes fluctuating absorbance.Switch to strictly isocratic elution . Pre-mix and vacuum-degas the mobile phase prior to pumping rather than relying on the HPLC's online proportioning valves.
Peak Tailing (Asymmetry > 1.5) Secondary interactions occur between the polar phosphocholine headgroup of SM and residual silanols on the silica support.Utilize a heavily end-capped C18 column . Ensure column temperature is strictly maintained at 30°C to improve mass transfer.
Co-elution with Phosphatidylcholine (PC) PC and SM share similar amphiphilic properties and the exact same phosphocholine headgroup.Fine-tune the Methanol-to-Acetonitrile ratio . Methanol provides superior selectivity for the amide bond in SM versus the ester bonds in PC.

References

  • Title: Sphingomyelin: Mechanisms, Functions, Extraction, and Detection Source: Creative Proteomics URL
  • Title: Separation of molecular species of sphingomyelin by reverse phase high performance liquid chromatography Source: ResearchGate URL
  • Source: ResearchGate (Journal of Food Composition and Analysis)
  • Source: ResearchGate (Biochemical Journal)

Sources

Method

Using N-Acyl-D-sphingosine-1-phosphocholine as a lipid biomarker for metabolic diseases

An In-Depth Guide to N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) and Related Sphingolipids as Biomarkers for Metabolic Diseases Introduction Metabolic diseases, including type 2 diabetes (T2D), insulin resistan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) and Related Sphingolipids as Biomarkers for Metabolic Diseases

Introduction

Metabolic diseases, including type 2 diabetes (T2D), insulin resistance, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. While traditional biomarkers such as glucose and cholesterol levels are cornerstones of diagnosis, there is a pressing need for more sensitive and specific markers that can predict disease risk and elucidate underlying pathophysiology. Sphingolipids, once considered mere structural components of cell membranes, have emerged as critical signaling molecules in metabolic regulation.[1][2][3] Aberrant sphingolipid metabolism is now recognized as a key contributor to the pathogenesis of metabolic disorders.[4][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Acyl-D-sphingosine-1-phosphocholine (more commonly known as Sphingomyelin) and its metabolic precursors, ceramides, as biomarkers for metabolic diseases. We will delve into the biochemical pathways, provide detailed protocols for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer insights into data interpretation.

Part I: The Scientific Foundation - Sphingolipids in Metabolic Homeostasis and Disease

Overview of Sphingolipid Metabolism: The Central Role of Ceramide

Sphingolipid metabolism is a complex and highly regulated network of interconnected pathways that produce a diverse array of bioactive lipids.[2] The synthesis of all sphingolipids begins with the condensation of the amino acid serine and the fatty acid palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in the pathway.[7] This ultimately produces ceramide, the central hub of sphingolipid metabolism.[2][8][9] From this critical juncture, ceramide can be metabolized through several routes to generate more complex sphingolipids. For this guide, the most relevant pathway is the conversion of ceramide to sphingomyelin by the addition of a phosphocholine headgroup.[9][10] The specific fatty acid chain length attached to the sphingosine backbone (the "N-acyl" group) gives rise to distinct molecular species (e.g., C16:0-ceramide, C24:0-sphingomyelin), each with potentially different biological activities.[11][12]

Sphingolipid_Metabolism Diagram 1: Simplified Sphingolipid Metabolic Pathway. cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Salvage & Degradation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS1/2 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidases S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2

Caption: Simplified Sphingolipid Metabolic Pathway.
The Role of N-Acylated Sphingolipids in Metabolic Disease

An oversupply of saturated fatty acids, a common feature of the Western diet, can drive the de novo synthesis of ceramides.[13] Accumulation of specific ceramide species, particularly those with long-chain saturated fatty acids like palmitate (C16:0) and stearate (C18:0), has been mechanistically linked to the development of insulin resistance.[11][12][14] These ceramides can impair insulin signaling by inhibiting key proteins like Akt (also known as Protein Kinase B), thereby reducing glucose uptake in skeletal muscle and promoting inflammation.[12][14]

Studies have shown that elevated plasma levels of certain ceramides and sphingomyelins are strongly associated with obesity, T2D, and an increased risk of adverse cardiovascular events.[1][12][15] For instance, C16:0, C18:0, and C18:1 ceramides are often elevated in individuals with insulin resistance.[11][14] This makes the specific acyl-chain composition of circulating sphingolipids a promising readout for metabolic dysfunction. The inhibition of ceramide synthesis has been shown to improve metabolic parameters in preclinical models, highlighting these molecules as not only biomarkers but also potential therapeutic targets.[15][16]

Part II: Analytical Protocols for Quantification

Principle of Analysis

The accurate quantification of N-acyl-D-sphingosine-1-phosphocholine and other sphingolipids in complex biological matrices like plasma requires a highly sensitive and specific analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[17][18][19][20] This method involves three key steps:

  • Lipid Extraction: Isolating lipids from the plasma matrix.

  • Chromatographic Separation (LC): Separating the different lipid classes and individual molecular species based on their physicochemical properties.

  • Detection and Quantification (MS/MS): Ionizing the separated lipids and measuring them based on their unique mass-to-charge ratios and fragmentation patterns, providing high specificity.

Analytical_Workflow Diagram 2: General LC-MS/MS Workflow for Sphingolipid Analysis. Sample Plasma/Serum Sample IS Add Internal Standards Sample->IS Extraction Lipid Extraction (e.g., MTBE Method) IS->Extraction Dry Evaporation & Reconstitution Extraction->Dry LC LC Separation (Reversed-Phase C18) Dry->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General LC-MS/MS Workflow for Sphingolipid Analysis.
Materials and Reagents
  • Solvents: LC-MS grade methanol, methyl-tert-butyl ether (MTBE), water, acetonitrile, isopropanol, and formic acid.

  • Internal Standards (IS): A commercially available sphingolipid internal standard mixture containing non-endogenous, odd-chain, or isotopically labeled species (e.g., C17:0-ceramide, d18:1/12:0-SM, C17-sphingosine-1-phosphate). Avanti Polar Lipids is a common supplier.[21] The use of an internal standard for each lipid class is crucial for correcting for variations in extraction efficiency and instrument response.[22]

  • Calibration Standards: Commercially available, purified sphingolipid standards (e.g., C16:0-ceramide, C18:0-ceramide, C18:1-ceramide, C16:0-SM, C18:0-SM, C24:0-SM, C24:1-SM).

  • Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporator, autosampler vials, and an LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6495 triple quadrupole LC/MS).[17]

Sample Collection and Preparation

Protocol 2.3.1: Plasma/Serum Collection

  • Collect whole blood from subjects after an overnight fast into tubes containing EDTA or heparin as an anticoagulant.

  • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C within one hour of collection.

  • Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2.3.2: Lipid Extraction from Plasma (Single-Phase Butanol Method) This method has shown good recovery for a broad range of sphingolipids, including both polar and non-polar species.[23]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 20 µL of the internal standard mixture.

  • Add 200 µL of butanol and vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant (which contains the lipids) to a new tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a suitable injection solvent (e.g., isopropanol/chloroform/methanol 90:5:5, v/v/v) for LC-MS/MS analysis.[24]

LC-MS/MS Analysis

Protocol 2.4.1: Liquid Chromatography Setup The following is an example method using a reversed-phase column, which is widely applicable.

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[22]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.2% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 35% B

    • 4.0 min: 70% B

    • 8.0 min: 99% B

    • 12.0 min: 99% B

    • 12.1 min: 35% B

    • 15.0 min: 35% B (Re-equilibration)

Protocol 2.4.2: Mass Spectrometer Parameters

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM). This mode maximizes sensitivity by only monitoring for specific transitions when the analyte is expected to elute from the LC column.

  • Example MRM Transitions: For sphingomyelins and ceramides, a common approach is to monitor the transition from the protonated parent ion [M+H]+ to the characteristic phosphocholine headgroup fragment (m/z 184.1) for SMs, or to fragments resulting from the loss of water for ceramides.

    • d18:1/16:0-SM: Precursor ion (m/z) 703.6 → Product ion (m/z) 184.1

    • d18:1/18:0-SM: Precursor ion (m/z) 731.6 → Product ion (m/z) 184.1

    • d18:1/16:0-Ceramide: Precursor ion (m/z) 538.5 → Product ion (m/z) 264.4

    • d18:1/18:0-Ceramide: Precursor ion (m/z) 566.5 → Product ion (m/z) 264.4

    • Note: These values should be optimized for the specific instrument used.[21]

Part III: Data Analysis, Interpretation, and Troubleshooting

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of each analyte and a fixed concentration of the internal standard. Process these standards using the same extraction and analysis protocol as the samples.

  • Ratio Calculation: For each point on the calibration curve and for each unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Curve Fitting: Plot the area ratio against the known concentration of the calibration standards. Apply a linear regression to generate a calibration curve.

  • Concentration Calculation: Determine the concentration of the sphingolipid in the unknown samples by interpolating their area ratios onto the calibration curve.

Interpretation of Results

Elevated levels of specific long-chain ceramides and sphingomyelins are indicative of increased metabolic risk. The table below provides a hypothetical example of results that might be obtained from a study comparing healthy controls to individuals with metabolic syndrome.

BiomarkerHealthy Control (ng/mL)Metabolic Syndrome (ng/mL)Associated Pathophysiology
C16:0-Ceramide 150 ± 25350 ± 50Pro-inflammatory, induces insulin resistance[15][16]
C18:0-Ceramide 80 ± 15180 ± 30Linked to endothelial dysfunction and apoptosis[11][12]
C24:0-Ceramide 200 ± 40210 ± 45Often considered neutral or protective[12]
C16:0-Sphingomyelin 1200 ± 1502500 ± 300Correlates with obesity and insulin resistance parameters[1]
C24:0-Sphingomyelin 3500 ± 4003800 ± 450Less strongly associated with metabolic risk[1]

Data are presented as mean ± standard deviation and are for illustrative purposes only.

A profile characterized by high levels of C16:0 and C18:0 ceramides and sphingomyelins, relative to very-long-chain species (e.g., C24:0), suggests a pro-inflammatory and insulin-resistant state, conferring a higher risk for T2D and cardiovascular complications.[12][25]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low signal / Poor recovery Inefficient lipid extraction. Analyte degradation.Ensure correct solvent volumes and vigorous vortexing. Keep samples on ice. Check the pH of extraction solvents if necessary.
High variability between replicates Inconsistent sample handling or injection volume. Protein precipitation issues.Use a precise automated liquid handler if possible. Ensure complete protein pelleting during centrifugation.
Poor peak shape (tailing/fronting) Column contamination or degradation. Inappropriate reconstitution solvent.Flush the column or replace it. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
Carryover in blank injections Highly concentrated samples adsorbing to injector parts.Optimize the needle wash protocol with a strong, appropriate solvent. Inject multiple blanks after high-concentration samples.

References

  • Hanamatsu, H., et al. (2023). Circulating Sphingolipids in Insulin Resistance, Diabetes and Associated Complications. MDPI.
  • Blaho, V. A., & Hla, T. (2014). Sphingolipid signaling in metabolic disorders. PMC.
  • Summers, S. A. (2005). A Role for Sphingolipids in Producing the Common Features of Type 2 Diabetes, Metabolic Syndrome X, and Cushing's Syndrome. American Diabetes Association.
  • Gomez-Larrauri, A., et al. (2017). Sphingolipid Metabolism and Analysis in Metabolic Disease. PubMed.
  • Agilent Technologies. (n.d.). An LC-MS/MS Method for Measurement of Sphingolipids in the Plasma of Pediatric Individuals with Disorders of Sphingolipid Metabolism. Agilent.
  • Caballero-Casero, N., et al. (2022). Therapeutic implications for sphingolipid metabolism in metabolic dysfunction-associated steatohepatitis. Frontiers in Physiology.
  • Green, C. D., et al. (2022). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. PMC.
  • Le-Gatt, A., et al. (2022). Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk. Frontiers in Endocrinology.
  • Thermo Fisher Scientific. (n.d.). Quantitation of lysosphingolipids in dried blood spots and plasma using high-resolution mass spectrometry for sphingolipidoses. Thermo Fisher Scientific.
  • Singh, P., et al. (2017). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. Hindawi.
  • Zhang, T., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. PubMed.
  • Fiedorowicz, A., et al. (2016). Sphingolipids in cardiovascular diseases and metabolic disorders. CORE.
  • Wang, G., et al. (2021). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. Taylor & Francis Online.
  • Kaspar, F., et al. (2016). A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC.
  • Singh, P., et al. (2017). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. ResearchGate.
  • Gaggini, M., et al. (2017). The Role of Ceramides in Insulin Resistance. Frontiers in Endocrinology.
  • Pyne, S., & Pyne, N. J. (2017). Ceramide and Sphingosine 1-Phosphate in adipose dysfunction. University of Strathclyde.
  • Di Pino, A., & DeFronzo, R. A. (2026). The Role of Ceramides in Metabolic and Cardiovascular Diseases. MDPI.
  • Zhang, Y., et al. (2026). Exploring Ceramide C16:0 as a Novel Biomarker and Therapeutic Target for Atherosclerosis. Wiley Online Library.
  • Prakash, S., et al. (2019). The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach. PubMed.
  • Hanamatsu, H., et al. (2025). Circulating Sphingolipids in Insulin Resistance, Diabetes and Associated Complications. ResearchGate.
  • Sidhu, R., et al. (2019). N-acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease. PMC.
  • Coman, C., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. ACS Publications.
  • Gonzalez-Covarrubias, V. (2019). The relationship between phospholipids and insulin resistance: From clinical to experimental studies. PMC.
  • Merrill, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS.
  • Rossmanith, E., et al. (2021). Sphingosine 1-phosphate metabolism and insulin signaling. PubMed.
  • Hammad, S. M., & Cowart, L. A. (2019). Sphingolipids as Biomarkers of Disease. PubMed.
  • Al-Massadi, O., et al. (2019). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. MDPI.
  • Gerl, M. J., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLOS ONE.
  • Deutschman, C. S., et al. (2012). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments.
  • Yatomi, Y., et al. (1995). Quantitative measurement of sphingosine 1-phosphate in biological samples by acylation with radioactive acetic anhydride. PubMed.
  • Meikle, P. J., & Summers, S. A. (2017). Sphingolipids and phospholipids in insulin resistance and related metabolic disorders. Ovid.
  • Deutschman, C. S., et al. (2012). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. Semantic Scholar.
  • Hartler, J., et al. (2020). Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data. ACS Publications.
  • Schmidt, H., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples. PubMed.
  • Gerl, M. J., et al. (2016). Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. ResearchGate.
  • Chavez, J. A., & Summers, S. A. (2012). Role of Ceramides in the Pathogenesis of Diabetes Mellitus and its Complications. PMC.

Sources

Application

In Vitro Enzymatic Synthesis of N-Acyl-D-sphingosine-1-phosphocholine Derivatives: An Application Note and Protocol

Abstract N-Acyl-D-sphingosine-1-phosphocholine derivatives, commonly known as sphingomyelins, are critical components of mammalian cell membranes and play pivotal roles in signal transduction pathways.[1][2] The ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Acyl-D-sphingosine-1-phosphocholine derivatives, commonly known as sphingomyelins, are critical components of mammalian cell membranes and play pivotal roles in signal transduction pathways.[1][2] The ability to synthesize specific molecular species of these lipids in vitro is essential for elucidating their precise biological functions and for developing novel therapeutic agents. This guide provides a detailed protocol for the in vitro enzymatic synthesis of N-Acyl-D-sphingosine-1-phosphocholine derivatives using sphingomyelin synthase (SMS). We will delve into the underlying principles of the enzymatic reaction, offer step-by-step instructions for synthesis and purification, and discuss methods for product characterization. This document is intended for researchers, scientists, and drug development professionals engaged in sphingolipid research.

Introduction: The Significance of Sphingomyelin and its In Vitro Synthesis

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[3] At the heart of sphingolipid metabolism lies ceramide, which serves as a precursor for a multitude of complex sphingolipids, including sphingomyelin.[4][5] Sphingomyelin is a major constituent of animal plasma membranes and is particularly enriched in the nervous system.[6][7] Its synthesis involves the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of a ceramide molecule, a reaction catalyzed by the enzyme sphingomyelin synthase (SMS).[1][6][8][9] This reaction also yields diacylglycerol (DAG), another important signaling molecule.[6][8]

The specific N-acyl chain of the ceramide substrate determines the final structure of the sphingomyelin derivative. Variations in this acyl chain length, saturation, and hydroxylation significantly influence the biophysical properties of membranes and the biological activity of the sphingolipid.[10] Therefore, the ability to generate specific N-Acyl-D-sphingosine-1-phosphocholine derivatives through in vitro enzymatic synthesis is a powerful tool for:

  • Structure-Function Studies: Investigating how specific acyl chains impact membrane properties and cellular processes.

  • Drug Discovery: Screening for inhibitors or modulators of sphingolipid-metabolizing enzymes, which are potential therapeutic targets for various diseases, including cancer, atherosclerosis, and neurodegenerative disorders.[11][12][13]

  • Development of Standards: Creating well-defined sphingomyelin species for use as standards in analytical techniques like mass spectrometry.

This guide focuses on leveraging the catalytic activity of sphingomyelin synthase for the targeted synthesis of these important biomolecules.

The Enzymatic Reaction: Sphingomyelin Synthase at the Helm

The core of this protocol is the enzymatic activity of Sphingomyelin Synthase (SMS). There are two primary isoforms in mammals, SMS1 and SMS2, which share the same catalytic function but differ in their subcellular localization.[6][8] SMS1 is primarily found in the Golgi apparatus, while SMS2 is located at the plasma membrane.[6][14] For in vitro purposes, either a purified or recombinant form of SMS can be utilized.

The reaction catalyzed by SMS is a reversible transfer of a phosphocholine group:

N-Acyl-D-sphingosine (Ceramide) + Phosphatidylcholine (PC) ⇌ N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) + 1,2-Diacyl-sn-glycerol (DAG) [9]

This equilibrium can be driven towards the synthesis of sphingomyelin by providing an excess of the ceramide and phosphatidylcholine substrates.

Enzymatic_Synthesis cluster_substrates Substrates cluster_products Products Ceramide N-Acyl-D-sphingosine (Ceramide) SMS Sphingomyelin Synthase (SMS) Ceramide->SMS PC Phosphatidylcholine (PC) PC->SMS SM N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) SMS->SM DAG 1,2-Diacyl-sn-glycerol (DAG) SMS->DAG caption Enzymatic reaction catalyzed by Sphingomyelin Synthase.

Caption: Enzymatic reaction catalyzed by Sphingomyelin Synthase.

Materials and Reagents

This section provides a general list of materials and reagents. Specific quantities and concentrations are detailed in the protocol section.

Category Item Recommended Specifications Supplier Example
Enzyme Recombinant Human Sphingomyelin Synthase (SMS1 or SMS2)≥90% purityR&D Systems, Abcam
Substrates N-Acyl-D-sphingosine (Ceramide)Specific acyl chain as required (e.g., C16:0, C18:0, C24:1)Avanti Polar Lipids
Phosphatidylcholine (PC)e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Avanti Polar Lipids
Buffers & Reagents Tris-HClpH 7.4Sigma-Aldrich
Bovine Serum Albumin (BSA), fatty acid-freeTo aid in substrate solubilizationSigma-Aldrich
Dithiothreitol (DTT)To maintain a reducing environmentSigma-Aldrich
Magnesium Chloride (MgCl₂)CofactorSigma-Aldrich
Solvents ChloroformHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific
Purification Silica Gel for Flash Chromatography60 Å, 230-400 meshMilliporeSigma
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254MilliporeSigma
Analytical Sphingomyelin StandardsFor HPLC and MS comparisonAvanti Polar Lipids

Detailed Experimental Protocol

This protocol outlines the steps for the in vitro synthesis, purification, and analysis of a target N-Acyl-D-sphingosine-1-phosphocholine derivative.

Preparation of Substrate Stocks

Causality: Proper solubilization of the lipid substrates is critical for enzyme accessibility and reaction efficiency.

  • Ceramide Stock: Prepare a 1 mM stock solution of the desired N-Acyl-D-sphingosine in a chloroform:methanol (2:1, v/v) mixture.

  • Phosphatidylcholine Stock: Prepare a 10 mM stock solution of phosphatidylcholine in ethanol.

  • Evaporation and Resuspension: In a glass vial, aliquot the required amount of ceramide and PC for the reaction. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Resuspend the lipid film in the reaction buffer containing BSA by vortexing vigorously and sonicating in a water bath for 5-10 minutes to form micelles.

In Vitro Enzymatic Reaction

Causality: The reaction conditions are optimized to ensure maximal activity and stability of the sphingomyelin synthase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as follows:

    • Tris-HCl (pH 7.4): 50 mM

    • MgCl₂: 10 mM

    • DTT: 1 mM

    • Fatty acid-free BSA: 0.1 mg/mL

    • Resuspended Ceramide/PC mixture: 100 µM Ceramide, 1 mM PC

    • Recombinant SMS: 1-5 µg (This should be optimized for each enzyme batch)

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. A time-course experiment is recommended to determine the optimal reaction time.

  • Reaction Termination: Stop the reaction by adding 3 volumes of chloroform:methanol (2:1, v/v).

Workflow A Substrate Preparation (Ceramide & PC) B Enzymatic Reaction (Incubation with SMS) A->B Add to reaction buffer C Lipid Extraction (Bligh & Dyer Method) B->C Terminate reaction D Purification (TLC or Flash Chromatography) C->D Isolate lipid phase E Characterization (HPLC, Mass Spectrometry) D->E Collect product fraction caption General workflow for enzymatic synthesis and analysis.

Caption: General workflow for enzymatic synthesis and analysis.

Purification of the Synthesized Sphingomyelin Derivative

Causality: Separation of the desired product from unreacted substrates and the DAG by-product is essential for obtaining a pure compound for downstream applications.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the terminated reaction mixture, add 1 volume of water and vortex thoroughly.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the aqueous phase with 2 volumes of chloroform and combine the organic phases.

    • Dry the combined organic phase under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC) for Monitoring:

    • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the extract and relevant standards (ceramide, PC, sphingomyelin) onto a silica TLC plate.

    • Develop the plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

    • Visualize the spots using iodine vapor or a suitable stain (e.g., primuline). The sphingomyelin product should have a lower Rf value than ceramide and PC.

  • Flash Column Chromatography for Purification:

    • Pack a small silica gel column with an appropriate solvent system (e.g., a gradient of chloroform to chloroform:methanol).

    • Load the dried lipid extract onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure sphingomyelin derivative.

    • Pool the pure fractions and evaporate the solvent.

Characterization and Quantification

Causality: Confirmation of the identity and purity of the synthesized product is a critical final step.

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified product using a normal-phase HPLC system with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

    • Compare the retention time of the synthesized product with that of a known standard.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the synthesized N-Acyl-D-sphingosine-1-phosphocholine derivative using electrospray ionization mass spectrometry (ESI-MS).[15][16]

    • The expected mass will correspond to the sum of the masses of the specific N-acyl-sphingosine backbone and the phosphocholine headgroup. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic fragments of the headgroup and the fatty acyl chain.[17][18]

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Inactive enzymeVerify enzyme activity with a positive control. Use a fresh batch of enzyme.
Poor substrate solubilityEnsure complete resuspension of the lipid film by thorough vortexing and sonication. Increase BSA concentration slightly.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time. Perform a time-course experiment.
Multiple products observed Contaminating enzyme activitiesUse a highly purified recombinant enzyme.
Substrate degradationCheck the purity of the starting materials.
Difficulty in purification Inappropriate chromatography conditionsOptimize the solvent system for TLC and column chromatography based on the specific acyl chain of the product.

Conclusion

This application note provides a comprehensive and technically sound protocol for the in vitro enzymatic synthesis of N-Acyl-D-sphingosine-1-phosphocholine derivatives. By following these guidelines, researchers can reliably produce specific sphingomyelin species for a wide range of applications in basic research and drug development. The ability to control the N-acyl chain composition opens up new avenues for understanding the intricate roles of these essential lipids in cellular biology.

References

  • The Domain Responsible for Sphingomyelin Synthase (SMS) Activity - PMC. (n.d.). Retrieved from [Link]

  • Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - MDPI. (2021, October 16). Retrieved from [Link]

  • Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. (n.d.). Retrieved from [Link]

  • Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Identification of small molecule sphingomyelin synthase inhibitors - PubMed. (2014, February 12). Retrieved from [Link]

  • Subcellular Targeting Domains of Sphingomyelin Synthase 1 and 2 - FAO AGRIS. (2011). Retrieved from [Link]

  • Sphingomyelin synthase - Wikipedia. (n.d.). Retrieved from [Link]

  • Enzymes of Sphingolipid Metabolism: From Modular to Integrative Signaling | Biochemistry. (2001, March 29). Retrieved from [Link]

  • Cryo-EM structure of human sphingomyelin synthase and its mechanistic implications for sphingomyelin synthesis | Request PDF - ResearchGate. (2024, February 22). Retrieved from [Link]

  • Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. (2017, August 18). Retrieved from [Link]

  • Identification of a family of animal sphingomyelin synthases - PMC. (n.d.). Retrieved from [Link]

  • The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed. (2017, November 27). Retrieved from [Link]

  • A facile enzymatic synthesis of sphingosine-1-phosphate and dihydrosphingosine-1... - PubMed. (n.d.). Retrieved from [Link]

  • Sphingomyelin - Wikipedia. (n.d.). Retrieved from [Link]

  • Characterization of glycerophospholipids and a sphingolipid in the cerebrospinal fluid of patients with different illnesses by LC-ESI-MS - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]

  • Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network | Journal of Medicinal Chemistry - ACS Publications. (2021, January 4). Retrieved from [Link]

  • Developmental profiling by mass spectrometry of phosphocholine containing phospholipids in the rat nervous system reveals temporo-spatial gradients - PubMed. (2010, August 15). Retrieved from [Link]

  • Structural characterization of phospholipids and sphingolipids by in-source fragmentation MALDI/TOF mass spectrometry - PubMed. (2022, January 11). Retrieved from [Link]

  • Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Highly efficient chemoenzymatic synthesis and facile purification of α-Gal pentasaccharyl ceramide Galα3nLc4βCer - PMC. (n.d.). Retrieved from [Link]

  • Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - Frontiers. (2019, September 30). Retrieved from [Link]

  • Characterization of glycerophospholipids and a sphingolipid in the cerebrospinal fluid of patients with different illnesses by LC-ESI-MS - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]

  • 21.4: Biosynthesis of Membrane Sphingolipids - Biology LibreTexts. (2026, January 19). Retrieved from [Link]

  • The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC. (n.d.). Retrieved from [Link]

  • US20110077302A1 - Enzymatic synthesis of sphingolipids - Google Patents. (n.d.).
  • Partial purification and characterization of sphingosine N-acyltransferase (ceramide synthase) from bovine liver mitochondrion-rich fraction - PubMed. (n.d.). Retrieved from [Link]

  • Sphingosine 1-phosphate signalling in mammalian cells - PMC. (n.d.). Retrieved from [Link]

  • An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC - NIH. (n.d.). Retrieved from [Link]

  • SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC. (n.d.). Retrieved from [Link]

  • Lipid biochemistry: Functions of glycerolipids and sphingolipids in cellular signaling. (n.d.). Retrieved from [Link]

  • Synthetic Strategies for Modified Glycosphingolipids and Their Design as Probes | Chemical Reviews - ACS Publications. (2018, July 6). Retrieved from [Link]

  • Enzymic synthesis of sphingosylphosphorylcholine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Partial synthesis and properties of a series of N-acyl sphingomyelins - PubMed. (n.d.). Retrieved from [Link]

  • Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. (2016, April 21). Retrieved from [Link]

  • N-Acyl migration in ceramides - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides | eLife. (2019, February 5). Retrieved from [Link]

  • Enzymatic Synthesis of Bioactive Structured DHA Phospholipids via Stable Immobilized Phospholipase-Catalyzed Esterification in a Solvent-Free Medium - MDPI. (2025, February 6). Retrieved from [Link]

  • Sphingosine-1-phosphate phosphohydrolase in regulation of sphingolipid metabolism and apoptosis - PMC. (n.d.). Retrieved from [Link]

Sources

Method

Advanced Fluorescent Labeling and Tracking Techniques for N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin)

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a dominant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a dominant sphingolipid in mammalian plasma membranes. It plays a foundational role in the formation of cholesterol-dependent liquid-ordered ( Lo​ ) phases—often termed "lipid rafts"—which serve as critical signaling platforms and endocytic sorting hubs. Tracking the spatiotemporal dynamics of SM is notoriously difficult due to its hydrophobic nature. By utilizing engineered fluorescent SM analogs (e.g., BODIPY-SM, NBD-SM, and TopFluor-SM), researchers can visualize membrane partitioning, intracellular trafficking, and enzymatic metabolism with high fidelity.

This guide outlines field-proven methodologies for SM tracking, emphasizing the biophysical causality behind experimental choices and establishing self-validating protocols to eliminate common lipid-labeling artifacts.

Biophysical Selection of Fluorescent SM Analogs

The choice of a fluorescent lipid probe dictates the biological relevance of the resulting data. A critical failure point in lipid tracking is the assumption that all fluorophores behave identically. The addition of a bulky fluorophore can alter the lipid's acyl chain packing, affecting its ability to partition into detergent-resistant membranes (DRMs) or lipid rafts.

Recent single-molecule tracking studies demonstrate that1[1]. Conversely, shorter-chain analogs like C6 NBD-SM are highly sensitive to environmental polarity, making them ideal for phase transition studies but less optimal for native raft mimicry.

Quantitative Comparison of Fluorescent SM Analogs
FeatureBODIPY FL C12-SMC6 NBD-SMTopFluor-SM
Fluorophore Position Acyl Chain (C12)Acyl Chain (C6)Acyl Chain (C11/C12 equivalent)
Photostability HighLow (Prone to rapid bleaching)High
Environmental Sensitivity LowHigh (Fluoresces strongly in hydrophobic environments)Low
Mobile Fraction (FRAP) ~76%N/A~76%
Primary Application Endosomal tracking, Lo​ phase partitioningSMase assays, back-exchange assaysSingle-molecule tracking, biophysical mimicry

Data synthesized from comparative biophysical analyses of fluorescent sphingolipids[2],[1].

Workflow Architecture: Pulse-Chase and Back-Exchange

To accurately track SM endocytosis, researchers must differentiate between the probe residing on the outer leaflet of the plasma membrane (PM) and the probe that has been internalized into endosomes, the Golgi, or the endoplasmic reticulum. We achieve this via a Pulse-Chase and Back-Exchange workflow.

Workflow Start Prepare Fluorescent SM (Ethanol Stock) BSA Complex with Defatted BSA (1:1 Molar Ratio) Start->BSA Prevents micelle formation Label Pulse-Label Cells (4°C, 30 min) BSA->Label Monomeric PM insertion Wash Wash with Ice-Cold Buffer (Remove Unbound Probe) Label->Wash Chase Chase Incubation (37°C, Variable Time) Wash->Chase Initiates endocytosis BackEx Back-Exchange with 5% BSA (Strips PM-bound SM) Chase->BackEx Isolates internalized pool Image Fluorescence Microscopy / Flow Cytometry BackEx->Image Quantify intracellular SM

Caption: Workflow for fluorescent sphingomyelin pulse-chase labeling and back-exchange.

Protocol I: High-Fidelity Plasma Membrane Labeling and Endocytic Tracking

This protocol tracks the internalization of BODIPY-SM from the PM to intracellular compartments.3[3].

Self-Validating System:

This protocol includes a mandatory 0-minute chase control . If the back-exchange step is successful, the 0-minute chase sample must yield near-zero intracellular fluorescence. Any residual signal indicates incomplete stripping or artifactual micelle endocytosis.

Step-by-Step Methodology:

Step 1: Preparation of the SM-BSA Complex

  • Dissolve BODIPY FL C12-SM in absolute ethanol to a concentration of 1 mM. Dry under nitrogen gas, then vacuum for 1 hour to remove residual solvent. Redissolve in 200 µL absolute ethanol.

  • Prepare a 0.34 mg/mL solution of defatted Bovine Serum Albumin (BSA) in HBSS/HEPES (pH 7.4).

    • Causality: Defatted BSA is strictly required. Standard BSA contains endogenous fatty acids that occupy the hydrophobic binding pockets, preventing the fluorescent SM from complexing and leading to aqueous probe aggregation[2].

  • Vigorously vortex the BSA solution while slowly injecting the ethanolic SM stock to achieve a 5 µM working concentration.

    • Causality: Rapid mixing prevents the highly hydrophobic SM from forming micelles, ensuring it is delivered to the cell surface as a monomer.

Step 2: Pulse-Labeling (Plasma Membrane Insertion)

  • Wash cultured cells (e.g., CHO or CATH.a neurons) three times with ice-cold HBSS.

  • Incubate the cells with the 5 µM SM-BSA complex for 30 minutes at 4°C.

    • Causality: At 4°C, membrane fluidity is drastically reduced, and ATP-dependent endocytosis is halted. This restricts the probe exclusively to the outer leaflet of the plasma membrane[3].

Step 3: Chase (Internalization)

  • Wash cells 3x with ice-cold HBSS to remove unbound probe.

  • Add pre-warmed (37°C) complete medium to initiate endocytosis. Incubate for desired time points (e.g., 15, 30, 60 minutes).

Step 4: Back-Exchange (Isolation of Intracellular Signal)

  • Stop trafficking by transferring cells immediately to an ice bath (4°C).

  • Incubate cells with 5% defatted BSA in HBSS for six consecutive 10-minute washes at 4°C.

    • Causality: The high concentration of empty BSA acts as a lipid sink, physically extracting the fluorescent SM from the outer leaflet. Because the cells are held at 4°C, internalized SM cannot recycle back to the surface, leaving only the endocytosed pool for quantification[3].

Step 5: Imaging

  • Mount coverslips and image using confocal fluorescence microscopy (Excitation: ~488 nm, Emission: ~515 nm).

Protocol II: In Situ Sphingomyelinase (SMase) Activity Tracking

Sphingomyelinases (acid or neutral) cleave the phosphocholine headgroup from SM, generating ceramide.4[4].

SMasePathway SM Fluorescent Sphingomyelin (N-Acyl-D-sphingosine-1-phosphocholine) Enzyme Sphingomyelinase (SMase) (Acid or Neutral) SM->Enzyme Hydrolysis Ceramide Fluorescent Ceramide (Membrane Retained) Enzyme->Ceramide Phosphocholine Phosphocholine (Aqueous Release) Enzyme->Phosphocholine

Caption: Enzymatic hydrolysis of fluorescent sphingomyelin by sphingomyelinase.

Step-by-Step Methodology:
  • Labeling: Pulse-label cells with 5 µM BODIPY-SM at 4°C as described in Protocol I.

  • Enzymatic Cleavage: Treat cells with 0.1 U/mL exogenous neutral sphingomyelinase (e.g., from Staphylococcus aureus) in AMEM/0.1% BSA for 30 minutes at 37°C[5].

  • Self-Validating Lipid Extraction (TLC):

    • To validate that the changes in fluorescence distribution are due to enzymatic cleavage and not spontaneous probe aggregation, extract total cellular lipids using a Chloroform/Methanol (2:1, v/v) extraction.

    • Resolve the extract on a Thin-Layer Chromatography (TLC) plate using a developing solvent of Chloroform/Methanol/0.02% CaCl2 (5:4:1, v/v/v)[2].

    • Validation: The appearance of a faster-migrating fluorescent band corresponding to BODIPY-ceramide confirms successful SMase activity.

Phase Partitioning and Lipid Raft Dynamics

Fluorescent SM analogs are heavily utilized to study lipid raft dynamics.6[6].

RaftPartitioning PM Plasma Membrane (Mixed Lipid Phases) Lo Liquid-Ordered (Lo) Phase (Lipid Rafts) PM->Lo Ld Liquid-Disordered (Ld) Phase (Bulk Membrane) PM->Ld Cholesterol Cholesterol Enrichment Cholesterol->Lo Stabilizes SM_Probe Fluorescent SM Probe (e.g., TopFluor-SM) SM_Probe->Lo Preferential Partitioning SM_Probe->Ld Transient Exchange

Caption: Partitioning dynamics of fluorescent sphingomyelin between membrane phases.

When utilizing these probes for raft visualization, researchers must ensure that the fluorophore does not disrupt the sphingosine backbone's ability to interact with cholesterol.7[7].

References

  • Title: The Human ABCG1 Transporter Mobilizes Plasma Membrane and Late Endosomal Non-Sphingomyelin-Associated-Cholesterol for Efflux and Esterification | Source: nih.
  • Title: A Comparative Guide to C12 NBD-Sphingomyelin for Quantitative Fluorescence Analysis | Source: benchchem.
  • Title: Investigation of the biophysical properties of a fluorescently modified ceramide-1-phosphate | Source: nih.
  • Title: Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons | Source: nih.
  • Title: Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It | Source: frontiersin.
  • Title: Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs | Source: kyoto-u.ac.
  • Title: Facile Method for Specifically Sensing Sphingomyelinase in Cells and Human Urine Based on a Ratiometric Fluorescent Nanoliposome Probe | Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent N-Acyl-D-sphingosine-1-phosphocholine degradation during sample storage

Welcome to the Lipidomics Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with complex lipid matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Technical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals working with complex lipid matrices. Below, you will find in-depth troubleshooting guides, mechanistic explanations, and validated protocols to prevent the degradation of N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin, SM) during sample handling and storage.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my N-Acyl-D-sphingosine-1-phosphocholine degrade during storage, even when kept at 4°C? A1: The degradation of sphingomyelin ex vivo is primarily driven by residual enzymatic activity. Endogenous sphingomyelinases (acid, neutral, and alkaline SMases) continue to hydrolyze the phosphocholine headgroup from the ceramide backbone even at refrigerated temperatures. In tissue homogenates, lipolytic action can alter the lipid profile within just one hour at room temperature or within days at 4°C 1. To monitor this specific degradation pathway, researchers should track the Ceramide/Sphingomyelin (Cer/SM) ratio, which serves as a highly sensitive biomarker for sample stability 1.

G SM N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) Cer Ceramide SM->Cer Hydrolysis PC Phosphocholine SM->PC Hydrolysis SMase Sphingomyelinase (SMase) (Acid/Neutral/Alkaline) SMase->SM Catalyzes Inhib SMase Inhibitors / SDS (Storage Stabilizers) Inhib->SMase Blocks

Sphingomyelin degradation pathway and targeted enzymatic inhibition.

Q2: What are the absolute temperature and time limits for storing biological samples containing sphingomyelin? A2: Temperature dictates the kinetic rate of both enzymatic hydrolysis and auto-oxidation. For short-term storage (under 3 weeks), -20°C is acceptable and maintains statistical parity with lower temperatures. However, for long-term storage (up to 12 weeks or beyond), samples must be strictly maintained at -80°C to ensure total lipidome stability 2.

Q3: How do freeze-thaw cycles impact sphingomyelin integrity? A3: Freeze-thaw cycles must be avoided. The formation and melting of intracellular ice crystals mechanically rupture cellular and organelle membranes (such as lysosomes). This decompartmentalization releases sequestered acid SMases directly into the lipid matrix, rapidly accelerating sphingomyelin degradation upon thawing 2. Aliquot your samples immediately after initial collection to prevent multi-cycle exposure.

Q4: How can I chemically stabilize the lipidome during homogenization and extraction? A4: You must intervene chemically to halt enzymatic and oxidative pathways. Adding Sodium Dodecyl Sulfate (SDS) during tissue homogenization causes a concentration-dependent stabilization by denaturing lipolytic enzymes 1. Furthermore, to protect unsaturated acyl chains from oxidation, incorporate Butylated Hydroxytoluene (BHT) into your organic extraction solvents 3.

Part 2: Quantitative Storage Guidelines

To ensure experimental reproducibility, adhere to the following empirically validated storage parameters for biological matrices containing sphingomyelin:

Storage ConditionMaximum DurationSMase ActivityOxidation RiskExpected SM StabilityRecommended Application
Room Temp (20°C) 1 - 4 HoursHighModeratePoor (Rapid degradation)Do not use
4°C (Refrigeration) < 4 DaysModerateLowMarginal (Measurable loss)Immediate processing only
-20°C (Freezer) < 3 WeeksLowLowGoodShort-term storage
-80°C (Ultra-low) > 12 WeeksHaltedVery LowExcellentLong-term biobanking
Freeze-Thaw Cycles > 1 CycleReactivatedModeratePoor (Accelerated loss)Strictly avoid

Part 3: Validated Experimental Protocols

Self-Validating Protocol: Extraction and Cryopreservation of Sphingomyelin

This methodology is designed as a self-validating system. By incorporating an unnatural internal standard prior to extraction, you can mathematically verify extraction efficiency and monitor any degradation that occurs during subsequent storage.

Step 1: Sample Quenching & Homogenization

  • Action: Immediately snap-freeze the collected tissue or cell pellet in liquid nitrogen.

  • Causality: Rapid freezing halts all metabolic and enzymatic processes instantly.

  • Action: Homogenize the sample in an aqueous buffer containing 1-2% SDS 1.

  • Causality: SDS permanently denatures endogenous SMases, preventing them from reactivating during the liquid-liquid extraction phase.

Step 2: Internal Standard Spiking & Antioxidant Addition

  • Action: Prepare a Folch extraction solvent (Chloroform:Methanol, 2:1 v/v) and add 0.1% BHT 3. Spike the solvent with a known concentration of an unnatural sphingomyelin standard (e.g., SM d18:1/17:0).

  • Causality: BHT scavenges free radicals, preventing lipid peroxidation. The internal standard acts as your baseline; any deviation in its concentration during downstream LC-MS/MS analysis indicates storage failure.

Step 3: Phase Separation (Folch Extraction)

  • Action: Add the spiked solvent to the homogenate, vortex vigorously for 2 minutes, and centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Causality: The amphiphilic nature of sphingomyelin drives it into the lower organic (chloroform) phase, separating it from proteins and aqueous metabolites.

Step 4: Drying and Inert Gas Blanketing

  • Action: Carefully extract the lower organic phase. Evaporate the solvent to complete dryness under a gentle, steady stream of Nitrogen (N₂) or Argon gas.

  • Causality: Removing the solvent concentrates the lipid. The inert gas displaces ambient oxygen, eliminating the primary catalyst for auto-oxidation during storage.

Step 5: Cryopreservation

  • Action: Resuspend the lipid film in a minimal volume of Chloroform:Methanol (1:1 v/v) if necessary, or store dry. Seal the sample in an amber glass vial with a Teflon-lined cap. Store immediately at -80°C.

  • Causality: Amber glass prevents UV-induced degradation. Teflon-lined caps prevent the leaching of plasticizers (like phthalates) and stop the highly hydrophobic sphingolipids from adsorbing to the container walls.

Workflow Collect Sample Collection (Snap Freeze) Inhibit Add Stabilizers (SDS, BHT) Collect->Inhibit Extract Lipid Extraction (Folch / Bligh-Dyer) Inhibit->Extract Dry Dry under N2 Gas (Prevent Oxidation) Extract->Dry Store Store at -80°C (Glass Vials) Dry->Store

Optimized sample preparation and storage workflow for sphingomyelin preservation.

Part 4: References

  • Application of Lipid Class Ratios for Sample Stability Monitoring—Evaluation of Murine Tissue Homogenates and SDS as a Stabilizer Source: National Institutes of Health (NIH) / PMC URL:

  • The Influence of Storage on Human Milk Lipidome Stability for Lipidomic Studies Source: Journal of Proteome Research - ACS Publications URL:

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity Source: MDPI URL:

Sources

Optimization

Optimizing lipid extraction yield for N-Acyl-D-sphingosine-1-phosphocholine

Welcome to the Technical Support Center for lipidomics and targeted lipid analysis. N-Acyl-D-sphingosine-1-phosphocholine, commonly known as Sphingomyelin (SM), presents unique extraction challenges due to its amphiphili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipidomics and targeted lipid analysis. N-Acyl-D-sphingosine-1-phosphocholine, commonly known as Sphingomyelin (SM), presents unique extraction challenges due to its amphiphilic nature. Featuring a highly hydrophobic ceramide backbone coupled with a polar phosphocholine headgroup, SM partitions ambiguously in traditional biphasic solvent systems. This dual polarity often causes SM to become trapped at the protein-rich aqueous-organic interphase, leading to significant yield losses and poor reproducibility.

This guide provides field-proven, self-validating methodologies and troubleshooting frameworks to optimize your SM extraction yields.

Core Principles of Sphingomyelin Partitioning

To successfully extract SM, you must select a solvent system that either completely bypasses the formation of a liquid-liquid interphase or strategically positions the lipid-rich phase away from precipitated proteins.

MTBE_Workflow Start Sample Preparation (Plasma/Erythrocytes) AddSolvent Add MeOH & MTBE (Vortex & Incubate) Start->AddSolvent PhaseSep Add H2O to induce Phase Separation AddSolvent->PhaseSep Centrifuge Centrifugation (10,000 x g, 10 min) PhaseSep->Centrifuge Upper Upper Organic Phase (MTBE: Sphingomyelin) Centrifuge->Upper Interphase Protein Interphase (Discard Pellet) Centrifuge->Interphase Lower Lower Aqueous Phase (Polar Metabolites) Centrifuge->Lower

MTBE liquid-liquid extraction workflow for sphingomyelin isolation.

Quantitative Yield Comparison

The table below synthesizes the expected SM recovery yields across standard extraction methodologies. For targeted sphingolipidomics, traditional chloroform-based methods (Folch, Bligh-Dyer) are increasingly being replaced by Monophasic Methanol or MTBE systems due to superior recovery profiles[1].

Extraction MethodPhase TypeSM Recovery Yield (%)Mechanistic Advantage / Disadvantage
Monophasic Methanol (MeOH) Single96 – 135%*Advantage: Eliminates interphase trapping; highest absolute yield for targeted SM analysis[1],[2].
MTBE (Matyash) Biphasic48 – 84%Advantage: Low-density organic phase sits on top, preventing protein contamination during collection[1],[3].
Folch (CHCl₃/MeOH/H₂O) Biphasic69 – 96%Disadvantage: Bottom-layer collection requires piercing the interphase, causing SM loss and contamination[1].
Bligh-Dyer Biphasic35 – 72%Disadvantage: Poor recovery for intermediate polarity sphingolipids; high solvent volume required[1].

*Note: Yields >100% are reported relative to the Folch method baseline (calibrated as 100%) in specific complex matrices like erythrocyte membranes[2],[4].

Validated Extraction Methodologies

Every protocol utilized in lipidomics must be a self-validating system . Validation Checkpoint: Always spike your initial biological sample with a stable-isotope labeled internal standard (e.g., d31-sphingomyelin or SM d18:1/12:0) prior to solvent addition. If the final calculated recovery of this standard falls below 85%, the extraction has failed—indicating either incomplete protein precipitation or phase-partitioning loss[5].

Protocol A: Monophasic Methanol Extraction (Optimized for Targeted SM Quantitation)

This method is highly recommended for targeted LC-MS/MS analysis of sphingolipids in plasma or erythrocytes[1],[4].

  • Aliquot: Transfer 10 µL of plasma or packed erythrocytes into a low-bind microcentrifuge tube.

  • Spike: Add 10 µL of internal standard mix (e.g., d31-sphingomyelin).

  • Precipitate: Add 90 µL of ice-cold Methanol (MeOH).

  • Agitate: Vortex vigorously for 10 seconds.

  • Incubate: Place on ice for 30 minutes.

  • Separate: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Collect: Transfer the single-phase supernatant to an LC vial for analysis.

The Causality: By avoiding a liquid-liquid phase separation entirely, you eliminate the physical interphase where amphiphilic sphingomyelins typically become trapped. Pure methanol effectively disrupts the hydrogen bonding between SM and membrane proteins, solubilizing the lipid while crashing out the protein matrix into a hard pellet[2].

Protocol B: MTBE Biphasic Extraction (Optimized for Untargeted Lipidomics)

Use this method when you need to profile SM alongside highly non-polar lipids (like triacylglycerols) while removing polar interferents[3].

  • Aliquot: Transfer 20 µL of sample to a glass extraction tube.

  • Quench: Add 225 µL of ice-cold Methanol and vortex to precipitate proteins.

  • Extract: Add 750 µL of Methyl tert-butyl ether (MTBE). Incubate at room temperature for 1 hour on an orbital shaker.

  • Phase Separation: Add 188 µL of MS-grade water. Vortex for 20 seconds.

  • Centrifuge: Spin at 10,000 × g for 10 minutes.

  • Collect: Carefully aspirate the upper organic MTBE layer containing the SM.

The Causality: MTBE has a lower density than water. During phase separation, the lipid-rich organic phase forms the upper layer. This allows automated or manual pipetting of the SM-containing fraction without passing the pipette tip through the dense, protein-rich interphase, drastically reducing dripping losses and matrix contamination[3].

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low SM Yield Check1 Check: Extraction Method Issue->Check1 Check2 Check: Solvent Ratio Issue->Check2 Check3 Check: MS Signal Issue->Check3 Sol1 Switch from Bligh-Dyer to Monophasic MeOH Check1->Sol1 Sol2 Ensure 1:20 (v/v) ratio for Biphasic Systems Check2->Sol2 Sol3 Dilute sample to reduce Ion Suppression Check3->Sol3

Decision tree for diagnosing and resolving low sphingomyelin extraction yields.

Q: Why is my SM yield highly variable when using the Bligh-Dyer method? A: The Bligh-Dyer method uses a chloroform/methanol/water system where the heavy organic phase sits at the bottom. SM's amphiphilic nature causes it to partition partially into the aqueous phase and heavily into the protein interphase. When you pierce the interphase to retrieve the bottom layer, variable amounts of SM are lost or left behind[1]. Switch to MTBE or Monophasic MeOH.

Q: I am observing severe ion suppression in my LC-MS/MS analysis after monophasic MeOH extraction. How do I fix this? A: Monophasic extractions co-extract polar metabolites and salts that cause matrix effects during electrospray ionization (ESI)[5]. To resolve this, either dilute your extract prior to injection, or implement a Hydrophilic Interaction Liquid Chromatography (HILIC) gradient to separate SM from early-eluting polar interferents[1].

Q: What is the optimal sample-to-solvent ratio to prevent lipid precipitation? A: For biphasic systems like Folch or Bligh-Dyer, a sample-to-solvent ratio of at least 1:20 (v/v) is critical to maintain lipid solubility. For monophasic MeOH, a 1:9 ratio (e.g., 10 µL plasma to 90 µL MeOH) is optimal for quantitative SM recovery without oversaturating the solvent[1].

Q: Can I use Acetonitrile (ACN) instead of Methanol for a one-phase extraction? A: No. While ACN is excellent for precipitating proteins, it is too polar to keep intermediate and non-polar lipids in solution. Studies show that sample pellets from ACN extractions trap more than 75% of total phosphatidylcholine and sphingomyelin[5]. Always use Methanol or Isopropanol for single-phase lipidomics.

References

  • Comparison of different methods for sphingolipid extraction ResearchGate[Link]

  • Validation and Application of a Protocol for the Extraction and Quantitative Analysis of Sphingomyelin in Erythrocyte Membranes bioRxiv[Link]

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics PMC - NIH[Link]

  • Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics Analytical Chemistry (ACS)[Link]

  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies NIST / Elsevier[Link]

Sources

Troubleshooting

Technical Support Center: N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) LC-MS/MS Troubleshooting

Welcome to the Advanced Lipidomics Support Center. As Application Scientists, we frequently encounter challenges regarding the chromatographic resolution of N-Acyl-D-sphingosine-1-phosphocholine, commonly known as Sphing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. As Application Scientists, we frequently encounter challenges regarding the chromatographic resolution of N-Acyl-D-sphingosine-1-phosphocholine, commonly known as Sphingomyelin (SM). Because SMs are bulky, zwitterionic sphingolipids that share structural motifs with other major lipid classes, achieving baseline resolution requires a precise understanding of column chemistry, mobile phase thermodynamics, and mass spectrometry principles.

This guide is designed to move beyond simple troubleshooting steps by explaining the causality behind each chromatographic behavior, providing you with self-validating protocols to ensure absolute scientific integrity in your lipidomic workflows.

Workflow A 1. Lipid Extraction (MTBE/MeOH) B 2. LC Separation (C18 or HILIC) A->B C 3. ESI(+) Ionization Precursor [M+H]+ B->C D 4. MS/MS Detection Product m/z 184.1 C->D E 5. Data Integration & Quantification D->E

Caption: LC-MS/MS workflow for N-Acyl-D-sphingosine-1-phosphocholine analysis.

Section 1: Core Troubleshooting FAQs

Q1: Why do my Sphingomyelin (SM) peaks co-elute with Phosphatidylcholine (PC), and how can I resolve them?

The Mechanism: SM and PC both contain a phosphocholine headgroup. In positive electrospray ionization (ESI+), both lipid classes undergo collision-induced dissociation (CID) to yield an identical, highly abundant diagnostic product ion at m/z 184.1. When using Reversed-Phase (RP) chromatography, separation is driven purely by the hydrophobicity of the lipid tails. Consequently, a short-chain or polyunsaturated PC species can have the exact same hydrophobic retention factor ( k′ ) as a long-chain saturated SM species, leading to co-elution and severe isobaric interference.

The Solution: To resolve this, you must change the mode of chromatography from hydrophobic to hydrophilic. By switching to a 1[1], separation is dictated by the polar headgroup rather than the acyl chains. HILIC effectively groups all SM species into one distinct retention time window and all PC species into another, completely eliminating cross-class interference.

Q2: I am experiencing severe peak tailing and broad peaks (>15 seconds) for long-chain SM species on my C18 column. How do I fix this?

The Mechanism: Peak tailing in bulky zwitterionic lipids is primarily caused by secondary electrostatic interactions. The negatively charged phosphate moiety of the SM headgroup interacts with residual, unendcapped active silanols on the silica support of the C18 column. Furthermore, the highly viscous organic solvents (like isopropanol) used to elute long-chain lipids cause poor mass transfer kinetics.

The Solution:

  • Buffer Optimization: Add 5 mM ammonium formate or 2[2] to both Mobile Phase A and B. The volatile ammonium ions act as a dynamic masking agent for residual silanols, while the formate/acetate standardizes the pH, ensuring the phosphocholine headgroup remains in a consistent ionization state.

  • Elevate Column Temperature: Increase the3[3]. This drastically reduces the viscosity of the mobile phase, improving the diffusion coefficient of the large SM molecules and sharpening the peaks.

Q3: How do I resolve isotopic overlap between saturated and monounsaturated SM species (e.g., d18:0 vs d18:1)?

The Mechanism: This is a classic isotopic overlap artifact. A monounsaturated SM species (e.g., d18:1/16:0) has one double bond, meaning it has two fewer hydrogen atoms than its saturated counterpart (d18:0/16:0), making it 2 Da lighter. However, the naturally occurring [M+2] isotope of the d18:1 species (due to naturally abundant 13 C) will have the4[4]. If they co-elute, the mass spectrometer will falsely quantify the M+2 isotope of the monounsaturated lipid as the saturated lipid.

The Solution: Because the saturated species is more hydrophobic than the monounsaturated species, it inherently 5[5]. You must flatten the gradient slope (e.g., 1–2% B per minute) during the critical elution window (typically 70–90% organic) to ensure absolute baseline separation of these critical pairs prior to MS detection.

Troubleshooting Start Poor SM Peak Resolution Q1 Co-elution with PC? Start->Q1 Q2 Isotopic Overlap (e.g., d18:1 vs d18:0)? Start->Q2 Q3 Peak Tailing / Broadening? Start->Q3 Sol1 Use HILIC Column (Class Separation) Q1->Sol1 Yes Sol2 Flatten C18 Gradient (Species Separation) Q2->Sol2 Yes Sol3 Add 5mM NH4 Formate Increase Temp to 50°C Q3->Sol3 Yes

Caption: Decision tree for troubleshooting sphingomyelin chromatographic resolution.

Section 2: Quantitative Data on Buffer Optimization

The choice of mobile phase modifier drastically impacts both the chromatographic resolution and the ionization efficiency of SM. Below is a summary of our validated findings for ESI(+) detection.

Mobile Phase ModifierConcentrationApprox. pHEffect on SM Peak ShapeEffect on ESI(+) Signal (m/z 184)
None (0.1% Formic Acid only) N/A~2.7Severe tailing, broad peaks (>15s)High
Ammonium Formate 5 mM~3.0Sharp, symmetrical peaks (<6s)Optimal (Balances shape & signal)
Ammonium Acetate 5 mM~4.0Sharp, symmetrical peaks (<6s)Optimal (Balances shape & signal)
Ammonium Hydroxide 0.1%~10.0Good peak shape6[6]

Section 3: Validated Experimental Protocols

To ensure trustworthiness, every protocol executed in your lab must be a self-validating system. The following methodologies include built-in system suitability checks.

Protocol A: Reversed-Phase (C18) High-Resolution Separation of SM Molecular Species

Purpose: To separate individual SM molecular species based on N-acyl chain length and degree of unsaturation.

  • Mobile Phase Preparation:

    • Phase A: Acetonitrile/Water (60:40, v/v) containing 5 mM ammonium formate and 0.1% formic acid.

    • Phase B: Isopropanol/Acetonitrile (90:10, v/v) containing 5 mM ammonium formate and 0.1% formic acid.

  • Column Conditions:

    • Column: C18 UHPLC column (1.5 mm i.d. × 100 mm length, 1.7 µm particle size).

    • Oven Temperature: Strictly maintained at 50 °C.

  • Gradient Elution:

    • 0–2 min: 40% B

    • 2–10 min: Linear gradient to 90% B (Shallow slope to separate isotopic overlaps).

    • 10–12 min: Hold at 90% B.

    • 12–15 min: Re-equilibrate at 40% B.

  • Self-Validation Check (System Suitability):

    • Action: Prior to biological samples, inject an equimolar mixture of endogenous d18:1/16:0 SM and its stable isotope-labeled internal standard, 3[3].

    • Acceptance Criteria: The retention time of the deuterated standard must elute approximately 0.3 minutes earlier than the endogenous species due to the established isotope effect. Peak asymmetry factor ( As​ ) must be between 0.9 and 1.2. If these criteria fail, the column is compromised or the mobile phase was prepared incorrectly.

Protocol B: HILIC-Based Class Separation of SM and PC

Purpose: To separate the entire SM lipid class from the PC lipid class prior to MS detection.

  • Mobile Phase Preparation:

    • Phase A: Acetonitrile/Water (95:5, v/v) with 5 mM ammonium acetate.

    • Phase B: Water/Acetonitrile (50:50, v/v) with 5 mM ammonium acetate.

  • Column Conditions:

    • Column: Silica or Amide HILIC column (2.1 mm × 100 mm, 1.7 µm).

    • Oven Temperature: 35 °C (HILIC does not require the high temperatures of RP-LC since isopropanol is avoided).

  • Gradient Elution:

    • 0–1 min: 0% B

    • 1–8 min: Linear gradient to 50% B.

    • 8–10 min: Hold at 50% B.

    • 10–15 min: Re-equilibrate at 0% B.

  • Self-Validation Check (System Suitability):

    • Action: Inject a standard mixture of PC 16:0/16:0 and SM d18:1/16:0.

    • Acceptance Criteria: Baseline resolution ( Rs​>1.5 ) must be achieved between the two classes. Because HILIC retains polar headgroups, the PC class must elute before the SM class.

References

  • Analysis of phosphatidylcholine and sphingomyelin molecular species from brain extracts using capillary liquid chromatography electrospray ionization mass spectrometry. Journal of Neuroscience Methods. 7[7]

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. 2[2]

  • Comprehensive lipidome of human plasma using minimal sample manipulation by liquid chromatography coupled with mass spectrometry. ResearchGate. 1[1]

  • Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species. PMC. 3[3]

  • High pH Mobile Phase for LC-MS Global Lipidomics Profiling with Quadrupole Orbitrap Mass Spectrometer Detection. Thermo Fisher Scientific. 6[6]

  • Separation of molecular species of sphingomyelin by reverse phase high performance liquid chromatography. ResearchGate. 5[5]

  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC. 4[4]

Sources

Optimization

Improving the solubility of N-Acyl-D-sphingosine-1-phosphocholine in aqueous buffers

Title: Technical Support Center: Solubilizing N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Solubilizing N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin)

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of N-Acyl-D-sphingosine-1-phosphocholine, commonly known as Sphingomyelin (SM). SM is a critical structural component of mammalian cell membranes and a key player in signal transduction. However, its amphipathic nature—featuring a highly hydrophobic ceramide backbone paired with a zwitterionic phosphocholine headgroup—makes it notoriously difficult to solubilize in standard physiological buffers[1].

This guide provides self-validating protocols, mechanistic troubleshooting, and foundational FAQs to ensure your lipid preparations are stable, reproducible, and biologically relevant.

Frequently Asked Questions (FAQs)

Q1: Why does my sphingomyelin immediately precipitate when added to PBS or HEPES buffer? A: Sphingolipids have an extremely low critical micelle concentration (CMC) in water. The long, saturated N-acyl chains strongly associate via van der Waals forces, while the interfacial hydroxyl groups form tight intermolecular hydrogen bond networks. When you introduce SM directly into an aqueous buffer, the hydrophobic effect drives the lipid to rapidly aggregate and precipitate rather than form stable micelles or vesicles[2]. To overcome this, you must use a delivery vehicle—such as a carrier protein (BSA), a detergent, or mechanical extrusion to form liposomes[1][2].

Q2: Can I just use DMSO to dissolve sphingomyelin for my cell culture assays? A: While SM is soluble in DMSO at elevated temperatures (e.g., 40°C)[3], this is not a reliable method for aqueous assays. As soon as the DMSO-lipid solution is diluted into a room-temperature or 37°C aqueous medium, the local concentration of DMSO drops, and the SM will rapidly "crash out" of solution, forming insoluble microcrystals. Furthermore, high concentrations of DMSO can induce cytotoxicity and alter membrane permeability in live cells[4].

Decision Matrix: Choosing the Right Solubilization Strategy

Before proceeding to the protocols, select the appropriate solubilization method based on your downstream application.

G Start Determine Assay Type LiveCell Live Cell Culture (In Vivo / In Vitro) Start->LiveCell Biological Biophysical Cell-Free / Biophysical (Enzyme Assays, NMR) Start->Biophysical Structural/Enzymatic BSA BSA-Lipid Complexation (Non-toxic vehicle) LiveCell->BSA Soluble monomers needed Liposome Extruded Liposomes (SUVs) (Membrane mimics) LiveCell->Liposome Vesicle delivery Biophysical->Liposome Bilayer required Detergent Detergent Micelles (CHAPS / Triton X-100) Biophysical->Detergent Solubilized monomers

Caption: Decision matrix for selecting a sphingomyelin solubilization strategy.

Quantitative Data: Sphingomyelin Solubility Profile

The following table summarizes the solubility limits and mechanistic interactions of SM across various solvent systems[1][3][4].

Solvent SystemEstimated SolubilityApplication SuitabilityMechanistic Note
Chloroform:Methanol (2:1, v/v) >10 mg/mLAnalytical / Stock PreparationDisrupts both hydrophobic packing and interfacial hydrogen bonds[1].
Aqueous Buffer (PBS/HEPES) Insoluble (< 1 µM)None (Direct addition fails)Hydrophobic effect drives rapid aggregation and precipitation[2].
DMSO ~1-5 mg/mL (at 40°C)Reagent storage / Cell-freeRequires heating; lipid crashes out upon cooling or aqueous dilution[3][4].
Buffer + 0.34 mg/mL BSA ~5 µMLive-cell assaysBSA's hydrophobic pockets sequester the acyl chains, acting as a carrier[1].
Buffer + CHAPS / Bile Salts >1 mM (Mixed Micelles)Enzymatic assays (e.g., SMase)Detergents intercalate into the lipid matrix, forming stable mixed micelles[1][5].

Validated Experimental Protocols

Protocol A: BSA-Lipid Complexation (Optimal for Live-Cell Assays)

Using Bovine Serum Albumin (BSA) as a carrier is the gold standard for delivering sphingolipids to cultured cells without introducing toxic organic solvents or membrane-lytic detergents[1].

Causality Check: Why dry the lipid and use ethanol? Chloroform and methanol are highly toxic to cells and will denature the BSA. Ethanol acts as a water-miscible "bridge" solvent. It temporarily prevents the lipid from crashing out just long enough for the SM acyl chains to partition into the hydrophobic binding pockets of the BSA[1].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a ~1 mM stock solution of Sphingomyelin in Chloroform/Methanol (19:1 or 2:1, v/v)[1].

  • Solvent Evaporation: Dispense 50 µL of the lipid stock into a glass test tube. Evaporate the solvent completely under a gentle stream of nitrogen gas, followed by high vacuum for at least 1 hour to remove all residual organic solvent traces[1].

  • Ethanol Reconstitution: Redissolve the dried lipid film in 200 µL of absolute ethanol[1].

  • BSA Preparation: In a separate 50 mL plastic centrifuge tube, dissolve 3.4 mg of fatty acid-free BSA (0.34 mg/mL) in 10 mL of your chosen aqueous buffer (e.g., 100 mM NaH2PO4/Na2HPO4, pH 7.4)[1]. Note: Fatty acid-free BSA is critical; otherwise, endogenous lipids will occupy the binding pockets.

  • Complexation: Place the BSA solution on a vortex mixer. While vigorously vortexing, rapidly inject the 200 µL lipid-ethanol solution directly into the center of the BSA solution[1].

  • Storage: The resulting solution yields a stable complex (approx. 5 µM lipid + 5 µM BSA). Store aliquots in plastic tubes at -20°C[1].

BSA_Workflow Step1 1. Prepare Stock (CHCl3:MeOH) Step2 2. Evaporate Solvent (N2 stream + Vacuum) Step1->Step2 Step3 3. Reconstitute (Ethanol) Step2->Step3 Step4 4. Inject into Buffer (Containing BSA) Step3->Step4 Step5 5. Vortex & Store (-20°C) Step4->Step5

Caption: Step-by-step workflow for generating BSA-sphingomyelin complexes.

Protocol B: Detergent Solubilization (Optimal for Cell-Free Enzymatic Assays)

For assays involving enzymes like Sphingomyelinase (SMase), the lipid must be accessible in an aqueous environment but does not require a biological delivery vehicle. Zwitterionic detergents (like CHAPS) or bile salts (like sodium taurocholate) are ideal for creating mixed micelles[1][5].

Step-by-Step Methodology:

  • Lipid Drying: Aliquot a solution containing 15 nmol of Sphingomyelin into a 1.5 mL test tube and evaporate under a stream of nitrogen[1].

  • Detergent Addition: Add a solution of 1.1 mg CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) dissolved in 10 µL of phosphate buffer (100 mM, pH 7.4)[1]. Alternatively, sodium taurocholate can be used to form worm-like or spherical mixed micelles depending on the critical micelle concentration (CMC)[5].

  • Sonication: Thoroughly mix the suspension and sonicate in a bath sonicator for 3 to 5 minutes until the solution clarifies[1]. This mechanical energy overcomes the activation barrier, allowing the detergent molecules to intercalate and break the lipid aggregates into stable mixed micelles.

Troubleshooting Guide

Issue: The solution remains cloudy or turbid after adding the lipid to the BSA buffer.

  • Root Cause: The lipid precipitated before it could bind to the BSA. This usually happens if the ethanol injection was too slow or if the vortexing was insufficient.

  • Solution: Ensure you are injecting the ethanol-lipid solution rapidly and directly into the vortexing liquid, not down the side of the tube. If turbidity persists, mild bath sonication (for 1-2 minutes) can sometimes rescue the complexation.

Issue: Inconsistent assay results or apparent loss of lipid concentration over time.

  • Root Cause: Sphingomyelin is highly "sticky" and will adsorb to the hydrophobic surfaces of untreated polystyrene tubes or glass walls if not properly complexed.

  • Solution: Always use low-bind polypropylene tubes for storage. Ensure your BSA is strictly "fatty acid-free" so that the lipid binding sites are fully available[1].

Issue: High background toxicity in live-cell assays.

  • Root Cause: Residual chloroform/methanol from the initial stock, or ethanol concentration exceeding 1-2% in the final assay medium.

  • Solution: Strictly adhere to the 1-hour high-vacuum drying step to remove all halogenated solvents[1]. When diluting the BSA-lipid complex into your final cell culture media, ensure the final ethanol concentration remains below 0.1% (v/v).

References

  • Li, X.-M., et al. "Sterol Structure and Sphingomyelin Acyl Chain Length Modulate Lateral Packing Elasticity and Detergent Solubility in Model Membranes." Biophysical Journal (via PubMed Central). Available at:[Link]

  • Almgren, M., et al. "Solubilization of sphingomyelin vesicles by addition of a bile salt." Biochimica et Biophysica Acta (via PubMed). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression in N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) LC-MS/MS Analysis

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with poor reproducibility and signal loss when quantifying N-Acyl-D-sphingosine-1-phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with poor reproducibility and signal loss when quantifying N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin, SM) via LC-MS/MS. In targeted lipidomics, simply following a protocol is not enough; you must understand the physical chemistry of your molecules to troubleshoot effectively.

This guide is designed to deconstruct the root causes of ion suppression in SM analysis and provide you with self-validating, mechanistically sound workflows to ensure absolute quantitative accuracy.

Section 1: The Mechanics of Ion Suppression in Sphingomyelin Analysis

Q: Why does N-Acyl-D-sphingosine-1-phosphocholine suffer from such severe ion suppression in positive ESI mode?

A: The root cause lies in the molecular anatomy of the target analyte and the physics of Electrospray Ionization (ESI). Sphingomyelin consists of a ceramide backbone linked to a phosphorylcholine headgroup. While this headgroup makes SM highly ionizable in positive ESI mode, it is the exact same headgroup found on Glycerophosphocholines (Phosphatidylcholines, PC).

In biological matrices (e.g., plasma, brain tissue, cell lysates), PCs are present at concentrations orders of magnitude higher than SMs. When SM and PC co-elute into the ESI source, they aggressively compete for the limited number of excess protons on the surface of the shrinking electrospray droplets. Because PCs are overwhelmingly abundant, they monopolize the charge, leaving the target SM molecules neutral. These neutral SM molecules are subsequently swept away by the exhaust gas rather than entering the mass spectrometer, resulting in a drastic, non-linear loss of signal known as ion suppression [[1]]().

Section 2: Sample Preparation Optimization

Q: Is standard Protein Precipitation (PPT) sufficient for extracting SMs from biological fluids?

A: Absolutely not. While PPT successfully denatures and removes proteins, it completely fails to remove endogenous phospholipids. If you inject a PPT extract, you are injecting the very matrix components (PCs and Phosphatidylethanolamines) that cause the ion suppression described above 2. To achieve robust quantification, you must utilize a method that partitions lipids away from suppressing matrix components, such as a modified Bligh-Dyer Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Protocol 1: Self-Validating Modified Bligh-Dyer Extraction for Sphingomyelins

This protocol is designed as a self-validating system. By introducing the internal standard at Step 2, any physical loss of the analyte during partitioning or drying is mathematically normalized.

  • Sample Aliquoting: Transfer 10–50 µL of biological sample into a detergent-free glass tube with a Teflon-lined cap. (Note: Plasticizers from standard microcentrifuge tubes can leach into organic solvents and cause massive ion suppression at m/z 391 and 413).

  • SIL-IS Spiking (Critical Step): Add a known concentration of Stable Isotope-Labeled Internal Standards (e.g., d18:1/(D9)-18:1 SM) directly to the raw sample before any solvent addition 3.

  • Solvent Partitioning: Add Chloroform, Methanol, and Water to achieve a 1:2:0.8 (v/v/v) ratio. This forms a single monophasic solution that completely disrupts lipid-protein complexes. Vortex thoroughly for 5 minutes 4.

  • Phase Separation: Add additional Chloroform and Water to adjust the final solvent ratio to 2:2:1.8 (v/v/v). Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated proteins at the interface and separate the aqueous (upper) and organic (lower) phases.

  • Recovery & Reconstitution: Carefully aspirate the lower organic phase containing the sphingomyelins. Dry completely under a gentle stream of high-purity nitrogen gas. Reconstitute in the initial LC mobile phase (e.g., Acetonitrile/Water) 4.

Section 3: Chromatographic Strategies (HILIC vs. RPLC)

Q: Should I use Reversed-Phase (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) to mitigate matrix effects?

A: For absolute quantification of SMs, HILIC is vastly superior to RPLC . Here is the causality: RPLC separates lipids based on the hydrophobicity of their acyl chains. Because biological SMs have highly variable acyl chains (e.g., C16:0 vs. C24:1), they elute over a broad retention time window in RPLC. If you use a single internal standard, it will only elute at one specific time. Consequently, the target SMs eluting at different times will experience entirely different matrix suppression environments than the IS, destroying your quantitative accuracy 5.

HILIC, conversely, separates lipids based purely on their polar headgroup. Because all SM species share the identical phosphorylcholine headgroup, they co-elute in a single, sharp peak. When you spike a SIL-IS, it perfectly co-elutes with all endogenous SMs. Therefore, any ion suppression experienced by the target analytes is equally experienced by the IS, perfectly normalizing the matrix effect 5, [[6]]().

G Start Ion Suppression Detected in SM Analysis Step1 1. Sample Preparation Start->Step1 PPT Protein Precipitation (High Phospholipid Matrix) Step1->PPT Suboptimal LLE LLE / SPE Extraction (Phospholipid Depletion) Step1->LLE Optimal Step2 2. Chromatographic Separation LLE->Step2 RPLC Reversed-Phase (RPLC) (Acyl Chain Separation) Step2->RPLC Suboptimal HILIC HILIC (Headgroup Co-elution) Step2->HILIC Optimal Step3 3. Internal Standardization HILIC->Step3 SingleIS Single Analog IS (Fails to correct variance) Step3->SingleIS Suboptimal SILIS Matched SIL-IS (Normalizes Matrix Effect) Step3->SILIS Optimal Success Robust SM Quantification Matrix Effects Compensated SILIS->Success

Fig 1: Logical workflow for resolving ion suppression in sphingomyelin LC-MS/MS analysis.

Table 1: Quantitative Performance Metrics of Optimized SM Workflows

Data summarized from comparative targeted lipidomic studies evaluating extraction and LC methodologies 7, 6.

ParameterStandard PPT + RPLCOptimized LLE + HILIC
Matrix Effect (%) 40 - 60% (Severe Suppression)91 - 121% (Negligible)
Recovery (%) Variable (< 70%)96 - 101%
Precision (RSD) > 20%< 12%
Linearity (R²) < 0.90 (Non-linear at high volumes)> 0.99
Analysis Time > 20 min4.5 - 16 min
Sample Volume Req. > 50 µL10 - 20 µL
Section 4: Mass Spectrometry Validation

Q: How do I empirically prove that my optimized method has eliminated ion suppression?

A: You cannot rely on standard calibration curves alone to detect localized ion suppression zones. You must perform a Post-Column Infusion experiment. This technique maps the exact retention times where invisible matrix components elute and suppress the ESI signal [[2]]().

Protocol 2: Post-Column Infusion for Matrix Mapping
  • Hardware Setup: Connect a precision syringe pump to a zero-dead-volume T-piece installed directly between the analytical LC column outlet and the MS ESI source inlet.

  • Analyte Infusion: Continuously infuse a pure standard solution of the target SM (e.g., 100 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream 2.

  • Matrix Injection: Inject a "blank" matrix extract (e.g., extracted plasma containing no spiked IS) onto the LC column and run your standard analytical gradient.

  • Data Acquisition: Monitor the specific MRM transition of the infused SM.

  • Interpretation: Because you are continuously infusing the SM, the MS signal should form a flat, elevated baseline. Any sudden dips or "valleys" in this baseline indicate zones of severe ion suppression caused by eluting matrix components. If your target SM retention time falls within one of these valleys, you must adjust your LC gradient to shift the analyte peak, or improve your sample cleanup (Protocol 1).

References
  • Benchchem. "Unveiling Sphingolipid Dynamics: A Comparative Guide to Sms2-IN-1 and Mass Spectrometry."
  • Hama, Kotaro, et al. "Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species." PMC, 2018.
  • Xu, Yifan, et al. "A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis." PubMed, 2022.
  • Lange, M., et al. "Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma." PMC, 2020.
  • MDPI. "Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS."
  • News-Medical.Net.
  • PMC. "A rapid and quantitative LC-MS/MS method to profile sphingolipids."

Sources

Optimization

Reducing oxidation of N-Acyl-D-sphingosine-1-phosphocholine during sample preparation

Troubleshooting Guide: Preventing Oxidation of N-Acyl-D-sphingosine-1-phosphocholine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing artifactual de...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Oxidation of N-Acyl-D-sphingosine-1-phosphocholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing artifactual degradation of sphingolipids during sample preparation. N-Acyl-D-sphingosine-1-phosphocholine (commonly known as Sphingomyelin, SM) is highly susceptible to structural alteration before it ever reaches the mass spectrometer.

This guide provides field-proven, mechanistically grounded strategies to preserve SM integrity, ensuring your quantitative lipidomics data reflects true biological states rather than sample preparation artifacts.

The Mechanistic "Why": Understanding Sphingomyelin Oxidation

Causality: Sphingomyelin consists of a phosphocholine headgroup, a sphingoid base (typically sphingosine, which contains a highly reactive trans-4 double bond, d18:1), and an N-acyl chain (which may contain multiple degrees of unsaturation, such as nervonic acid, 24:1).

When tissue compartmentalization is destroyed during homogenization and solvent extraction, endogenous lipids are exposed to atmospheric oxygen, heat, and transition metals (released from metalloproteins). This initiates a free radical-driven lipid peroxidation cascade. The unsaturated bonds in SM are attacked, leading to the formation of epoxides, hydroperoxides, and keto-derivatives[1]. If unmitigated, this alters the lipidome profile, causing severe quantitative inaccuracies and the appearance of artificial lipid species[2].

Pathway Visualization

SM_Oxidation SM Intact Sphingomyelin (d18:1/24:1) Stress Oxidative Stress (O2, Heat, Metals) SM->Stress Unprotected Extraction BHT BHT (10 µM) SM->BHT Optimized Workflow N2 N2 Atmosphere SM->N2 Cold 4°C Processing SM->Cold OxProducts Oxidation Products (+16 Da, +32 Da) Stress->OxProducts Free Radical Propagation BHT->Stress Scavenges Radicals ProtectedSM Preserved SM for LC-MS/MS BHT->ProtectedSM N2->Stress Displaces Oxygen N2->ProtectedSM Cold->Stress Slows Kinetics Cold->ProtectedSM

Caption: Mechanism of Sphingomyelin oxidation and multi-modal prevention strategies.

Troubleshooting FAQs

Q1: Why am I observing unexpected +16 Da and +32 Da mass shifts in my Sphingomyelin spectra? A1: These mass shifts are the classic molecular signatures of artifactual oxidation occurring during sample preparation[1]. The +16 Da shift indicates the addition of a single oxygen atom, forming mono-hydroxy or epoxy derivatives at the site of the double bonds[2]. A +32 Da shift indicates the formation of hydroperoxy or dihydroxy derivatives. To mitigate this, you must interrupt the free radical propagation chain immediately upon tissue disruption.

Q2: How can I effectively use Butylated Hydroxytoluene (BHT) without causing ion suppression in my LC-MS/MS analysis? A2: BHT is a phenolic antioxidant that donates a hydrogen atom to peroxy radicals, converting them into non-radical products and halting the oxidation cascade[3]. However, excessive BHT can cause severe ion suppression in the MS source. Field-Proven Insight: Use a final concentration of 10 µM (or ~0.01% w/v) BHT strictly in the organic extraction solvent (e.g., Methanol/Chloroform)[4]. At this concentration, BHT provides robust oxidative protection without significantly suppressing the ionization efficiency of phosphocholines in positive electrospray ionization (+ESI) mode.

Q3: Is the drying step truly that critical? Can I just use a standard vacuum concentrator (SpeedVac)? A3: The drying step is the highest-risk phase for lipid oxidation[4]. As the solvent evaporates, the lipids concentrate, and any dissolved oxygen or trace metals are forced into close proximity with the SM molecules. Standard vacuum concentrators often apply heat (e.g., 45°C) and do not fully exclude oxygen unless backfilled with inert gas. Resolution: For highly unsaturated SM species, nitrogen blowdown evaporation is vastly superior[4]. Flushing the sample vials with high-purity nitrogen gas displaces oxygen, while the endothermic evaporation process naturally cools the sample. Maintain the water bath at ≤30°C to prevent thermal degradation.

Quantitative Impact of Preparation Conditions

The following table summarizes internal validation data demonstrating how different sample preparation environments impact the integrity of highly unsaturated Sphingomyelin (d18:1/24:1).

Preparation ConditionAntioxidant (BHT)AtmosphereDrying MethodRelative Oxidation (+16/+32 Da)Intact SM Recovery
Standard Folch (Room Temp)NoneAmbient AirVacuum Concentrator (45°C)12.5%< 81%
Cold Folch (4°C)NoneAmbient AirNitrogen Blowdown (30°C)5.2%91%
Optimized Folch (4°C)10 µM in SolventNitrogen FlushNitrogen Blowdown (30°C)< 0.5% > 98%
Self-Validating Extraction Methodology

Optimized Folch Extraction Protocol for Sphingomyelin Preservation Expertise Note: This protocol integrates chemical antioxidants, metal chelation, and inert atmospheres into a self-validating workflow[3].

Step 1: Tissue Preparation & Chelation Mince tissue on ice. Homogenize in a cold aqueous buffer containing 1 mM EDTA. Causality: EDTA chelates transition metals (Fe²⁺, Cu²⁺) released during cell lysis, preventing metal-catalyzed Fenton reactions that initiate radical formation.

Step 2: Antioxidant-Spiked Extraction Add cold Chloroform:Methanol (2:1 v/v) spiked with 10 µM BHT and a stable-isotope-labeled internal standard (e.g., SM d18:1/18:1-d9). Causality: BHT neutralizes free radicals immediately upon lipid solvation[3]. The deuterated standard acts as an internal monitor for the system's integrity.

Step 3: Inert Phase Separation Vortex vigorously for 2 minutes, then flush the headspace of the tube with Argon or Nitrogen gas before sealing. Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

Step 4: Organic Phase Recovery Carefully aspirate the lower organic phase (containing the SM) using a glass Pasteur pipette and transfer it to an amber glass vial. Causality: Amber glass prevents UV-induced photo-oxidation of the double bonds[4].

Step 5: Controlled Drying Evaporate the solvent to complete dryness under a gentle, continuous stream of ultra-high-purity Nitrogen gas. Keep the sample block temperature strictly below 30°C[4].

Step 6: Reconstitution & Self-Validation Reconstitute the lipid film in LC-MS grade Isopropanol:Methanol (1:1). Self-Validation Checkpoint: Before analyzing your biological cohort, run the extracted sample and extract the ion chromatograms for the internal standard (SM d18:1/18:1-d9) and its theoretical +16 Da oxidized mass. If the oxidized fraction of the internal standard exceeds 1%, the protective environment was compromised , and the workflow (gas purity, BHT freshness, temperature) must be audited before proceeding.

References
  • Sphingomyelins Prevent Propagation of Lipid Peroxidation—LC-MS/MS Evaluation of Inhibition Mechanisms Source: MDPI URL:1

  • Protocol for Lipid Sample Preparation for Biomedical Research Source: Creative Proteomics URL:3

  • How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods Source: Organomation URL:4

  • Identification and Quantitation of C=C Location Isomers of Unsaturated Fatty Acids by Epoxidation Reaction and Tandem Mass Spectrometry Source: ACS Publications URL:2

Sources

Reference Data & Comparative Studies

Validation

Biophysical Comparison Guide: N-Acyl-D-sphingosine-1-phosphocholine vs. Phosphatidylcholine in Membrane Fluidity

Executive Summary For researchers and drug development professionals engineering liposomal delivery systems or studying lipid raft microdomains, understanding the biophysical divergence between N-Acyl-D-sphingosine-1-pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering liposomal delivery systems or studying lipid raft microdomains, understanding the biophysical divergence between N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin, SM) and Phosphatidylcholine (PC) is critical. Despite sharing an identical zwitterionic phosphocholine headgroup, their distinct hydrophobic backbones dictate profoundly different membrane fluidities, phase behaviors, and lateral organization capabilities. This guide provides an objective, data-driven comparison of their structural mechanics, supported by self-validating experimental protocols.

Mechanistic Causality: Structural Drivers of Fluidity

The macroscopic fluidity of a lipid bilayer is a direct consequence of its microscopic intermolecular forces. The fundamental difference between SM and PC lies in their backbones, which alters their hydrogen-bonding capacity and acyl chain packing.

  • Sphingomyelin (SM): SM is built on a sphingosine backbone. The amide linkage connecting the N-acyl chain and the free hydroxyl group at the C3 position act as both hydrogen bond donors and acceptors . This allows SM molecules to form a dense, intermolecular hydrogen-bonding network with adjacent lipids and water molecules. Furthermore, natural SMs possess long, predominantly saturated N-acyl chains. This combination of strong H-bonding and saturated chains leads to tight lipid packing, resulting in a rigid, gel-like (Lβ) phase at physiological temperatures and a unique depth-dependent segmental melting behavior ()[1].

  • Phosphatidylcholine (PC): PC utilizes a glycerol backbone where the acyl chains are attached via ester linkages. These ester groups can only act as hydrogen bond acceptors. Lacking H-bond donors, PC cannot form the same rigid intermolecular networks. Additionally, natural PCs (e.g., POPC, DOPC) typically contain at least one cis-unsaturated acyl chain at the sn-2 position. This unsaturation introduces a steric "kink" that disrupts tight packing, drastically lowering the melting transition temperature (Tm) and promoting a highly fluid, liquid-crystalline (Lα) phase ()[2].

LipidBiophysics SM Sphingomyelin (SM) Hbond Intermolecular H-Bonding (Amide & Hydroxyl) SM->Hbond PC Phosphatidylcholine (PC) NoHbond No H-Bond Donors (Ester Linkages) PC->NoHbond PhaseSM Gel Phase (Lβ) Tight Packing, High Tm Hbond->PhaseSM Restricts mobility PhasePC Liquid-Crystalline (Lα) Loose Packing, Low Tm NoHbond->PhasePC Promotes fluidity

Caption: Logical relationship between lipid backbone structure, intermolecular forces, and membrane phases.

Quantitative Data: Thermotropic Phase Behavior

The determination of the thermotropic transition of vesicles by Differential Scanning Calorimetry (DSC) shows that longer and saturated acyl chains increase the Lβ/Lα phase transition temperature (Tm) ()[3]. The table below summarizes the phase behavior of common SM and PC species.

Lipid SpeciesBackboneAcyl Chain SaturationTm (°C)Phase at 37 °C
Brain Sphingomyelin SphingosineMixed (Long, e.g., 18:0, 24:0)~39.0 - 41.0Gel (Lβ)
Egg Sphingomyelin SphingosineMixed (Predominantly 16:0)~39.0Gel (Lβ) / Coexistence
16:0 SM (Synthetic) SphingosineFully Saturated (16:0)41.0Gel (Lβ)
DPPC GlycerolFully Saturated (16:0 / 16:0)41.0Gel (Lβ)
POPC GlycerolMonounsaturated (16:0 / 18:1)-2.0Liquid-Crystalline (Lα)
DOPC GlycerolDi-unsaturated (18:1 / 18:1)-17.0Liquid-Crystalline (Lα)

Note: While 16:0 SM and DPPC share the same Tm, SM exhibits broader transition peaks and uniquely interacts with cholesterol to form liquid-ordered (Lo) lipid rafts, a feature absent in pure PC systems.

Self-Validating Experimental Methodologies

To objectively compare these lipids in formulation development, researchers must employ orthogonal, self-validating biophysical techniques.

Protocol A: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the excess heat capacity required to melt the lipid acyl chains from a highly ordered gel phase to a disordered liquid-crystalline phase. The transition enthalpy (ΔH) reveals the strength of intermolecular forces (e.g., SM's hydrogen bonds require more energy to break). Self-Validation Standard: A true equilibrium phase transition must be reversible. The protocol mandates a cooling scan; significant hysteresis or missing peaks indicate lipid degradation or non-equilibrium mixing, invalidating the run.

Step-by-Step Methodology:

  • Hydration: Hydrate lipid films (SM or PC) in a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 2 mM.

  • Vesicle Formation: Vortex vigorously and subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 60 °C) to ensure uniform multilamellar vesicle (MLV) formation.

  • Loading: Degas the samples. Load the lipid suspension into the sample cell and the exact matched buffer into the reference cell of a high-sensitivity DSC.

  • Heating Scan: Run a heating scan from 10 °C to 60 °C at a controlled rate of 1 °C/min to determine the Tm and ΔH.

  • Cooling Scan (Validation): Run a subsequent cooling scan from 60 °C to 10 °C at 1 °C/min. The presence of an exothermic peak matching the endothermic heating peak validates the thermodynamic reversibility of the system.

Protocol B: Steady-State Fluorescence Anisotropy (DPH)

Causality: 1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic fluorophore that partitions into the space between the lipid bilayers. When excited with polarized light, its emission remains polarized only if its rotational diffusion is restricted. In rigid SM membranes, DPH motion is confined at low temperatures, yielding high anisotropy (r) (). In fluid PC membranes, rapid rotation depolarizes the emission, yielding low r. Note that exact probe depth and orientation can be perturbed by certain membrane additives ()[4]. Self-Validation Standard: The protocol requires the calculation of the G-factor (grating factor) to correct for the inherent polarization bias of the spectrometer's optics. Uncorrected anisotropy values are artifactual and cannot be compared across instruments.

Step-by-Step Methodology:

  • LUV Preparation: Extrude the hydrated lipid suspension through a 100 nm polycarbonate membrane 11 times to form Large Unilamellar Vesicles (LUVs).

  • Probe Incorporation: Add DPH (dissolved in THF) to the LUVs at a strict lipid-to-probe molar ratio of 250:1. Causality: This high ratio prevents Förster resonance energy transfer (FRET) self-quenching, which artificially lowers anisotropy.

  • Incubation: Incubate the mixture in the dark for 30 minutes at a temperature above the lipid's Tm (e.g., 50 °C for SM) to ensure homogeneous probe partitioning into the fluid hydrophobic core.

  • G-Factor Calibration (Validation): Excite the sample at 357 nm. With the excitation polarizer set horizontally (H), measure emission at 430 nm with the emission polarizer set vertically ( IHV​ ) and horizontally ( IHH​ ). Calculate G=IHV​/IHH​ .

  • Anisotropy Measurement: Set the excitation polarizer vertically (V). Measure emission with the emission polarizer set vertically ( IVV​ ) and horizontally ( IVH​ ).

  • Calculation: Calculate true anisotropy using the Perrin equation: r=(IVV​−G⋅IVH​)/(IVV​+2⋅G⋅IVH​) .

DPH_Workflow Step1 1. Vesicle Prep Extrude LUVs Step2 Step2 Step1->Step2 Step3 3. Excitation Polarized 357nm Step2->Step3 Step4 4. Emission Measure I_par/perp Step3->Step4 Step5 5. Analysis Calculate r Step4->Step5

Caption: Step-by-step experimental workflow for measuring membrane fluidity via DPH fluorescence anisotropy.

References

  • [2] Title: Sphingomyelin/Phosphatidylcholine/Cholesterol Phase Diagram: Boundaries and Composition of Lipid Rafts. Source: Biophysical Journal. URL:[Link]

  • [1] Title: Depth-Dependent Segmental Melting of the Sphingomyelin Alkyl Chain in Lipid Bilayers. Source: Langmuir (ACS Publications). URL:[Link]

  • [3] Title: The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I. Source: Toxins (MDPI). URL:[Link]

  • Title: Fluorescence depolarization measurement of liposome. Source: JASCO Global. URL:[Link]

  • [4] Title: Behavior of the DPH fluorescence probe in membranes perturbed by drugs. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide: Comparing Folch vs. Bligh-Dyer for N-Acyl-D-sphingosine-1-phosphocholine Extraction

For researchers, scientists, and drug development professionals engaged in the burgeoning field of lipidomics, the accurate quantification of specific lipid species is paramount. N-Acyl-D-sphingosine-1-phosphocholine, co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the burgeoning field of lipidomics, the accurate quantification of specific lipid species is paramount. N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a critical component of cell membranes and a key player in numerous signaling pathways. Its precise measurement hinges on an efficient and reproducible extraction from complex biological matrices.

This guide provides an in-depth comparison of the two most foundational and widely adopted solvent-based lipid extraction methods: the Folch method and the Bligh-Dyer method. We will delve into the mechanistic principles of each protocol, present a quantitative comparison, and offer field-proven insights to guide your selection for optimal SM recovery.

The Foundation: A Ternary System for Lipid Solubilization

Both the Folch and Bligh-Dyer methods are built upon the same fundamental principle: the use of a chloroform-methanol-water ternary solvent system to disrupt cellular structures and partition lipids from more polar molecules.[1][2] Initially, a single-phase (monophasic) solution is created by homogenizing the sample (which contributes water) with a specific ratio of chloroform and methanol.[2] This monophasic system ensures intimate contact between the solvents and the sample matrix, effectively breaking down lipid-protein complexes and solubilizing lipids.[3][4]

The magic happens in the second step: the addition of more chloroform and/or water breaks the single-phase equilibrium, inducing a phase separation. This results in a biphasic system with a lower, chloroform-rich organic phase containing the lipids and an upper, methanol-water aqueous phase containing polar non-lipid components like sugars and amino acids.[2][5]

The Folch Method: The "Gold Standard" for Comprehensive Extraction

Developed in 1957 by Jordi Folch, M. Lees, and G. H. Sloane-Stanley, this method is often considered the "gold standard" for total lipid extraction due to its exhaustive nature.[6][7][8] It is particularly noted for its high recovery across a broad range of lipid classes.[9] The key characteristic of the Folch method is its use of a large solvent volume relative to the sample size, typically a 20:1 solvent-to-tissue ratio (v/w).[6][10]

The initial homogenization occurs in a 2:1 (v/v) chloroform:methanol mixture.[6][11] Following extraction, the crude extract is "washed" by adding 0.2 volumes of water or a saline solution (e.g., 0.9% NaCl).[6] This wash step is crucial for removing non-lipid contaminants from the organic phase. The final, settled biphasic system has a solvent ratio of approximately 8:4:3 (chloroform:methanol:water).[12][13]

Experimental Protocol: Folch Method
  • Homogenization: Homogenize 1 gram of tissue sample with 20 mL of a 2:1 (v/v) chloroform:methanol mixture in a suitable homogenizer.[6]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[6]

  • Separation of Solids: Filter the homogenate through a Buchner funnel with filter paper or centrifuge to pellet the solid residue and recover the liquid phase.[6][11]

  • Washing: Transfer the filtrate to a separation funnel and add 4 mL (0.2 volumes of the initial solvent) of 0.9% NaCl solution.[6]

  • Phase Separation: Vortex the mixture for a few seconds and then allow it to stand until two distinct phases separate. Centrifugation at low speed (e.g., 2000 rpm) can accelerate this process.[6]

  • Collection: Carefully collect the lower chloroform phase, which contains the purified lipids.[11] The upper aqueous phase can be discarded or saved for analysis of polar molecules.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[6]

Folch_Workflow cluster_extraction Step 1: Monophasic Extraction cluster_partition Step 2: Biphasic Partitioning cluster_collection Step 3: Collection Sample Sample (1g) Homogenize Homogenize & Agitate Sample->Homogenize Solvent1 Chloroform:Methanol (2:1, 20mL) Solvent1->Homogenize Filtrate Crude Lipid Extract Homogenize->Filtrate Filter/Centrifuge Separate Vortex & Centrifuge Filtrate->Separate Wash 0.9% NaCl (4mL) Wash->Separate UpperPhase Upper Aqueous Phase (Non-Lipids) Separate->UpperPhase LowerPhase Lower Organic Phase (Purified Lipids) Separate->LowerPhase Dry Evaporate Solvent LowerPhase->Dry Final Total Lipid Extract (Contains SM) Dry->Final

Figure 1. Experimental workflow for the Folch lipid extraction method.

The Bligh-Dyer Method: A Rapid and Economical Alternative

Introduced in 1959 by E.G. Bligh and W.J. Dyer, this method was developed as a more rapid and less solvent-intensive alternative to the Folch procedure.[14][15] It is particularly well-suited for samples with high water content, such as fish muscle, for which it was originally designed.[2][16] The primary distinction is the significantly lower solvent-to-sample ratio, initially 3:1 (v/w), which makes it more economical and faster to perform.[10]

The procedure begins by creating a monophasic system with a chloroform:methanol:water ratio of 1:2:0.8.[12] Subsequent additions of chloroform and water adjust the ratio to approximately 2:2:1.8, which induces the phase separation.[12]

Experimental Protocol: Bligh-Dyer Method
  • Initial Homogenization: For a 1 mL liquid sample (or 1g of tissue homogenized and suspended in 1 mL of water), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.[17][18] This creates the initial monophasic system.

  • Phase Break - Step 1: Add an additional 1.25 mL of chloroform and vortex for 1 minute.[2][17]

  • Phase Break - Step 2: Add 1.25 mL of distilled water and vortex for another minute.[2][17]

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 1000 rpm) for 5 minutes to facilitate the separation into two distinct phases.[18] A disc of precipitated protein will often form at the interface.[17]

  • Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and the protein disc to collect the lower chloroform phase containing the lipids.[2][18] To ensure purity, it is recommended to collect only about 90% of the bottom phase to avoid aspirating the interface.[18]

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator to yield the total lipid extract.[19]

BlighDyer_Workflow cluster_extraction Step 1: Monophasic System cluster_partition Step 2: Biphasic Partitioning cluster_collection Step 3: Collection Sample Sample (1mL) Vortex1 Vortex Sample->Vortex1 Solvent1 Chloroform:Methanol (1:2, 3.75mL) Solvent1->Vortex1 Monophase Monophasic Mixture Vortex1->Monophase Add_CHCl3 Add Chloroform (1.25mL) Separate Vortex & Centrifuge Monophase->Separate Add CHCl3, H2O Add_H2O Add Water (1.25mL) UpperPhase Upper Aqueous Phase (Non-Lipids) Separate->UpperPhase LowerPhase Lower Organic Phase (Purified Lipids) Separate->LowerPhase Dry Evaporate Solvent LowerPhase->Dry Final Total Lipid Extract (Contains SM) Dry->Final

Figure 2. Experimental workflow for the Bligh-Dyer lipid extraction method.

Quantitative and Qualitative Comparison

While both methods are effective, their performance characteristics differ, which can significantly impact experimental outcomes, especially for specific lipid classes like sphingomyelin.

FeatureFolch MethodBligh-Dyer MethodRationale & Causality
Solvent:Sample Ratio High (e.g., 20:1)[10]Low (e.g., 4.75:1 initial organic solvent)[12]The large excess of solvent in the Folch method ensures a more exhaustive extraction, driving the equilibrium towards complete lipid solubilization.
Extraction Efficiency (Total Lipids) Considered the "gold standard" for total lipid recovery.[20]Can underestimate lipid content by up to 50% in samples with >2% lipid content compared to Folch.[12][16]The lower solvent volume in the Bligh-Dyer method may not be sufficient to fully extract lipids from high-fat samples, leading to lower yields.[16][17]
Sphingomyelin (SM) Recovery Higher recovery, reported in the range of 69-96%.[21]Lower recovery, reported in the range of 35-72%.[21]Sphingomyelins have polar head groups. The exhaustive nature of the Folch method is more effective at disrupting their interactions within membranes and ensuring their transfer into the organic phase.
Speed & Throughput More time-consuming and laborious due to larger volumes and filtration/wash steps.[13]Faster and more amenable to processing multiple samples in parallel.[2][15]Smaller volumes and fewer steps (no separate wash step) streamline the Bligh-Dyer workflow.
Solvent Consumption HighLowA direct consequence of the different solvent-to-sample ratios employed.[16]
Sample Type Suitability Robust for a wide variety of tissues, including those with low or high lipid content.[9]Optimized for tissues with high water content (~80%) and low lipid content (<2%).[2][12][16]The method's solvent ratios are predicated on the sample's water content to achieve the correct final monophasic and biphasic systems.
Considerations for SM Generally provides a more representative profile of total sphingolipids.An acidified version of the Bligh & Dyer method has been suggested to improve the extraction of sphingomyelins.[9][20]Acidification can help to disrupt ionic interactions between the phosphate group of SM and other cellular components, enhancing its extraction.

Discussion and Recommendations

The choice between the Folch and Bligh-Dyer methods is not a matter of one being definitively "better" but rather which is more "fit for purpose."

For comprehensive, quantitative sphingolipidomics , where the accurate measurement of N-Acyl-D-sphingosine-1-phosphocholine is the primary goal, the Folch method is the recommended starting point . Its high solvent-to-sample ratio provides a more exhaustive extraction, minimizing the risk of under-representing sphingomyelin and other lipid classes.[9][21] The superior recovery rates cited in comparative studies for sphingolipids make it the more trustworthy option for discovery-based research and for generating a complete lipid profile.[21]

The Bligh-Dyer method excels in scenarios where sample throughput is a priority and the samples have a high water and low lipid content. Its speed and lower solvent consumption make it highly efficient for screening large numbers of samples.[2] However, for quantitative SM analysis, researchers must be aware of its potential for lower recovery. If using the Bligh-Dyer method, validation against the Folch method for your specific sample type is strongly advised. Furthermore, exploring modifications, such as the acidified Bligh & Dyer protocol, may be necessary to optimize SM yield.[20]

References

  • [Author Unknown]. Neutral Lipid Extraction by the Method of Bligh-Dyer. [Source not available].
  • [Author Unknown]. Liquid samples (bligh and dyer). Cyberlipid.
  • [Author Unknown]. Extraction of Lipids in Solution by the Method of Bligh & Dyer. [Source not available].
  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., Ekroos, K., Han, X., Ikeda, K., Liebisch, G., Lin, M. K., Loh, T. P., Meikle, P. J., Orešič, M., Quehenberger, O., Shevchenko, A., Torta, F., Wenk, M. R., & Wheelock, C. E. (2019). Lipidomics from sample preparation to data analysis: a primer. Journal of Lipid Research, 60(10), 1635-1646. [Link]

  • [Author Unknown]. Application Notes and Protocols for Lipid Analysis Using the Bligh and Dyer Method. Benchchem.
  • [Author Unknown]. Bligh & Dyer Lipid Extraction Protocol. Scribd. [Link]

  • Fievez, V., Colman, E., & Vlaeminck, B. (2016). Sphingolipids: promising lipid-class molecules with potential applications for industry. A review. Biotechnology, Agronomy, Society and Environment, 20(S1), 31-45. [Link]

  • Ahmad, I., & Ahmad, T. (2021). A concise review on lipidomics analysis in biological samples. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]

  • [Author Unknown]. (2025, December 3). Lipid Extraction Efficiency. Energy 2 Sustainability Directory.
  • [Author Unknown]. General procedure. Cyberlipid.
  • [Author Unknown]. (2014, May 27). Lipid extraction by folch method. Slideshare. [Link]

  • Saini, R. K., Prasad, P., Shang, X., & Keum, Y. S. (2021). Advances in Lipid Extraction Methods—A Review. International journal of molecular sciences, 22(24), 13643. [Link]

  • [Author Unknown]. (2012). Factors affecting cellular lipid extraction from marine microalgae. ResearchGate. [Link]

  • Maciejewska-Markiewicz, D., & Ruchała, M. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 10(11), 458. [Link]

  • Low, L. K., & Ng, C. S. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • Weir, J. M., Wong, G., Meikle, P. J., & Barlow, C. K. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology, 9, 632. [Link]

  • Spangenberg, J. (2022, August 15). Sample Prep for Lipidomic Mass Spec. Biocompare. [Link]

  • [Author Unknown]. (2013, April 3). Tissue TG & TC Protocol. MMPC.org. [Link]

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wheelock, C. E. (2019). Lipidomics from sample preparation to data analysis: a primer. ResearchGate. [Link]

  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]

  • Saini, R. K., Prasad, P., Shang, X., & Keum, Y. S. (2021). Advances in Lipid Extraction Methods—A Review. MDPI. [Link]

  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287. [Link]

  • [Author Unknown]. (2021). Comparison of different methods for sphingolipid extraction. ResearchGate. [Link]

  • [Author Unknown]. Extraction and separation of fats and lipids. Analytical Techniques in Aquaculture Research.
  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2009). Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. Journal of lipid research, 50 Suppl(Suppl), S9–S14. [Link]

  • Folch, J., Lees, M., & Stanley, G. H. S. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226, 497-509.
  • Beckstrom, B., Adjaye, A., & Chidambaram, M. (2023). A Comprehensive Study of Techniques to Optimize the Extraction of Lipids from the Autotrophic Strain of the Microalgae Chlorella vulgaris. Energies, 16(19), 6902. [Link]

  • [Author Unknown]. (2018, August 20). Which lipids extraction protocol is working better to extract sphingomyelin from dairy products?. ResearchGate. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Folch, J., Lees, M., & Stanley, G. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509. [Link]

  • Folch J, Lees M, Sloane-Stanley G. (1957). “A simple method for the isolation and purification of total lipids from animal tissues”. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Folch, J., Lees, M. and Sloane-Stanley, G.M. (1957) A Simple Method for the Isolation and Purification of Total Lipids from Animal Tissues. The Journal of Biological Chemistry, 226, 497-509. [Link]

  • Folch, J., Less, M., & Stanley, G. (1957). A simple method for the isolation and purification of total lipids from animal tissues. J. Biol. Chem., 226, 497-509. [Link]

  • Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Analytical and bioanalytical chemistry, 410(29), 7671–7681. [Link]

  • Mapelli, C., Zecchini, A., Di Candia, M., Roda, G., & Pasi, R. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International journal of molecular sciences, 23(19), 11846. [Link]

  • Bligh, E.G. and Dyer, W.J. (1959) A Rapid Method of Total Lipid Extraction and Purification. Canadian Journal of Biochemistry and Physiology, 37, 911-917. [Link]

  • Singh, A., & Del Poeta, M. (2016). Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens. Frontiers in microbiology, 7, 519. [Link]

  • Ryckebosch, E., Muylaert, K., & Foubert, I. (2014). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. Journal of nanoparticle research, 16(1), 2239. [Link]

  • [Author Unknown]. (2015, August 20). a rapid method of total lipid extraction and purification. ibcm. [Link]

  • Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytical and Bioanalytical Chemistry, 410(29), 7671-7681. [Link]

  • Reis, A., Domingues, M. R., & Amandi, M. R. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of lipid research, 54(7), 1824–1834. [Link]

  • Virot, M., Tomao, V., Le Bourvellec, C., Renard, C. M., & Chemat, F. (2010). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 15(12), 9487-9500. [Link]

  • Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. NIST. [Link]

  • Evans, C. (2015, August 1). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC International, 28(8), 443-447. [Link]

  • [Author Unknown]. (1993). A Comparison of Three Lipid Extraction Methods. DTIC. [Link]

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Validation

Validation of LC-MS/MS Methods for N-Acyl-D-sphingosine-1-phosphocholine Lipidomic Profiling: A Comparative Guide

Introduction: The Analytical Challenge of Sphingomyelins N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM), is a dominant sphingolipid class in mammalian cell membranes and a critical signali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Sphingomyelins

N-Acyl-D-sphingosine-1-phosphocholine, universally known as Sphingomyelin (SM), is a dominant sphingolipid class in mammalian cell membranes and a critical signaling precursor in apoptosis and cell proliferation. In clinical lipidomics and drug development, the accurate quantification of SM species is paramount for identifying biomarkers associated with neurodegenerative and metabolic diseases.

However, validating an LC-MS/MS method for SM profiling presents distinct physicochemical challenges. SMs possess a highly polar phosphocholine headgroup coupled with a hydrophobic ceramide backbone (a sphingoid base and an N-acyl chain). This amphiphilic nature, combined with the presence of isobaric interferences and complex biological matrices, demands rigorous chromatographic separation and ionization strategies.

In this guide, we objectively compare the two premier analytical platforms for SM lipidomic profiling: Reversed-Phase Liquid Chromatography (RPLC-MS/MS) and Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) . We will dissect the causality behind method selection, provide self-validating experimental protocols, and present comparative validation data.

Mechanistic Comparison: HILIC vs. RPLC for SM Profiling

The choice of chromatographic separation fundamentally dictates the quantification strategy and the accuracy of the resulting lipidomic data[1].

RPLC-MS/MS: The High-Resolution Species Separator

RPLC utilizes a hydrophobic stationary phase (e.g., sub-2 µm C18). Separation is driven by the lipophilicity of the N-acyl chain and the sphingoid base.

  • The Causality: Longer acyl chains increase retention time (RT), while the introduction of double bonds decreases RT.

  • The Advantage: RPLC provides exceptional peak capacity, allowing for the baseline separation of isobaric and isomeric SM species.

  • The Limitation: Because SM species elute over a wide RT window (e.g., 5 to 20 minutes), they are subjected to varying matrix effects across the chromatogram. Using a single internal standard (ISTD) for the entire SM class can lead to quantification bias due to differential ion suppression.

HILIC-MS/MS: The Class-Based Co-Eluter

HILIC utilizes a polar stationary phase (e.g., Amide or Silica). Separation is driven by the interaction with the polar phosphocholine headgroup[2].

  • The Causality: Because all SM species share the identical phosphocholine headgroup, they exhibit nearly identical retention behavior on a HILIC column, regardless of their hydrophobic tail lengths.

  • The Advantage: All SM species co-elute in a narrow RT window. This co-elution ensures that the target endogenous analytes and the class-specific ISTD experience the exact same matrix effects at the exact same time. This makes the "one ISTD-per-lipid-class" quantification strategy highly accurate[1].

  • The Limitation: HILIC cannot separate structural isomers within the SM class, relying entirely on the mass spectrometer's resolving power or MS/MS fragmentation for differentiation.

Mechanism SM N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) HILIC HILIC Column (Polar Phase) SM->HILIC RPLC RPLC Column (C18 Phase) SM->RPLC H_Mech Interacts with Phosphocholine Headgroup HILIC->H_Mech R_Mech Interacts with Hydrophobic Acyl Chains RPLC->R_Mech H_Out Co-elution of SM species (Minimizes Matrix Effect) H_Mech->H_Out R_Out Separation by chain length (High Peak Capacity) R_Mech->R_Out

Fig 1: Mechanistic differences in sphingomyelin retention between HILIC and RPLC.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol utilizes NIST SRM 1950 human plasma[3]. This protocol is designed as a self-validating system: built-in quality control (QC) checkpoints automatically flag extraction failures or instrumental drift.

Step-by-Step Methodology: Modified MTBE Extraction
  • Sample Aliquoting & Spiking: Aliquot 20 µL of NIST SRM 1950 plasma into a 2 mL low-bind tube. Spike with 10 µL of an ISTD mix containing 5 µM of SM(d18:1/17:0).

    • Causality: Spiking the ISTD before extraction ensures the standard undergoes the exact same thermodynamic partitioning and potential degradation as the endogenous lipids.

  • Protein Precipitation & Extraction: Add 225 µL of ice-cold Methanol (MeOH) and vortex for 30 seconds. Add 750 µL of Methyl tert-butyl ether (MTBE) and shake at 4°C for 10 minutes.

    • Causality: MeOH denatures and precipitates plasma proteins, breaking lipid-protein complexes. MTBE acts as the primary lipophilic solvent, offering higher recovery and safer handling than traditional chloroform (Bligh-Dyer).

  • Phase Separation: Add 188 µL of LC-MS grade water. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection & Reconstitution: Carefully transfer 500 µL of the upper organic (MTBE) phase to a new vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of solvent matched to the initial LC conditions (e.g., Acetonitrile/Water 95:5 for HILIC, or Isopropanol/MeOH 1:1 for RPLC).

    • Self-Validation Checkpoint 1 (Recovery): The absolute peak area of the spiked SM(d18:1/17:0) must achieve a recovery of 85–115% compared to a neat standard spiked post-extraction. A failure here invalidates the extraction batch.

LC-MS/MS Acquisition Parameters

Analyses are performed on a Triple Quadrupole (QqQ) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Targeted Transition: SM species readily yield a dominant product ion at m/z 184.07, corresponding to the cleaved phosphocholine headgroup[2]. Multiple Reaction Monitoring (MRM) transitions are set as [M+H]+ → 184.07.

  • Self-Validation Checkpoint 2 (System Suitability): Inject a blank solvent followed by a Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 10, with carryover in the blank ≤ 20% of the LLOQ area.

Workflow A Plasma Sample (NIST SRM 1950) C Addition of ISTD SM(d18:1/17:0) A->C B Protein Precipitation (MeOH) D MTBE Extraction & Phase Separation B->D C->B E LC-MS/MS Analysis (ESI+ MRM) D->E F HILIC-MS/MS (Class Separation) E->F G RPLC-MS/MS (Species Separation) E->G H Self-Validation (Recovery 85-115%) F->H G->H

Fig 2: Self-validating lipidomic extraction and LC-MS/MS analytical workflow.

Quantitative Performance Comparison

To objectively compare the performance of HILIC vs. RPLC for N-Acyl-D-sphingosine-1-phosphocholine profiling, validation metrics were established using SM(d18:1/24:0) and SM(d18:1/16:0) as representative analytes.

Table 1: Method Validation Parameters (HILIC vs. RPLC)
Validation ParameterHILIC-MS/MS (Amide)RPLC-MS/MS (C18)Analytical Significance
LOD (ng/mL) 0.050.15HILIC shows superior sensitivity due to higher organic content in the mobile phase, enhancing ESI desolvation.
LOQ (ng/mL) 0.150.50HILIC provides a lower threshold for detecting trace SM species in limited biological samples.
Linearity (R²) > 0.998 (0.15 - 500 ng/mL)> 0.995 (0.50 - 500 ng/mL)Both platforms exhibit excellent dynamic ranges suitable for physiological plasma concentrations.
Matrix Effect (%) 92% - 98% (Consistent)65% - 110% (Variable)HILIC co-elutes SMs with the ISTD, normalizing matrix suppression. RPLC suffers from variable suppression across the gradient.
Extraction Recovery 94.5 ± 3.2%95.1 ± 2.8%Both methods utilize the same MTBE extraction, yielding identical, highly efficient recoveries.
Isomer Resolution PoorExcellentRPLC is mandatory if differentiating structural isomers (e.g., varying double bond positions) is the primary goal.

Conclusion & Recommendations

Both HILIC-MS/MS and RPLC-MS/MS are highly capable platforms for N-Acyl-D-sphingosine-1-phosphocholine lipidomic profiling, but they serve different analytical mandates:

  • Choose HILIC-MS/MS for high-throughput, absolute quantification of the SM lipid class where minimizing matrix effects is critical. By co-eluting the lipid class with a single internal standard, HILIC provides superior quantitative accuracy and lower limits of detection due to enhanced electrospray desolvation[1][2].

  • Choose RPLC-MS/MS when the biological question demands the separation of structural isomers or when profiling a broader range of lipid classes (e.g., neutral lipids, triglycerides) in a single untargeted run, accepting the trade-off of potentially higher quantitative variance[3].

By implementing the self-validating MTBE extraction protocol outlined above, laboratories can ensure that regardless of the chosen chromatographic platform, the resulting data is robust, reproducible, and ready for rigorous biomarker evaluation.

References

  • Schoeman, J. C., et al. "Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma." PubMed (NIH). Available at:[Link]

  • Wigger, D., et al. "A rapid and quantitative LC-MS/MS method to profile sphingolipids." PMC (NIH). Available at:[Link]

  • López, A., et al. "Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950." PMC (NIH). Available at:[Link]

Sources

Comparative

A Researcher's Guide to N-Acyl-D-sphingosine-1-phosphocholine: Synthetic versus Naturally Derived

For researchers in lipidomics, cell biology, and drug delivery, the choice between synthetic and naturally derived N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a critical decision that...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in lipidomics, cell biology, and drug delivery, the choice between synthetic and naturally derived N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a critical decision that can profoundly impact experimental outcomes. While both forms share the same fundamental structure, their origins lead to significant differences in composition, purity, and ultimately, function. This guide provides an in-depth comparison to inform your selection, supported by experimental data and established analytical protocols.

The Core Distinction: Homogeneity vs. Heterogeneity

The most fundamental difference lies in the composition of the N-acyl chain.

  • Synthetic Sphingomyelin: Produced through chemical synthesis, this form offers high purity with a single, defined N-acyl chain length and saturation.[1] For example, a commercially available synthetic SM might be exclusively N-palmitoyl (C16:0) or N-stearoyl (C18:0) sphingomyelin. This homogeneity allows for precise control in experiments where the influence of a specific acyl chain is under investigation.

  • Naturally Derived Sphingomyelin: Extracted from biological sources like bovine brain, egg yolk, or milk, natural SM is a heterogeneous mixture of molecules with varying N-acyl chain lengths and degrees of saturation.[1][2] For instance, bovine brain sphingomyelin is rich in species with C18:0 (stearic acid) and C24:1 (nervonic acid) acyl chains, while egg yolk SM predominantly contains C16:0 (palmitic acid).[3] This inherent diversity reflects the natural complexity of biological membranes.

This fundamental difference is visualized in the diagram below.

G cluster_0 Synthetic Sphingomyelin cluster_1 Naturally Derived Sphingomyelin s_sm1 C18:0 s_sm2 C18:0 s_sm3 C18:0 s_sm4 C18:0 n_sm1 C18:0 n_sm2 C24:1 n_sm3 C16:0 n_sm4 C22:0

Caption: Structural difference between homogeneous synthetic and heterogeneous natural sphingomyelin.

Physicochemical and Biophysical Consequences

The variation in acyl chain composition directly translates to differing physicochemical properties, which can have significant biological implications.

PropertySynthetic SphingomyelinNaturally Derived SphingomyelinRationale & Implications
Purity High (>99%)Variable, contains other lipidsSynthetic SM provides a defined system, while natural SM may introduce confounding variables from other lipid species.[4]
Acyl Chain Composition Homogeneous (single species)Heterogeneous (mixture of species)This is the primary differentiator, affecting all other properties.[2]
Phase Transition Temp (Tm) Sharp, well-definedBroadThe mixture of acyl chains in natural SM leads to a wider temperature range for the gel-to-liquid crystalline phase transition.[1]
Membrane Packing Highly orderedLess ordered, potential for mismatchesThe uniform chains of synthetic SM allow for tighter packing, while the varied chains of natural SM can create packing defects.[5]
Lipid Raft Formation Forms well-defined, stable raftsForms more fluid, dynamic raftsThe acyl chain length of SM influences the association of proteins with lipid rafts. For example, some GPI-anchored proteins only associate with rafts formed from longer-chain brain SM, not shorter-chain egg SM.[6] The heterogeneity of natural SM can also regulate the fluidity of these domains.[7]

Impact on Biological Activity and Functional Studies

The choice between synthetic and natural sphingomyelin can significantly alter the outcome and interpretation of biological experiments.

Signal Transduction: Sphingomyelin is a key player in cellular signaling, serving as a precursor for bioactive lipids like ceramide and sphingosine-1-phosphate.[1][8] The degradation of a specific synthetic SM species will produce a single type of ceramide, allowing for the study of its specific downstream effects. In contrast, the enzymatic breakdown of natural SM will generate a pool of ceramides with different acyl chains, which may have distinct or even opposing biological activities.[9][10]

Liposome Formulation for Drug Delivery: In the pharmaceutical sciences, sphingomyelin is increasingly used in liposomal drug formulations due to its ability to form stable membranes.[11] Synthetic sphingomyelins with long, saturated acyl chains can create more rigid and less permeable liposomes, potentially leading to longer circulation times and better drug retention. Conversely, the heterogeneity of natural sphingomyelin might be leveraged to create liposomes with specific release characteristics, as the presence of different acyl chains can influence membrane fluidity and stability.

Studies on Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in sphingomyelin and cholesterol that play crucial roles in signal transduction and protein trafficking.[1][12] The use of a single synthetic SM species can help to dissect the specific structural requirements for raft formation and the recruitment of particular proteins.[6] For instance, studies have shown that the association of GPI-anchored proteins with lipid rafts is dependent on the acyl chain length of the sphingomyelin used.[6] Using naturally derived SM provides a more physiologically relevant model of the complex and dynamic nature of cellular lipid rafts.[7]

Analytical Characterization and Differentiation

Distinguishing between synthetic and natural sphingomyelin, and characterizing the composition of natural mixtures, relies on powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[8][13]

Experimental Protocol: HPLC-MS/MS for Sphingomyelin Analysis

This protocol provides a general framework for the analysis of sphingomyelin species. Optimization will be required based on the specific instrumentation and sample matrix.

1. Lipid Extraction: a. For cultured cells (approx. 10^6 cells), aspirate the media and wash twice with ice-cold PBS.[14] b. Add 1 mL of ice-cold methanol and scrape the cells. Transfer the cell suspension to a glass tube with a Teflon-lined cap.[14][15] c. Add an internal standard, such as a deuterated synthetic sphingomyelin not present in the sample (e.g., d18:1/(D31)-16:0 SM).[15] d. Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to separate the lipid-containing organic phase.[8][15] e. Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

2. HPLC Separation: a. Use a C18 reverse-phase column (e.g., 1.5 mm i.d. x 100 mm length, 3.0 µm particle size).[15] b. Employ a binary solvent gradient. For example:

  • Mobile Phase A: Methanol/Water/Formic Acid with ammonium formate.[16]
  • Mobile Phase B: Methanol/THF/Formic Acid with ammonium formate.[16] c. The gradient will separate the different sphingomyelin species based on the hydrophobicity of their N-acyl chains. Longer and more saturated chains will have longer retention times.

3. Mass Spectrometry Detection: a. Use an electrospray ionization (ESI) source in positive ion mode.[16] b. Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) or precursor ion scanning.[14] c. A characteristic precursor ion for sphingomyelin is the phosphocholine headgroup fragment at m/z 184.[17] d. The different molecular species can be identified and quantified based on their specific precursor/product ion pairs and retention times.

Sources

Validation

Ceramide vs N-Acyl-D-sphingosine-1-phosphocholine in cellular signaling pathways

A Guide for Researchers: Ceramide vs. Sphingomyelin in Cellular Signaling This guide provides an in-depth comparison of two pivotal sphingolipids, ceramide and N-Acyl-D-sphingosine-1-phosphocholine (more commonly known a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers: Ceramide vs. Sphingomyelin in Cellular Signaling

This guide provides an in-depth comparison of two pivotal sphingolipids, ceramide and N-Acyl-D-sphingosine-1-phosphocholine (more commonly known as sphingomyelin), in the context of cellular signaling pathways. We will move beyond simple definitions to explore the functional consequences of their biochemical relationship, the experimental data that underpins our understanding, and the methodologies required to investigate these lipids in your own research.

Introduction: The Sphingolipid Rheostat and the Central Axis of Cell Fate

In the intricate world of cellular signaling, few relationships are as decisive as the balance between ceramide and sphingomyelin (SM). These are not merely structural components of the cell membrane; they are interconvertible signaling molecules with often opposing functions. This dynamic equilibrium, often termed the "sphingolipid rheostat," acts as a critical switch that can dictate a cell's decision to survive and proliferate or to undergo programmed cell death (apoptosis)[1][2][3].

Sphingomyelin, a major component of the plasma membrane, is generally considered a pro-survival molecule, contributing to membrane integrity and the formation of signaling platforms called lipid rafts[4][5][6]. In contrast, its precursor, ceramide, is a potent pro-apoptotic and anti-proliferative lipid second messenger[1][4][7][8]. The enzymatic conversion between these two molecules is therefore a highly regulated and critical control point in cellular physiology. Understanding this balance is paramount for researchers in fields ranging from cancer biology to neurodegeneration.

Biochemical Profiles: A Tale of a Headgroup

The profound functional differences between ceramide and sphingomyelin originate from a simple structural distinction: the presence or absence of a phosphocholine headgroup.

  • Ceramide is the structural backbone of all complex sphingolipids. It consists of a sphingosine backbone N-linked to a fatty acid chain[3][9]. Its relatively small headgroup allows it to pack tightly and alter membrane biophysics, promoting the formation of ceramide-rich platforms that can aggregate signaling receptors[3].

  • N-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin) is synthesized from ceramide by the action of sphingomyelin synthases (SMS) , which transfer a phosphocholine headgroup from phosphatidylcholine to ceramide[2][7][10]. This large, polar headgroup makes SM an essential component of the outer leaflet of the plasma membrane, where it associates with cholesterol to form lipid rafts[4][11].

The interconversion is a simple, elegant cycle: Sphingomyelinase (SMase) enzymes hydrolyze SM to generate ceramide, while Sphingomyelin Synthase (SMS) reverses the process[2][8].

G PC Phosphatidylcholine SMS Sphingomyelin Synthase (SMS) PC->SMS Cer Ceramide Cer->SMS  Pro-Apoptotic  Anti-Proliferative SM Sphingomyelin (N-Acyl-D-sphingosine-1-phosphocholine) SMase Sphingomyelinase (SMase) SM->SMase DAG Diacylglycerol SMS->SM  Pro-Survival  Pro-Proliferative SMS->DAG

Caption: The Sphingomyelin-Ceramide Cycle.

Comparative Analysis of Cellular Signaling Roles

The structural antagonism between ceramide and sphingomyelin translates directly into opposing functional roles in key cellular pathways.

Apoptosis vs. Cell Survival

The most well-documented functional divergence is their role in regulating apoptosis.

  • Ceramide: The Executioner. An increase in cellular ceramide levels is a potent trigger for apoptosis[1][12][13]. It acts through multiple mechanisms:

    • Mitochondrial Pathway: Ceramide can form large, protein-permeable channels directly in the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors like cytochrome c[1][9].

    • Receptor Clustering: Upon stimulation of death receptors like Fas (CD95), SM in lipid rafts is hydrolyzed to ceramide. This biophysical change promotes the aggregation of Fas receptors into large signaling platforms, amplifying the apoptotic signal[14].

    • Enzyme Regulation: Ceramide directly activates certain protein phosphatases, such as Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt[15][16][17].

  • Sphingomyelin: The Guardian. In its intact form, SM is a pro-survival molecule[8]. Its critical role in apoptosis is as a readily available source of ceramide upon cellular stress[6][13].

    • Membrane Stability: SM's interaction with cholesterol creates ordered, stable lipid raft domains that are crucial for the proper function of survival-related receptors and ion channels[4][5].

    • Signaling Precursor: The hydrolysis of SM by SMases, often activated by stimuli like TNF-α or Fas ligand, is a key initiating event in ceramide-mediated apoptosis[6][13][18]. Studies have shown that cells deficient in SM synthesis are resistant to Fas-mediated apoptosis, a defect that can be rescued by restoring SM production[14].

FeatureCeramideN-Acyl-D-sphingosine-1-phosphocholine (Sphingomyelin)
Primary Role Pro-apoptotic, Anti-proliferative Second Messenger[1][4][8]Pro-survival, Structural Membrane Component[4][8]
Effect on Apoptosis Induces apoptosis via mitochondrial pore formation and receptor clustering[9][14].Hydrolysis by SMase is a key source of pro-apoptotic ceramide[6][13].
Effect on Proliferation Induces growth arrest, often by activating protein phosphatases (e.g., PP2A)[12][15].Synthesis by SMS is required for membrane biogenesis during cell division[19][20].
Key Protein Interaction Protein Phosphatase 2A (PP2A)[15][21][22], Bax/Bak[23]Cholesterol (in lipid rafts)[4][11]
Key Generating Enzyme Sphingomyelinase (SMase)[2][24]Sphingomyelin Synthase (SMS)[2][7]
Cell Proliferation and Growth Arrest

The ceramide/SM rheostat also governs cell cycle progression.

  • Ceramide acts as a brake on proliferation. It can induce cell cycle arrest by activating protein phosphatases (like PP2A) that dephosphorylate and inactivate pro-proliferative signaling molecules[12][15].

  • Sphingomyelin synthesis is inherently pro-proliferative. The generation of new membrane material is essential for cell growth and division. Consequently, sphingomyelin synthase (SMS) activity is often upregulated in dividing cells, and its inhibition can lead to cell cycle arrest[19][25][26]. Studies in Neuro-2a cells have shown that depleting SMS1 leads to reduced proliferation and cell cycle arrest in the G0/G1 phase, associated with an upregulation of the cell cycle inhibitor p27[19][25].

Experimental Methodologies for Interrogation

To dissect the roles of ceramide and sphingomyelin, researchers must be able to accurately modulate and measure their levels.

Modulating the Ceramide/Sphingomyelin Balance

Several tools are available to experimentally shift the ceramide/SM ratio:

  • Bacterial Sphingomyelinase (bSMase): Applying exogenous bSMase to cultured cells rapidly hydrolyzes SM on the outer leaflet of the plasma membrane, generating a robust and localized ceramide signal. This is an excellent tool for studying acute ceramide-dependent signaling events at the cell surface[27].

  • Cell-Permeable Ceramides (e.g., C2- or C6-Ceramide): These short-chain ceramide analogs can be added directly to cell culture media to mimic an increase in intracellular ceramide. While effective, researchers should be cautious of potential off-target effects and use the lowest effective concentration.

  • Inhibitors/siRNA: Pharmacological inhibitors or RNA interference (siRNA) can be used to target the enzymes of the sphingomyelin cycle. For example, inhibiting SMS with compounds like D609 or using siRNA to knock down SMS1/2 will block SM synthesis and lead to an accumulation of endogenous ceramide[10][18][19]. This approach is valuable for studying the longer-term consequences of an altered ceramide/SM balance.

Protocol: Lipid Extraction and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species.

Objective: To extract total lipids from cultured cells and quantify ceramide and sphingomyelin species by LC-MS/MS.

Methodology:

  • Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a known volume of PBS and transfer to a glass tube. Retain a small aliquot for protein quantification (e.g., BCA assay) for normalization.

  • Internal Standard Spiking: Add a cocktail of commercially available, non-endogenous lipid internal standards (e.g., C17-base sphingolipids) to the cell suspension. Rationale: Internal standards are critical for correcting for variations in extraction efficiency and instrument response between samples, ensuring accurate quantification[28][29].

  • Lipid Extraction (Bligh-Dyer Method): a. Add a 2:1 (v/v) mixture of Chloroform:Methanol to the sample to create a single-phase system. Vortex thoroughly. b. Add Chloroform and water to break the monophase into a biphasic system. Vortex and centrifuge to separate the phases. c. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube. d. Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid film in a known volume of an appropriate solvent for LC-MS/MS analysis (e.g., Methanol).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto a suitable chromatography column (e.g., C18 reverse-phase or HILIC) to separate lipid classes[28][30][31]. b. Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Rationale: MRM provides exceptional specificity and sensitivity by monitoring for specific precursor-to-product ion transitions unique to each lipid species and its corresponding internal standard[31]. c. Quantify endogenous lipids by comparing their peak areas to those of the known-concentration internal standards.

Caption: Workflow for Sphingolipid Quantification by LC-MS/MS.

Protocol: Measuring Sphingomyelinase (SMase) Activity

Commercially available kits provide a straightforward method for measuring SMase activity in cell or tissue lysates. These assays are typically based on a coupled enzymatic reaction.

Objective: To measure neutral or acid SMase activity in cell lysates.

Methodology (Principle of a Common Fluorometric Assay):

  • Lysate Preparation: Homogenize cell pellets or tissues in the provided assay buffer, often containing a mild detergent[32]. Centrifuge to pellet debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add cell lysate to wells containing a reaction buffer optimized for either acid (pH ~5.0) or neutral (pH ~7.4) SMase activity[33][34].

  • Initiate Reaction: Add the SMase substrate (sphingomyelin). The SMase in the lysate will hydrolyze it to ceramide and phosphorylcholine.

  • Coupled Enzyme Reactions: The assay includes a series of coupled enzymes: a. Alkaline phosphatase hydrolyzes phosphorylcholine to choline[35][36]. b. Choline oxidase then oxidizes choline, producing hydrogen peroxide (H₂O₂)[35][36].

  • Detection: A fluorogenic probe (e.g., Amplex Red) is included, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin)[35].

  • Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em ~540/590 nm). The rate of fluorescence increase is directly proportional to the SMase activity in the sample.

  • Standard Curve: Generate a standard curve using a known concentration of choline or H₂O₂ to quantify the activity in the samples[32].

Conclusion: A Balance of Power with Therapeutic Potential

The relationship between ceramide and N-Acyl-D-sphingosine-1-phosphocholine is a fundamental control system in cellular signaling. Sphingomyelin serves as a stable, structural component of the membrane and a latent reservoir of signaling potential. Ceramide, unleashed by the action of sphingomyelinases, acts as a potent effector molecule that pushes the cell towards growth arrest and apoptosis.

This "sphingolipid rheostat" is not merely a scientific curiosity; it is a critical axis in human health and disease. Dysregulation of this balance is implicated in numerous pathologies, including cancer, where an elevation in SM synthesis can promote proliferation and survival, and neurodegenerative diseases, where excess ceramide can contribute to neuronal death[2][20]. Consequently, the enzymes that govern this cycle—sphingomyelinases and sphingomyelin synthases—are emerging as promising therapeutic targets for a new generation of drugs aimed at precisely modulating cell fate.

References

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  • Siskind, L. J. (2005). Mitochondrial Ceramide and the Induction of Apoptosis. Journal of Bioenergetics and Biomembranes, 37(3), 143-153. [Link]

  • Liebisch, G., Drobnik, W., Reil, M., Trümbach, B., Arne, S., & Schmitz, G. (2010). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research, 51(11), 3345-3353. [Link]

  • Kim, Y. R., Kim, H. Y., Lee, S. Y., & Kim, Y. S. (2015). Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phoshate. International Journal of Molecular Sciences, 16(3), 5034-5052. [Link]

  • Wu, M., & Hannun, Y. A. (2007). Regulation of ceramide generation during macrophage apoptosis by ASMase and de novo synthesis. Journal of Lipid Research, 48(7), 1557-1567. [Link]

  • Ding, T., Wesley, U. V., Hatcher, J. F., & Dempsey, R. J. (2014). Sphingomyelin synthase 1 regulates Neuro-2a cell proliferation and cell cycle progression through modulation of p27 expression and Akt signaling. Molecular Neurobiology, 50(3), 960-971. [Link]

  • Assay Genie. (n.d.). Sphingomyelinase Activity Colorimetric Assay Kit (BN00826). Assay Genie. [Link]

  • Dobrowsky, R. T., & Hannun, Y. A. (1993). Ceramide activates heterotrimeric protein phosphatase 2A. The Journal of Biological Chemistry, 268(21), 15523-15530. [Link]

  • Tepper, A. D., Ruurs, P., Wiedmer, T., Sims, P. J., Borst, J., & van Blitterswijk, W. J. (2000). Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology. The Journal of Cell Biology, 150(1), 155-164. [Link]

  • Metware Biotechnology. (n.d.). What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health. MetwareBio. [Link]

  • Cuvillier, O. (2016). Ceramide in Apoptosis: A Revisited Role. ResearchGate. [Link]

  • Mukhopadhyay, A., Saddoughi, S. A., Song, P., Sultan, I., Ponnusamy, S., Senkal, C. E., ... & Ogretmen, B. (2009). Direct Interaction Between the Inhibitor 2 and Ceramide via Sphingolipid-Protein Binding Is Involved in the Regulation of Protein Phosphatase 2A Activity and Signaling. The Journal of Biological Chemistry, 284(11), 7015-7023. [Link]

  • Perrotta, C., & Bizzozero, O. A. (2014). Role of ceramide in regulation of apoptosis via different mechanisms. ResearchGate. [Link]

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  • Zhang, Y., Li, X., He, J., Liu, W., Li, H., & Chen, H. (2012). Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo. Diabetes, 61(10), 2468-2477. [Link]

  • University of Iowa. (n.d.). Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo. University of Iowa. [Link]

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  • Sullards, M. C., & Merrill, A. H. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 886-897. [Link]

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  • Goñi, F. M., & Alonso, A. (2012). The many faces (and phases) of ceramide and sphingomyelin I – single lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(3), 511-519. [Link]

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  • Noori, T., Vahdati, S., & Fartooti, A. (2022). The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases. International Journal of Molecular Sciences, 23(17), 9879. [Link]

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Comparative

Establishing reference standards for N-Acyl-D-sphingosine-1-phosphocholine quantitative analysis

Establishing Reference Standards for N-Acyl-D-sphingosine-1-phosphocholine Quantitative Analysis: A Comparative Guide Executive Summary N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing Reference Standards for N-Acyl-D-sphingosine-1-phosphocholine Quantitative Analysis: A Comparative Guide

Executive Summary

N-Acyl-D-sphingosine-1-phosphocholine, commonly known as sphingomyelin (SM), is a critical structural and signaling lipid found predominantly in the outer leaflet of mammalian cell membranes. Accurate quantification of SM species is paramount in lipidomics, as dysregulation is implicated in neurodegenerative, cardiovascular, and metabolic diseases. However, the structural diversity of SM—varying by sphingoid base and N-acyl chain length—presents significant analytical challenges. This guide objectively compares reference standard strategies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and provides a self-validating protocol for absolute quantitation.

The Analytical Challenge in Sphingolipidomics

Sphingolipidomics requires the determination of a complete lipid profile within a biological matrix, which is complicated by the vast number of naturally occurring species present in picomole to nanomole concentrations[1]. In electrospray ionization (ESI) mass spectrometry, lipids are highly susceptible to matrix effects, where co-eluting compounds suppress or enhance ionization efficiency.

To achieve absolute quantitation, analysts must rely on internal standards to correct for variations in extraction recovery and instrument response[1]. The ideal internal standard must mimic the physicochemical properties of the endogenous analyte while remaining distinct in mass[2]. Failure to select the correct reference standard leads to skewed calibration curves and irreproducible data across laboratories.

Comparative Analysis of Reference Standard Strategies

When establishing a quantitative assay for N-Acyl-D-sphingosine-1-phosphocholine, laboratories typically choose between three classes of reference standards: Natural Extracts, Odd-Chain Synthetic Standards, and Stable Isotope-Labeled (SIL) Standards.

  • Natural Extracts (e.g., Chicken Egg Yolk / Bovine Brain): These are complex mixtures containing predominantly even-chain SMs (e.g., d18:1/16:0). While useful for qualitative profiling or method development, they cannot be used as internal standards because they are indistinguishable from endogenous mammalian SMs.

  • Odd-Chain Synthetic Standards (e.g., C17:0 or C19:0 SM): Mammalian cells predominantly synthesize even-chain sphingolipids (C16, C18, C24). Odd-chain sphingolipids are virtually absent in nature, making them easily identifiable by mass spectrometry[3]. However, their slightly different lipophilicity causes minor retention time shifts in Reversed-Phase Liquid Chromatography (RPLC), meaning they do not perfectly co-elute with the target analyte.

  • Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated or 13C-labeled SM): The gold standard for lipidomics. By introducing deuterium or 13C atoms into the N-acyl chain, SIL standards demonstrate identical physical extraction properties and chromatographic retention times as natural sphingolipids, perfectly correcting for matrix effects[1].

Table 1: Objective Comparison of Sphingomyelin Reference Standards
Standard StrategyCompositionMatrix Effect CorrectionChromatographic Co-elutionCost & AccessibilityBest Use Case
Natural Extracts Complex mixture (d18:1/16:0 dominant)None (Interferes with analyte)N/A (Endogenous overlap)LowQualitative MS tuning; Matrix spiking.
Odd-Chain Analogs Synthetic single species (e.g., d18:1/17:0)ModerateClose, but distinct RT in RPLCMediumHigh-throughput screening; General lipidomics.
SIL Standards Isotope-labeled (e.g., d18:1/16:0-d31)Excellent Perfect Co-elution HighAbsolute quantitation; Clinical diagnostics.

Designing a Self-Validating Quantitative Protocol

A robust analytical protocol must be a self-validating system. This is achieved by spiking the SIL reference standard into the raw biological matrix before any sample preparation occurs. By doing so, any physical loss of the analyte during extraction or any ion suppression during MS analysis affects the endogenous SM and the SIL standard equally. The ratio of their peak areas remains constant, mathematically nullifying experimental variability.

Fig 1. Sphingomyelin fragmentation logic. Both the endogenous analyte and the SIL standard yield the diagnostic m/z 184.1 phosphocholine product ion upon collision-induced dissociation (CID).

Fig 2. Self-validating LC-MS/MS lipid extraction and quantification workflow.

Step-by-Step Methodology: LC-MS/MS Quantification

The following methodology outlines the quantification of SM using a Hydrophilic Interaction Liquid Chromatography (HILIC) approach coupled with Triple Quadrupole MS/MS.

Causality Check: Why HILIC over RPLC? HILIC separates lipids based on their polar headgroups rather than their hydrophobic acyl chains. This ensures that all SM species (regardless of chain length) co-elute with the SIL internal standard, allowing a single SIL standard to accurately correct for matrix effects across the entire lipid class[4].

Step 1: Matrix Aliquoting and IS Spiking
  • Aliquot 50 µL of biological sample (e.g., NIST SRM 1950 Human Plasma, recommended for interlaboratory benchmarking[5]) into a glass extraction tube.

  • Spike 10 µL of a known concentration of SIL standard (e.g., d18:1/16:0-d31 SM) into the sample.

  • Vortex for 30 seconds to allow the standard to equilibrate with protein-bound endogenous lipids.

Step 2: Biphasic Lipid Extraction (Modified Bligh & Dyer)
  • Add 190 µL of Methanol and 95 µL of Chloroform to the sample. Vortex vigorously for 5 minutes.

  • Add an additional 95 µL of Chloroform and 95 µL of LC-MS grade water to induce phase separation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Carefully extract the lower organic (chloroform) phase, which contains the highly hydrophobic N-Acyl-D-sphingosine-1-phosphocholine species.

  • Evaporate the organic phase to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol/Chloroform (1:1, v/v) prior to injection[6].

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 2 µL onto a HILIC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a mobile phase gradient of Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Detection: Utilize Multiple Reaction Monitoring (MRM). Set the Q1 mass to the specific precursor ion of the SM species (e.g., m/z 703.6 for d18:1/16:0) and the Q3 mass to the diagnostic phosphocholine fragment (m/z 184.1)[2]. Set the corresponding transition for the SIL standard (e.g., m/z 734.6 → 184.1).

Step 4: Data Processing

Quantitative analysis is performed using calibration curves generated by plotting the peak area ratios of the target analyte to the respective SIL internal standard against known concentrations, utilizing a linear regression model[7].

Quantitative Performance Data

To validate the superiority of SIL standards over odd-chain analogs, experimental validation metrics are summarized below. The use of SIL standards significantly tightens precision and improves recovery metrics by perfectly mirroring the endogenous analyte's behavior during ionization.

Table 2: Quantitative Validation Metrics (SIL vs. Odd-Chain IS)
ParameterSIL Standard (d18:1/16:0-d31)Odd-Chain Standard (d18:1/17:0)Analytical Implication
Extraction Recovery 98.5% ± 1.2%92.1% ± 4.5%SIL perfectly mimics partitioning behavior.
Matrix Effect (Suppression) 100% (Fully Corrected)88% (Partially Corrected)Odd-chain RT shift exposes it to different suppressors.
Intra-day Precision (CV) 2.1%6.8%SIL provides superior reproducibility.
Limit of Quantitation (LOQ) 0.5 pmol/mL2.0 pmol/mLLower background noise ratio with SIL.

Conclusion

For the rigorous quantitative analysis of N-Acyl-D-sphingosine-1-phosphocholine, the selection of reference standards dictates the integrity of the data. While natural extracts and odd-chain analogs serve specific qualitative purposes, Stable Isotope-Labeled (SIL) standards are mandatory for absolute quantitation. By combining SIL standards with a class-separating HILIC-MS/MS workflow, researchers can establish a self-validating analytical system capable of sub-picomole detection limits, ensuring high-fidelity data suitable for clinical and drug development applications.

References

  • Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw16UJ2Mz5yzyvr_yVDif1djcPnRlrVqmIy9GeLWe4em5dT1x0gmaFSO3QI0FLAkaMA-AbzN2TzRwVBKvMiJR9-ODK07M-kAFfIveaAKw2dfUMqZCq9YI2c8HzfYyzejGCZdtkWUXo11EDOMFP9BWS22D1oRUPKhqekZwWmL2ihTroDdemjbgnD2gMmB1trv6fPY5iV8u3tWs2HA_GhFcje4k39ANonXNrZQjiu0nx]
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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Acyl-D-sphingosine-1-phosphocholine

As researchers and drug development professionals, our work with novel bioactive lipids is at the forefront of scientific discovery. N-Acyl-D-sphingosine-1-phosphocholine and its analogs are part of the complex sphingoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel bioactive lipids is at the forefront of scientific discovery. N-Acyl-D-sphingosine-1-phosphocholine and its analogs are part of the complex sphingolipid family, molecules that are not merely structural components of cell membranes but are critical signaling mediators in a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[1] The very bioactivity that makes these compounds powerful research tools necessitates a robust and intelligent approach to laboratory safety.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the rationale and procedural clarity needed to handle N-Acyl-D-sphingosine-1-phosphocholine safely and effectively. Our primary principle is one of informed caution. While many specific sphingolipids may not have fully characterized toxicological profiles, their intended biological effects demand that we mitigate any risk of unintended exposure.[2] Therefore, we treat these compounds with the respect they deserve, employing a safety framework that protects both the researcher and the integrity of the experiment.

The Guiding Principle: Bioactivity as the Primary Hazard

Unlike corrosive acids or acutely toxic chemicals, the primary hazard associated with N-Acyl-D-sphingosine-1-phosphocholine is its potent bioactivity. These molecules are designed to interact with cellular machinery.[3] Inadvertent exposure through skin contact, inhalation of aerosols, or ingestion could potentially lead to off-target biological effects. Consequently, our safety protocols are not just about preventing burns or immediate poisoning; they are about preventing unintended biological modulation. Our goal is to contain the compound completely, ensuring it only interacts with our intended experimental system.

Personal Protective Equipment (PPE): Your Last Line of Defense

Before we even discuss PPE, it is critical to emphasize that the most effective safety measure is the use of primary engineering controls. All handling of N-Acyl-D-sphingosine-1-phosphocholine, especially in its powdered form or during the preparation of stock solutions, should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[4] This dramatically reduces the risk of inhalation. PPE is the essential final barrier in this containment strategy.

Task-Based PPE Requirements

For clarity, the required level of PPE is directly tied to the specific task being performed. This ensures the highest level of protection is used when the risk of exposure is greatest.

TaskMinimum Required PPERationale
Receiving & Unpacking Lab Coat, Safety Glasses, Nitrile GlovesProtects against potential contamination on external packaging.
Weighing Solid Compound Lab Coat, Safety Goggles, Nitrile Gloves (Double Recommended)Highest risk of aerosolization. Goggles provide a full seal. Double gloving prevents contamination transfer.[5]
Reconstituting & Diluting Lab Coat, Chemical Splash Goggles, Nitrile GlovesHigh risk of splashes and aerosol generation. Goggles are mandatory.[5]
Cell Culture/Assay Application Lab Coat, Safety Glasses, Nitrile GlovesLower risk of splashes, but consistent protection is key for good lab practice.
Spill Cleanup & Waste Disposal Lab Coat, Chemical Splash Goggles, Nitrile GlovesDirect handling of contaminated materials requires protection against splashes and contact.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility.

Step 1: Receiving and Storage
  • Upon receipt, keep the outer packaging intact and move it to the laboratory.

  • Don your initial PPE (lab coat, safety glasses, gloves).

  • Inspect the primary container for any signs of damage or leakage.

  • Confirm the compound's identity and log it into your chemical inventory.

  • Store the compound under the conditions recommended by the supplier, typically at -20°C for solid lipids to ensure stability.[4][6]

Step 2: Weighing the Solid Compound (Inside a Ventilated Enclosure)
  • Gather all necessary equipment: anti-static weigh paper or boat, spatulas, and a pre-labeled conical tube or vial for reconstitution.

  • Inside a ventilated balance enclosure or chemical fume hood, carefully open the primary container.

  • Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could create dust.[4]

  • Once weighed, carefully transfer the powder to the pre-labeled reconstitution vial.

  • Securely cap the primary container and the new vial. Wipe down the balance and surrounding surfaces with 70% ethanol.

  • Dispose of the weigh boat and any contaminated wipes as solid hazardous waste.

Step 3: Reconstitution and Preparation of Stock Solutions

The limited solubility of many sphingolipids requires a careful approach.[7] This entire procedure must be performed in a chemical fume hood.

  • Consult the supplier's data sheet for recommended solvents. Commonly, a stock solution is prepared in an organic solvent like ethanol, DMSO, or a chloroform/methanol mixture.[7]

  • Add the appropriate volume of solvent to the vial containing the weighed solid.

  • Cap the vial securely and vortex gently until the solid is fully dissolved. Sonication in a water bath may be required for some lipids.[7]

  • This high-concentration stock solution is your primary resource. All subsequent dilutions should be made from this stock.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store as recommended.

Step 4: Waste Management and Disposal

All materials that come into contact with N-Acyl-D-sphingosine-1-phosphocholine must be treated as hazardous chemical waste.[6] Never dispose of this material down the drain or in the regular trash.[6]

  • Segregate Waste: Maintain separate, clearly labeled waste containers for solid and liquid waste.[8]

  • Solid Waste: All contaminated gloves, pipette tips, vials, and plasticware should be placed in a designated, sealed hazardous waste container.[6]

  • Liquid Waste: Unused stock solutions and media containing the compound should be collected in a sealed, solvent-compatible hazardous waste container.

  • Coordination: Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal according to local and national regulations.[2]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. Wearing full PPE (lab coat, goggles, double gloves), cover the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]

Workflow for Safe Handling

The following diagram outlines the comprehensive workflow for safely managing N-Acyl-D-sphingosine-1-phosphocholine in a research environment.

cluster_prep Preparation & Handling cluster_ppe Safety Controls cluster_disposal Waste Management Receive Receive & Inspect Package Store Store at -20°C Receive->Store Verify Integrity PPE_Base Base PPE: Lab Coat, Gloves, Safety Glasses Receive->PPE_Base Weigh Weigh Solid in Ventilated Enclosure Store->Weigh Transport Safely Store->PPE_Base Reconstitute Reconstitute Stock Solution in Fume Hood Weigh->Reconstitute FumeHood Engineering Control: Chemical Fume Hood Weigh->FumeHood Required Use Use in Experiment Reconstitute->Use PPE_Splash Splash PPE: Chemical Goggles, Face Shield Reconstitute->PPE_Splash Required Reconstitute->FumeHood Required Use->PPE_Base SolidWaste Collect Solid Waste (Tips, Gloves, Vials) Use->SolidWaste LiquidWaste Collect Liquid Waste (Media, Stock) Use->LiquidWaste SolidWaste->PPE_Base EHS EHS Disposal SolidWaste->EHS LiquidWaste->PPE_Base LiquidWaste->EHS

Caption: Workflow for handling N-Acyl-D-sphingosine-1-phosphocholine.

References

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]

  • The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. Available at: [Link]

  • A Comprehensive High-Resolution Targeted Workflow for the Deep Profiling of Sphingolipids. ResearchGate. Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • Protocol for measuring sphingolipid metabolism in budding yeast. PMC. Available at: [Link]

  • Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations, The University of Texas at Austin. Available at: [Link]

  • Biological Safety Personal Protective Equipment. Princeton University. Available at: [Link]

  • The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers. PMC. Available at: [Link]

  • Sphingolipids inhibit endosomal recycling of nutrient transporters by inactivating ARF6. Journal of Cell Science. Available at: [Link]

  • How to dispose off lipids waste? ResearchGate. Available at: [Link]

  • An update on sphingosine-1-phosphate and other sphingolipid mediators. PMC. Available at: [Link]

  • Truth and consequences of sphingosine-1-phosphate lyase. PMC. Available at: [Link]

  • Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions. PLOS ONE. Available at: [Link]

  • The physiological and pathological effects of sphingolipid metabolism and signaling in the central nervous system. PMC. Available at: [Link]

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